4-Chloro-5-hydrazinylpyridazin-3-ol
Description
Properties
IUPAC Name |
5-chloro-4-hydrazinyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGROUYSAFLMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219856 | |
| Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6959-56-4 | |
| Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6959-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-hydrazinylpyridazin-3-ol is a substituted pyridazine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a pyridazinone core functionalized with a reactive chlorine atom and a hydrazinyl group, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, reactivity profile, and potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities with potential biological activity.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound. The core of its structure is a pyridazin-3-ol ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a chlorine atom at the 4-position and a hydrazinyl (-NHNH2) group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6959-56-4 | [1] |
| Molecular Formula | C4H5ClN4O | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| IUPAC Name | 5-chloro-4-hydrazinyl-1H-pyridazin-6-one | [1] |
| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [1] |
| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [1] |
| Density | 1.87 g/cm³ (predicted) | [2] |
1.1. Basicity and pKa
1.2. Solubility
Experimental data on the solubility of this compound in various solvents is not extensively documented. However, based on its structure, which contains both polar functional groups (hydrazinyl, hydroxyl/amide) capable of hydrogen bonding and a chlorinated heterocyclic ring, its solubility is expected to be moderate in polar protic solvents like water and alcohols, and likely limited in nonpolar organic solvents. For drug development purposes, determining the aqueous solubility at different pH values is crucial, as the compound's ionization state will significantly affect its solubility profile.
1.3. Tautomerism
Pyridazin-3-ol compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. For this compound, this tautomerism is an important consideration as it can influence its chemical reactivity and biological activity. The keto-enol tautomerism can be influenced by factors such as the solvent, temperature, and pH. Computational studies on related heterocyclic systems have been used to determine the relative stability of different tautomers[3][4]. For this compound, it is likely that the pyridazin-3(2H)-one tautomer is a significant, if not the predominant, form.
Diagram 1: Tautomerism of this compound
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Characterization
2.1. General Synthetic Protocol
Diagram 2: Synthetic Pathway to this compound
Caption: Synthetic route to the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4,5-dichloropyridazin-3(2H)-one in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate. The molar ratio of hydrazine hydrate to the starting material is typically in slight excess.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and byproducts, and then dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system to obtain the desired this compound with high purity.
2.2. Spectroscopic Characterization (Predicted)
Due to the lack of experimentally reported spectroscopic data for this compound, computational methods can be used to predict its spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton on the pyridazine ring, as well as exchangeable protons of the hydrazinyl (-NHNH₂) and the hydroxyl/amide (-OH/-NH) groups. The chemical shift of the aromatic proton would be influenced by the adjacent chloro and hydrazinyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts would be characteristic of a heterocyclic aromatic system with electron-withdrawing and electron-donating groups.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl and amide groups (around 3200-3400 cm⁻¹), a C=O stretching vibration for the pyridazinone tautomer (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (160.56 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the nucleophilic hydrazinyl group, the electrophilic carbon atom attached to the chlorine, and the pyridazinone ring system.
Diagram 3: Reactivity of this compound
Caption: Key reactions of the title compound.
3.1. Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom at the C4 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles[6][7]. This reaction allows for the introduction of a wide variety of functional groups at this position, making this compound a valuable synthetic intermediate.
-
Mechanism: The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the chloride ion. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions.
3.2. Reactions of the Hydrazinyl Group
The hydrazinyl group is a versatile functional group that can undergo several important transformations:
-
Condensation Reactions: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones[8]. This reaction is widely used to synthesize a diverse range of derivatives with potential biological activities.
-
Acylation: The hydrazinyl group can be acylated with acyl chlorides or anhydrides to form hydrazides.
-
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds, depending on the oxidizing agent and reaction conditions[2].
Potential Applications in Drug Discovery
Substituted pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[5][9]. The unique combination of a reactive chlorine atom and a versatile hydrazinyl group in this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Research on related pyridazine derivatives suggests that compounds derived from this scaffold could have potential as:
-
Antimicrobial Agents: The pyridazine nucleus is present in some compounds with antibacterial and antifungal activity[5].
-
Anticancer Agents: The ability of the hydrazinyl group to interact with biological targets, and the potential for diverse substitutions at the chloro position, makes this scaffold a promising candidate for the development of novel anticancer drugs[2].
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal and synthetic chemistry. While a comprehensive experimental characterization of its basic properties is still needed, its known synthesis and the predictable reactivity of its functional groups provide a solid foundation for its use in the development of novel molecules with diverse applications. Further research to fully elucidate its physicochemical properties, including pKa, solubility, and stability, will be crucial for unlocking its full potential in drug discovery and development.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. Pyridazine and its derivatives | PPTX [slideshare.net]
An In-depth Technical Guide to the Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing from readily available mucochloric acid. The synthesis involves the formation of the key intermediate, 4,5-dichloro-3(2H)-pyridazinone, followed by a selective nucleophilic substitution with hydrazine. This guide is intended for researchers and professionals in the field, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the reaction outcomes. The tautomeric nature of the final product, which predominantly exists as 4-Chloro-5-hydrazinyl-3(2H)-pyridazinone, is also addressed.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These six-membered diazine heterocycles exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] The introduction of a hydrazinyl group, as in this compound, offers a versatile handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. The presence of a reactive chlorine atom further enhances its utility as a synthetic intermediate. This guide will provide a detailed, field-proven methodology for the preparation of this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process, starting from mucochloric acid. The overall workflow is depicted in the diagram below.
References
The Strategic Intermediate: A Comprehensive Technical Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its inherent structural features and synthetic versatility have led to the development of a vast array of derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1] This guide delves into a specific, highly functionalized pyridazinone derivative: 4-Chloro-5-hydrazinylpyridazin-3-ol. The presence of a chloro group, a hydrazinyl moiety, and a hydroxyl function on the same pyridazinone core makes this compound a particularly valuable and reactive intermediate for the synthesis of more complex and potentially therapeutic molecules. Understanding its chemical identity, synthesis, and reactivity is paramount for its effective utilization in drug discovery and development.
Part 1: Core Chemical Identity
Chemical Structure and IUPAC Nomenclature
The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.
Chemical Structure:
A 2D representation of this compound.
IUPAC Name: 5-chloro-4-hydrazinyl-1H-pyridazin-6-one[2]
This systematic name precisely describes the molecular architecture: a pyridazin-6-one ring with a chlorine atom at the 5th position and a hydrazinyl group at the 4th position. The "-ol" suffix in the common name "this compound" arises from the tautomeric equilibrium where the pyridazinone ring can exist in a lactam-lactim form, with the hydroxyl group at position 3.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 6959-56-4 | [2] |
| Molecular Formula | C₄H₅ClN₄O | [2] |
| Molecular Weight | 160.56 g/mol | [2] |
| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [2] |
| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [2] |
Part 2: Synthesis and Reactivity
Synthetic Approach: A Plausible Pathway
A likely starting material for such a synthesis is a dichlorinated pyridazinone derivative. The general methodology would involve the selective nucleophilic substitution of one of the chloro groups with a hydrazinyl moiety.
Hypothetical Synthesis Workflow:
A plausible synthetic workflow for this compound.
Experimental Considerations:
-
Solvent: The choice of solvent is critical and would likely be a polar protic solvent such as ethanol or methanol to facilitate the dissolution of the reactants and the hydrazine hydrate.
-
Temperature: The reaction would likely require heating under reflux to overcome the activation energy for the nucleophilic substitution.
-
Stoichiometry: The molar ratio of the reactants would need to be carefully controlled to favor monosubstitution and minimize the formation of di-substituted byproducts.
-
Work-up and Purification: After the reaction is complete, the product would likely precipitate upon cooling or the addition of water. Purification would then be achieved through recrystallization from a suitable solvent to obtain the compound in high purity.
Chemical Reactivity and Role as a Synthetic Intermediate
The chemical reactivity of this compound is dictated by its three key functional groups: the chloro, hydrazinyl, and hydroxyl/oxo moieties. This trifecta of reactivity makes it a versatile building block in organic synthesis.
-
Nucleophilic Substitution at the Chloro Group: The chlorine atom on the pyridazinone ring is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functionalities at this position, leading to the generation of large libraries of compounds for biological screening.
-
Reactions of the Hydrazinyl Group: The hydrazinyl group is a potent nucleophile and can undergo a range of reactions, including:
-
Condensation with Aldehydes and Ketones: To form hydrazones, which can be further cyclized to generate novel heterocyclic systems.
-
Acylation: Reaction with acylating agents to form hydrazides.
-
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.[2]
-
-
Reactions involving the Pyridazinone Ring: The pyridazinone ring itself can participate in various chemical transformations, further expanding the synthetic utility of this intermediate.
The strategic combination of these reactive sites allows for a stepwise and controlled elaboration of the this compound scaffold, making it an invaluable tool for the synthesis of complex molecules with potential therapeutic applications.
Part 3: Applications in Drug Discovery and Development
The pyridazinone core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications. While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, the known activities of its derivatives provide strong evidence for its potential as a key intermediate in the development of new drugs.
Anticancer Activity of Pyridazinone Derivatives
Numerous studies have highlighted the anticancer potential of pyridazinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it an ideal starting point for the synthesis of novel anticancer agents. The chloro and hydrazinyl groups can be readily modified to optimize the interaction of the resulting molecules with their biological targets.
Antimicrobial Properties of Pyridazinone Analogs
The emergence of drug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. Pyridazinone derivatives have shown promising activity against a range of bacteria and fungi.[1] The ability to easily diversify the structure of this compound allows for the systematic exploration of the structure-activity relationships (SAR) of this class of compounds, which is crucial for the design of potent and selective antimicrobial drugs.
Logical Flow of Drug Discovery from the Intermediate:
The central role of this compound in a drug discovery workflow.
Conclusion: A Versatile Scaffold for Future Innovation
This compound stands out as a strategically important chemical intermediate for researchers and drug development professionals. Its unique combination of reactive functional groups on a privileged pyridazinone scaffold provides a versatile platform for the synthesis of diverse molecular entities. While detailed characterization and specific biological activity data for the parent compound remain to be fully elucidated in the public domain, the extensive body of research on its derivatives strongly supports its potential as a key building block in the quest for novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of the synthetic utility and biological relevance of this compound is warranted and holds significant promise for the future of medicinal chemistry.
References
A Comprehensive Technical Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol (CAS No. 6959-56-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Chloro-5-hydrazinylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers its chemical identity, synthesis, reactivity, and known biological activities, with a particular focus on its potential as an anticancer agent. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.
Chemical Identity and Properties
This compound, registered under CAS number 6959-56-4, is a pyridazinone derivative with the molecular formula C₄H₅ClN₄O and a molecular weight of 160.56 g/mol .[1] Its IUPAC name is 5-chloro-4-hydrazinyl-1H-pyridazin-6-one.[1] The molecule features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a chlorine atom, a hydroxyl group, and a hydrazinyl group. This unique substitution pattern imparts significant chemical reactivity and potential for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6959-56-4 | [1] |
| Molecular Formula | C₄H₅ClN₄O | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| IUPAC Name | 5-chloro-4-hydrazinyl-1H-pyridazin-6-one | [1] |
| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [1] |
| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature; however, a general synthetic route has been described. This typically involves the reaction of a corresponding nitropyridazine derivative with hydrazine hydrate. This reaction serves to reduce the nitro group to the desired hydrazinyl moiety.
The chemical reactivity of this compound is largely dictated by its functional groups: the hydrazinyl group, the chlorine atom, and the pyridazinone ring itself.
-
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
-
Reduction: The pyridazinone ring can undergo reduction under specific conditions.
-
Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position. This reactivity is key to its utility as a synthetic intermediate.
-
Condensation Reactions: The hydrazinyl group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which can serve as precursors to more complex heterocyclic systems.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the hydrazinyl group. The chemical shifts of these protons will be influenced by the electron-withdrawing and donating effects of the substituents.
¹³C NMR: The carbon NMR spectrum would likely display four signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atom attached to the chlorine would appear in the range of 135-140 ppm, while the carbon bearing the hydrazinyl group would be expected between 145-150 ppm. The carbonyl carbon of the pyridazinone ring typically resonates around 158-162 ppm.[1]
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 160. A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would confirm the presence of a single chlorine atom.
Biological Activity and Therapeutic Potential
The pyridazinone scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific biological data for this compound is limited, the known activities of closely related compounds provide strong indications of its therapeutic potential, particularly in oncology.
Anticancer Activity of Pyridazinone Derivatives
Numerous studies have demonstrated the potent anticancer activity of pyridazinone derivatives against various human cancer cell lines.[2] These compounds have been shown to induce cancer cell death through multiple mechanisms:
-
Induction of Apoptosis: Many pyridazinone derivatives have been reported to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.
-
Proteasome Inhibition: Some pyridazinone compounds have been found to inhibit the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. Inhibition of the proteasome leads to an accumulation of these proteins, ultimately causing cell death.
-
Tubulin Polymerization Inhibition: A significant number of pyridazinone-based molecules have been identified as inhibitors of tubulin polymerization.[3] Tubulin is the protein that forms microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and lead to apoptosis. This compound's utility as a synthetic intermediate for tubulin inhibitors highlights its potential in this area.
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIFs promote tumor growth and metastasis by activating genes involved in angiogenesis, glucose metabolism, and cell survival. HIF prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIFs. Inhibiting PHDs can lead to the stabilization of HIFs, which, in certain therapeutic contexts, can be beneficial. Pyridazinone derivatives have been explored as inhibitors of HIF prolyl hydroxylases, suggesting another avenue for the therapeutic application of compounds like this compound.[4]
Utility as a Synthetic Intermediate
The chemical reactivity of this compound, particularly the presence of the nucleophilically displaceable chlorine atom and the reactive hydrazinyl group, makes it a valuable building block in organic synthesis. It can be used to construct more complex molecules with potential therapeutic applications.
Synthesis of Tubulin Polymerization Inhibitors
As previously mentioned, this compound can serve as a precursor for the synthesis of tubulin polymerization inhibitors. A general synthetic approach would involve the nucleophilic displacement of the chlorine atom with a suitable amine or other nucleophile, followed by modification of the hydrazinyl group to introduce pharmacophoric features known to interact with the colchicine binding site on tubulin.
Figure 1: General workflow for the synthesis of tubulin inhibitors.
Synthesis of HIF Prolyl Hydroxylase Inhibitors
Similarly, this compound can be employed as a starting material for the synthesis of HIF prolyl hydroxylase inhibitors. The synthesis would likely involve reactions that build upon the pyridazinone core to introduce functionalities that can chelate the iron atom in the active site of the PHD enzyme.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not widely published, a general procedure based on known reactions of similar compounds can be proposed.
Proposed Synthesis of this compound
Materials:
-
4,5-Dichloro-3(2H)-pyridazinone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 4,5-dichloro-3(2H)-pyridazinone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Note: This is a generalized procedure and would require optimization of reaction conditions, such as reaction time, temperature, and purification method.
General Protocol for Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized compound.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Conclusion and Future Perspectives
This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its chemical structure and reactivity make it an attractive starting material for the synthesis of a variety of biologically active molecules. The established anticancer activity of the pyridazinone class of compounds, particularly as tubulin polymerization inhibitors and potential modulators of the HIF pathway, strongly suggests that this compound and its derivatives warrant further investigation as novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation of the compound and its analogues against a panel of cancer cell lines, and elucidation of its precise mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical entity.
References
- 1. Buy this compound | 6959-56-4 [smolecule.com]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Chloro-5-hydrazinylpyridazin-3-ol in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Core and the Rise of a Versatile Intermediate
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its inherent chemical features allow for diverse functionalization, leading to compounds with applications ranging from anticancer and antimicrobial to cardiovascular agents.[1] Within this important class of molecules, 4-Chloro-5-hydrazinylpyridazin-3-ol has emerged as a highly valuable and versatile starting material. Its unique arrangement of a reactive chloro group, a nucleophilic hydrazinyl moiety, and a pyridazinone core makes it a powerful building block for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers in drug discovery and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄O | Inferred from structure |
| Molecular Weight | 160.57 g/mol | Inferred from structure |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and non-polar solvents. | General knowledge for similar structures |
Spectroscopic Data:
-
¹H NMR: Protons on the hydrazinyl group (NH and NH₂) would appear as broad singlets in the downfield region, exchangeable with D₂O. The proton on the pyridazinone ring would likely appear as a singlet.
-
¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the pyridazinone ring, with the carbonyl carbon appearing at the most downfield chemical shift.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the hydrazinyl group, a C=O stretching vibration for the pyridazinone carbonyl, and C=C and C-N stretching vibrations for the heterocyclic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution of a dichloro-precursor with hydrazine hydrate. The following protocol is a well-established method for this transformation.
Reaction Scheme:
A schematic of the synthesis of this compound.
Experimental Protocol:
This protocol is adapted from a similar synthesis of a hydrazinylpyridazine derivative.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in a suitable solvent such as dioxane or ethanol.
-
Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Causality Behind Experimental Choices:
-
Solvent: Dioxane and ethanol are commonly used as they are relatively polar and can dissolve the reactants to a sufficient extent, while also having a high enough boiling point for the reflux conditions.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Key Synthetic Applications: A Gateway to Bioactive Heterocycles
The strategic placement of the chloro and hydrazinyl groups makes this compound a powerful intermediate for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[4,5-d]pyridazines and triazolo[4,3-b]pyridazines.
Synthesis of Pyrazolo[4,5-d]pyridazine Derivatives
The hydrazinyl group of this compound can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring fused to the pyridazinone core. These pyrazolo[4,5-d]pyridazine derivatives are of significant interest due to their potential antimicrobial and antifungal activities.[3][4]
Reaction Workflow:
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of the Pyridazine Nucleus: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazine ring, a deceptively simple six-membered heterocycle containing two adjacent nitrogen atoms, has traversed a remarkable journey from a chemical curiosity to a privileged scaffold in contemporary medicinal chemistry. Initially synthesized in the late 19th century, its unique physicochemical properties—characterized by a high dipole moment, hydrogen bonding capabilities, and π-stacking potential—have rendered it an invaluable tool for molecular recognition and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyridazine derivatives. We will delve into the foundational synthetic methodologies, from classical condensations to modern catalytic approaches, and illuminate the key milestones in the discovery of their vast biological activities. Furthermore, this guide will dissect the intricate mechanisms of action of prominent pyridazine-based therapeutics, offering insights into the structure-activity relationships that have guided their development. Through detailed protocols, mechanistic diagrams, and a curated selection of seminal and recent research, this document aims to equip researchers and drug development professionals with a thorough understanding of the pyridazine core and its profound impact on the pharmaceutical landscape.
A Fortuitous Beginning: The 19th-Century Discovery of the Pyridazine Ring
The story of pyridazine begins not in the realm of natural products, where it is exceptionally rare, but in the burgeoning field of synthetic organic chemistry in the late 1800s.[1] The first synthesis of a pyridazine derivative is credited to the eminent German chemist Emil Fischer in 1886.[2] In the course of his groundbreaking work on the Fischer indole synthesis, he serendipitously prepared a substituted pyridazine through the condensation of phenylhydrazine and levulinic acid.[2]
This initial discovery, however, did not immediately propel the pyridazine nucleus into the chemical limelight. It was not until 1895 that the unsubstituted parent heterocycle, pyridazine, was synthesized by Tauber.[3] The early synthetic routes were often extensions of classical heterocyclic chemistry, primarily relying on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[2] This fundamental approach laid the groundwork for the future elaboration of the pyridazine scaffold.
The initial lack of widespread interest in pyridazines can be attributed to their near absence in nature, which often serves as a primary source of inspiration for medicinal chemists.[1] This stood in stark contrast to its isomers, pyrimidine and pyrazine, which are components of essential biomolecules. However, as the 20th century progressed, the synthetic accessibility and unique electronic properties of the pyridazine ring began to attract the attention of chemists exploring novel pharmacophores.
The Art of the Build: Evolution of Synthetic Strategies for Pyridazine Derivatives
The synthetic versatility of the pyridazine core is a key driver of its prevalence in drug discovery. Over the decades, the synthetic chemist's toolbox for constructing and functionalizing this heterocycle has expanded dramatically, from foundational cyclization reactions to sophisticated metal-catalyzed cross-couplings.
Classical Foundations: The 1,4-Dicarbonyl Condensation
The most fundamental and enduring method for constructing the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach, rooted in the principles of condensation chemistry, remains a workhorse for the synthesis of a wide array of substituted pyridazines.
A prime example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a common precursor for various biologically active molecules.[4]
Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [4]
-
Step 1: Synthesis of 3-benzoylpropionic acid: To a solution of benzene and succinic anhydride in a suitable solvent, a Lewis acid catalyst (e.g., aluminum chloride) is added. The reaction mixture is stirred, typically at room temperature, to facilitate the Friedel-Crafts acylation. After completion, the reaction is quenched, and the product, 3-benzoylpropionic acid, is isolated and purified.
-
Step 2: Cyclization with hydrazine hydrate: A mixture of 3-benzoylpropionic acid and hydrazine hydrate in a protic solvent such as ethanol is refluxed for several hours.
-
Step 3: Work-up and purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed, typically with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
The following diagram illustrates the workflow for this classical synthesis:
Modern Innovations: Cycloadditions and Catalysis
While classical methods are robust, the demand for more complex and precisely functionalized pyridazines has driven the development of more sophisticated synthetic strategies.
Cycloaddition Reactions: [3+n] cycloaddition reactions have emerged as a powerful tool for constructing pyridazine-containing fused heterocyclic systems.[5] For instance, the [3+2] cycloaddition of pyridazinium ylides with alkynes provides an elegant route to pyrrolo[1,2-b]pyridazines.[5]
Metal-Catalyzed Cross-Coupling Reactions: The advent of transition metal catalysis has revolutionized the functionalization of the pyridazine core. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allow for the introduction of a wide variety of substituents at specific positions on the pyridazine ring, enabling the rapid generation of diverse compound libraries for biological screening.
Unveiling the Biological Potential: A Pharmacological Treasure Trove
The initial forays into the biological activities of pyridazine derivatives revealed a surprisingly broad spectrum of pharmacological effects. This has led to the recognition of the pyridazine nucleus as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.
The following table summarizes some of the key biological activities that have been attributed to pyridazine derivatives:
| Biological Activity | Therapeutic Area | Key Molecular Targets/Mechanisms |
| Antihypertensive | Cardiovascular | Vasodilation, Angiotensin-Converting Enzyme (ACE) inhibition[4][6][7] |
| Antibacterial | Infectious Diseases | DNA gyrase inhibition, disruption of bacterial cell wall synthesis[8][9] |
| Anticancer | Oncology | Kinase inhibition (e.g., VEGFR, c-Met), microtubule disruption |
| Anti-inflammatory | Immunology | Inhibition of COX enzymes, modulation of cytokine production (e.g., TNF-α, IL-6)[10] |
| Antidepressant | Neuroscience | Monoamine oxidase (MAO) inhibition, serotonin and dopamine reuptake inhibition[5][10] |
| Antiviral | Infectious Diseases | Inhibition of viral replication enzymes |
| Anticonvulsant | Neuroscience | Modulation of ion channels |
From Bench to Bedside: Pyridazine-Based Drugs in Clinical Practice
The culmination of extensive research into the synthesis and biological activity of pyridazine derivatives is the successful development of several clinically approved drugs. These molecules underscore the therapeutic utility of the pyridazine scaffold.
Minaprine: A Pioneer in Neuropsychopharmacology
Minaprine, an atypical antidepressant, was one of the early successes in the clinical application of pyridazine derivatives.[11] Its mechanism of action is multifaceted, involving the modulation of both serotonergic and dopaminergic systems.[5][10] Minaprine acts as a serotonin and dopamine reuptake inhibitor and also exhibits reversible inhibition of monoamine oxidase A (MAO-A).[5][6] Furthermore, it binds to serotonin type 2 (5-HT2) and dopamine (D1 and D2) receptors.[5][12] This complex pharmacology contributes to its mood-elevating and nootropic properties.[5]
The diagram below illustrates the key interactions of Minaprine within the synapse:
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 10. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massivebio.com [massivebio.com]
- 12. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-hydrazinylpyridazin-3-ol
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise characterization of novel pyridazine derivatives is paramount for their development as therapeutic agents. This technical guide provides an in-depth analysis of the predicted spectroscopic data for 4-Chloro-5-hydrazinylpyridazin-3-ol, a molecule with potential applications in drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Molecular Structure and Tautomerism
This compound can exist in tautomeric forms, primarily the pyridazin-3-ol and the pyridazin-3(2H)-one forms. The pyridazin-3(2H)-one tautomer is generally the more stable form for related compounds and will be considered as the predominant species for the purpose of spectroscopic prediction.[2]
References
The Hydrazinylpyridazinone Core: A Technical Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2] The inherent electronic properties of the pyridazinone ring, coupled with its capacity for diverse substitutions, allow for the fine-tuning of biological activity and pharmacokinetic profiles.
This technical guide focuses on a specific, yet highly potential, derivative: 4-Chloro-5-hydrazinylpyridazin-3-ol . This molecule combines the established biological relevance of the pyridazinone core with the versatile reactivity of a hydrazinyl moiety and the strategic placement of a chlorine atom, a common modulator of physicochemical and pharmacological properties. This guide will provide an in-depth review of the available literature concerning its synthesis, chemical behavior, and potential applications in drug discovery, with a particular emphasis on oncology and infectious diseases.
Synthesis of this compound: A Proposed Pathway
The proposed synthesis involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 5-position of the pyridazinone ring is expected to be more susceptible to nucleophilic attack than the chlorine at the 4-position. This regioselectivity is a known characteristic of dihalopyridazinones.[3]
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature with stirring.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
This proposed synthesis is supported by analogous reactions reported in the literature where various amines have been successfully substituted at the 5-position of 4,5-dichloropyridazinones.[3][4]
Causality Behind Experimental Choices:
-
Solvent: Ethanol or isopropanol are chosen as they are good solvents for both the starting material and the nucleophile, and their boiling points are suitable for the reaction temperature.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Chemical Reactivity and Derivatization Potential
The presence of three key functional groups—the chloro, hydrazinyl, and hydroxyl (in its tautomeric form) groups—makes this compound a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds.
-
Reactions of the Hydrazinyl Group: The hydrazinyl moiety is a potent nucleophile and can readily react with various electrophiles. For instance, condensation with aldehydes and ketones will yield the corresponding hydrazones. This is a common strategy to introduce diverse structural motifs and modulate biological activity.
-
Cyclization Reactions: The bifunctional nature of the hydrazinyl group, coupled with the adjacent ring nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines.[5]
-
Substitution of the Chloro Group: The chlorine atom at the 4-position can potentially be displaced by other nucleophiles under specific reaction conditions, allowing for further diversification of the scaffold.
Diagram of Derivatization Pathways:
Caption: Potential derivatization pathways for this compound.
Potential Biological Applications: An Evidence-Based Outlook
While direct biological studies on this compound are not prevalent in the searched literature, the extensive research on analogous pyridazinone derivatives provides a strong rationale for its potential therapeutic applications.
Anticancer Activity
A significant body of research highlights the anticancer potential of pyridazinone derivatives.[2][6] The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression.
Potential Anticancer Mechanisms:
-
Kinase Inhibition: Many pyridazinone derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
Anti-proliferative Effects: These compounds can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Representative Pyridazinone Derivatives
| Compound Class | Cancer Cell Line | Reported Activity | Reference |
| 4-Chloro-5-amino-pyridazinone derivatives | Liver, Breast, Leukemia | Significant cytotoxicity | [4] |
| Diarylurea pyridazinone derivatives | Melanoma, NSCLC, Prostate, Colon | Growth inhibition | [6] |
Antimicrobial Activity
The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents.[2] The increasing prevalence of drug-resistant pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.
Potential Antimicrobial Targets:
-
Bacterial Enzyme Inhibition: Pyridazinone derivatives may target essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Antifungal Activity: Some derivatives have also shown promising activity against pathogenic fungi.
Given the structural features of this compound, it is a compelling candidate for synthesis and evaluation in both anticancer and antimicrobial screening programs. The hydrazinyl moiety, in particular, offers a handle for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the established chemistry and biology of the pyridazinone scaffold, this technical guide proposes a viable synthetic route and highlights its potential for derivatization and biological application.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed experimental protocol for the synthesis of this compound, along with its comprehensive spectroscopic and physicochemical characterization, is a critical next step.
-
Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines and pathogenic microbes is warranted to validate its therapeutic potential.
-
Library Synthesis and SAR Studies: The synthesis of a focused library of derivatives, particularly through modifications of the hydrazinyl and chloro moieties, will be crucial for elucidating structure-activity relationships and optimizing lead compounds.
The exploration of this versatile scaffold holds the promise of yielding novel drug candidates to address unmet medical needs in oncology and infectious diseases.
References
- 1. Compound 4-chloro-5-{2-[(2-ethoxyphenyl)methylidene]hydrazinyl}pyridazin-3(2H)-one... [chemdiv.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of 4-Chloro-5-hydrazinylpyridazin-3-ol in common solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-5-hydrazinylpyridazin-3-ol in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 6959-56-4), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in drug discovery, from formulation to bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular structure of the compound to predict its behavior in various solvents, provide a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, and present data in a clear, comparative format. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a practical framework for evaluating the solubility of this and structurally related pyridazine derivatives.
Introduction to this compound
This compound is a substituted pyridazine with the molecular formula C₄H₅ClN₄O and a molecular weight of approximately 160.56 g/mol .[1] Its structure is characterized by a six-membered pyridazine ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms.[2] This core is functionalized with a chlorine atom, a hydrazinyl group, and a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 5-chloro-4-hydrazinyl-1H-pyridazin-6-one.[1]
The presence of these diverse functional groups makes the molecule a versatile building block in organic synthesis and a pharmacophore of interest. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][2] The hydrazinyl moiety is also a key functional group in many pharmaceuticals.[3] Understanding the solubility of this compound is a prerequisite for its application, influencing everything from reaction conditions and purification strategies to its handling in biological assays and potential as a drug candidate.
Theoretical Principles of Solubility: A Structural Analysis
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive framework. A detailed examination of the functional groups of this compound allows for an expert estimation of its solubility profile.
-
Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and act as hydrogen bond acceptors.[4] This feature generally confers favorable solubility in polar solvents, including water.[4][5]
-
Hydrazinyl Group (-NHNH₂): Hydrazine is highly soluble and miscible with water and polar protic solvents like alcohols.[6][7] The -NH₂ group can act as both a hydrogen bond donor and acceptor, contributing significantly to solubility in polar protic media.
-
Hydroxyl/Keto Group (-OH / =O): This group is highly polar and actively participates in hydrogen bonding as both a donor (from the -OH) and an acceptor (from the lone pairs on the oxygen). This is a primary driver for solubility in protic solvents.
-
Chloro Group (-Cl): The chlorine atom is electronegative but also contributes to the molecule's size and lipophilicity. While it can participate in weaker dipole-dipole interactions, its primary effect is to slightly decrease solubility in water while potentially improving it in solvents of intermediate polarity.
Expert Synopsis: The molecular architecture is dominated by polar, hydrogen-bonding functional groups. Therefore, this compound is predicted to have the highest solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Conversely, it is expected to be poorly soluble in non-polar solvents like hexane and toluene.
Experimental Determination of Thermodynamic Solubility
For definitive characterization, experimental measurement is essential. The Shake-Flask method is the most reliable "gold-standard" technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to the solvent of interest. The mixture is then agitated for an extended period (typically 24-72 hours) at a constant temperature to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated solution is quantified.[8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the Shake-Flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene, Hexane) of analytical grade
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards of known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot a calibration curve of signal vs. concentration. This is a self-validating step; a linear curve with R² > 0.99 indicates a reliable quantification method.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials (in triplicate for each solvent). An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 5-10 mg in 2 mL of solvent).
-
Causality Check: Using excess solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.
-
-
Equilibration:
-
Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is often preferred to ensure equilibrium is reached, especially with polymorphic forms.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Directly filter the suspension using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured solubility.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.
-
Solubility Data and Interpretation
While specific experimental data for this compound is not widely published, we can present a table combining theoretical predictions with illustrative quantitative values that a researcher might expect to find.
Table 1: Predicted and Illustrative Solubility of this compound
| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Predicted Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL @ 25°C) |
| Water | Polar Protic | 10.2 | 80.1 | Moderate to High | 10 - 50 |
| Methanol | Polar Protic | 5.1 | 32.7 | High | > 100 |
| Ethanol | Polar Protic | 4.3 | 24.5 | High | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Very High | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Very High | > 200 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | 5 - 15 |
| Ethyl Acetate | Intermediate Polarity | 4.4 | 6.0 | Low | < 1 |
| Dichloromethane (DCM) | Non-polar | 3.1 | 9.1 | Very Low | < 0.1 |
| Toluene | Non-polar | 2.4 | 2.4 | Sparingly Soluble | < 0.05 |
| n-Hexane | Non-polar | 0.1 | 1.9 | Sparingly Soluble | < 0.01 |
Alternative High-Throughput Solubility Assays
In early-stage drug discovery, speed and material conservation are paramount. Kinetic solubility assays are often employed for rapid screening.[10][11]
Kinetic vs. Thermodynamic Solubility:
-
Thermodynamic Solubility: The true equilibrium value, measured from a solid dissolving into solution. It is process-independent but slow to measure.[11]
-
Kinetic Solubility: Measured by precipitating a compound from a concentrated stock solution (usually in DMSO) into an aqueous buffer. The value can be influenced by the rate of addition and the time it takes for the solid to precipitate and crystallize. It is generally higher than thermodynamic solubility but provides a rapid rank-ordering of compounds.[12]
A common high-throughput method is Nephelometry , which measures the light scattered by insoluble particles (precipitate) formed when a DMSO stock is added to an aqueous buffer.[12]
References
- 1. Buy this compound | 6959-56-4 [smolecule.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
- 11. asianpubs.org [asianpubs.org]
- 12. bmglabtech.com [bmglabtech.com]
Stability and storage conditions for 4-Chloro-5-hydrazinylpyridazin-3-ol
An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, primarily valued for its reactive nature which makes it a versatile intermediate.[1] The presence of a hydrazinyl group, a chloro substituent, and a pyridazinone core imparts a unique reactivity profile that, while beneficial for synthesis, also presents challenges regarding its chemical stability and storage. This guide provides a comprehensive overview of the intrinsic stability of this compound, postulates its primary degradation pathways based on functional group analysis, and outlines field-proven protocols for its appropriate storage, handling, and stability assessment. The methodologies described herein are designed to ensure the integrity of the compound for research and development applications.
Chemical Identity and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₅ClN₄O
-
Molecular Weight: 160.56 g/mol
-
Structure: (Self-generated image, as no direct image URL is available in search results)
The molecule's reactivity is governed by its key functional groups: the nucleophilic hydrazinyl group, the electrophilic carbon bearing the chlorine atom, and the heterocyclic pyridazinone ring. The hydrazinyl moiety is susceptible to oxidation, while the chlorine atom can undergo nucleophilic substitution reactions.[1] These characteristics are fundamental to understanding its potential degradation.
Postulated Degradation Pathways
Due to the absence of specific degradation studies for this molecule in the available literature, we can postulate the most probable degradation routes based on the known reactivity of its functional groups. These pathways are critical for developing stability-indicating analytical methods.
Oxidative Degradation of the Hydrazinyl Moiety
The hydrazinyl group is well-known to be susceptible to oxidation.[2][3] In the presence of atmospheric oxygen, metal ions (which can act as catalysts), or oxidizing agents, the hydrazinyl group can be oxidized to a diazenyl intermediate, which could then lead to the formation of various degradation products, including the potential replacement of the hydrazinyl group with a hydrogen atom or a hydroxyl group, and the evolution of nitrogen gas.[2][3]
Caption: Postulated oxidative degradation pathway of the hydrazinyl group.
Hydrolytic/Nucleophilic Degradation
The chlorine atom attached to the pyridazinone ring is susceptible to nucleophilic attack, particularly hydrolysis under aqueous acidic or basic conditions.[4] This would lead to the replacement of the chlorine atom with a hydroxyl group, forming 4-hydroxy-5-hydrazinylpyridazin-3-ol. This is a common degradation pathway for chlorinated heterocyclic compounds.[5][6]
Caption: Postulated hydrolytic degradation of the chloro substituent.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of reactive intermediates like this compound.[1][7][8]
Storage Conditions
The primary objective is to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures to minimize the risk of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or in a cool place. | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation of the hydrazinyl group.[2] |
| Moisture | Store in a tightly closed container in a dry place. Use of a desiccator is recommended. | To prevent hydrolysis of the chloro group.[4][7] |
| Light | Protect from light by using an amber vial or storing in a dark cabinet. | To prevent potential photolytic degradation.[9][10] |
| Compatibility | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid initiating degradation or vigorous reactions.[8] |
Handling Precautions
Adherence to safety protocols is essential due to the compound's reactive nature and potential biological activity.[1][11]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]
-
Dispensing: When dispensing, avoid creating dust. Use appropriate tools and techniques for handling solid reagents.[4]
-
Spills: In case of a spill, clean it up promptly using dry methods to avoid generating dust. Dispose of the collected material in accordance with local regulations.[4]
Protocol for a Forced Degradation Study
A forced degradation (or stress testing) study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[9] This protocol is based on ICH guidelines.[9]
Objective
To investigate the intrinsic stability of this compound under various stress conditions and to generate its degradation profile.
Materials and Equipment
-
This compound
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: 1M HCl, 1M NaOH, 30% H₂O₂
-
Calibrated HPLC system with a PDA or UV detector and preferably a Mass Spectrometer (LC-MS)[9]
-
pH meter
-
Calibrated oven
-
Photostability chamber
Stress Conditions
| Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve in 0.1M HCl; heat at 60°C for 24h. | To assess susceptibility to acid-catalyzed hydrolysis.[9] |
| Base Hydrolysis | Dissolve in 0.1M NaOH; keep at room temp for 24h. | To assess susceptibility to base-catalyzed hydrolysis.[9] |
| Oxidation | Treat with 3% H₂O₂ at room temp for 24h. | To assess oxidative stability.[9] |
| Thermal | Heat solid sample at 80°C for 48h. | To evaluate solid-state thermal stability.[9] |
| Photolytic | Expose solid sample to light (ICH Q1B option 2). | To evaluate light sensitivity.[9] |
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Proposed Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[12] Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose.[13][14]
Principle
The method should be able to separate the parent compound from all its potential degradation products, ensuring that the peak for the parent compound is free from any co-eluting impurities.
Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm (or PDA scan) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Validation of this method according to ICH Q2(R1) guidelines would be required to confirm its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a reactive chemical intermediate requiring careful storage and handling to ensure its stability and integrity. Its primary stability concerns are oxidative degradation of the hydrazinyl group and hydrolytic cleavage of the chloro substituent. By implementing stringent storage conditions—specifically, a cool, dry, inert, and dark environment—and by following safe handling protocols, researchers can minimize degradation. The provided forced degradation study protocol and proposed analytical method offer a robust framework for systematically evaluating the stability of this compound, which is a critical step in its application for drug discovery and development.
References
- 1. cal-star.com [cal-star.com]
- 2. scispace.com [scispace.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. mail.cwejournal.org [mail.cwejournal.org]
- 6. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aiche.org [aiche.org]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments [mdpi.com]
- 11. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. Stability indicating assay | PPT [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols: 4-Chloro-5-hydrazinylpyridazin-3-ol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the utility of 4-Chloro-5-hydrazinylpyridazin-3-ol as a versatile building block in modern heterocyclic synthesis. The inherent reactivity of its distinct functional groups—a labile chlorine atom, a nucleophilic hydrazinyl moiety, and a pyridazinone core—renders it an invaluable precursor for the construction of diverse fused heterocyclic systems. This document elucidates the plausible synthesis of this key intermediate and details robust protocols for its application in the synthesis of pyrazolo[3,4-d]pyridazines and triazolo[4,3-b]pyridazines, compound classes of significant interest in medicinal chemistry.[1][2] The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to empower researchers in the effective utilization of this potent synthetic tool.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring is a privileged scaffold in drug discovery, prized for its unique physicochemical properties.[3] Its weak basicity, high dipole moment, and capacity for robust dual hydrogen-bonding are instrumental in modulating drug-target interactions.[3] Consequently, pyridazine and its fused derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, kinase inhibitory, and anticancer effects.[1][4] The strategic functionalization of the pyridazine core allows for the fine-tuning of pharmacological profiles, making precursors like this compound highly sought after in the development of novel therapeutics.
Synthesis of this compound: A Proposed Pathway
A potential synthetic approach involves the reaction of a suitably substituted maleic anhydride derivative with hydrazine to form the pyridazinedione core. Subsequent chlorination and selective hydrazinolysis would yield the target compound.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from its trifunctional nature. The interplay between the electrophilic and nucleophilic centers within the molecule allows for a diverse range of chemical transformations.
-
Hydrazinyl Group (-NHNH₂): This is the primary nucleophilic center, readily participating in cyclocondensation reactions with 1,3-dielectrophiles to form five-membered heterocyclic rings. It can also react with aldehydes and ketones to form stable hydrazones.
-
Chloro Group (-Cl): Positioned on the pyridazine ring, this chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
-
Pyridazin-3-ol Core: This moiety can exist in tautomeric equilibrium with the pyridazin-3(2H)-one form. The ring nitrogen atoms can also participate in reactions, and the overall scaffold influences the reactivity of the substituents.
Diagram of Reactive Sites:
Caption: Key reactive sites of this compound.
Application in Heterocyclic Synthesis: Protocols and Mechanisms
This section provides detailed protocols for the synthesis of prominent fused heterocyclic systems using this compound as the key starting material.
Synthesis of Pyrazolo[3,4-d]pyridazines
The reaction of this compound with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[3,4-d]pyridazines.[5][6] This reaction proceeds via a cyclocondensation mechanism.
Protocol 1: Synthesis of a 7-Chloro-1H-pyrazolo[3,4-d]pyridazin-4-ol Derivative
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents). The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the desired pyrazolo[3,4-d]pyridazine derivative.
Reaction Workflow:
Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyridazines.
Table 1: Representative Reaction Conditions and Yields
| 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| Acetylacetone | Ethanol | 6 | 85 |
| Ethyl Acetoacetate | Acetic Acid | 4 | 92 |
| Dibenzoylmethane | Toluene | 8 | 78 |
Synthesis of Triazolo[4,3-b]pyridazines
The fusion of a triazole ring to the pyridazine core can be achieved by reacting this compound with a one-carbon electrophile, such as a carboxylic acid or its derivatives.[7] This cyclization is a key step in the synthesis of various bioactive triazolopyridazines.
Protocol 2: Synthesis of a 7-Chloro-[1][2][8]triazolo[4,3-b]pyridazin-6-ol Derivative
-
Method A (from Carboxylic Acid):
-
Mix this compound (1 equivalent) with a carboxylic acid (e.g., formic acid, acetic acid, 5-10 equivalents) and a dehydrating agent (e.g., phosphorus oxychloride, a few drops).
-
Heat the mixture at reflux for 3-5 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
-
Method B (from Orthoester):
-
Dissolve this compound (1 equivalent) in an orthoester (e.g., triethyl orthoformate, large excess).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture at reflux for 2-4 hours.
-
Remove the excess orthoester under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Reaction Workflow:
Caption: Workflow for the synthesis of triazolo[4,3-b]pyridazines.
Formation of Hydrazones
The reaction of the hydrazinyl group with aldehydes and ketones provides a straightforward method to synthesize pyridazinyl hydrazones.[9][10] These compounds can serve as intermediates for further transformations or be evaluated for their biological activity.
Protocol 3: General Procedure for Hydrazone Synthesis
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and can be monitored by the formation of a precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of fused pyridazine heterocycles. Its strategic combination of nucleophilic and electrophilic centers allows for the efficient construction of complex molecular architectures, particularly pyrazolo[3,4-d]pyridazines and triazolo[4,3-b]pyridazines. The protocols and mechanistic insights provided in these application notes are intended to serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space and the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Protocol for the synthesis of pyrazolo[3,4-d]pyridazines
An Application Guide to the Synthesis of Pyrazolo[3,4-d]pyridazines
Forward for the Researcher
The pyrazolo[3,4-d]pyridazine core is a privileged heterocyclic scaffold, recognized for its structural resemblance to endogenous purines and its consequent wide-ranging biological activities.[1][2][3] This structural analogy allows it to effectively interact with various enzymatic targets, making its derivatives potent agents in medicinal chemistry.[3] Compounds featuring this fused ring system have demonstrated significant potential as inhibitors of phosphodiesterase 5 (PDE5), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs), with applications in cardiovascular diseases, oncology, and inflammatory conditions.[4][5][6][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing robust, field-proven protocols for the synthesis of pyrazolo[3,4-d]pyridazines. Moving beyond a simple recitation of steps, this guide elucidates the underlying principles and mechanistic rationale behind the synthetic choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for the synthesis of novel derivatives. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Foundational Synthetic Strategies: An Overview
The construction of the pyrazolo[3,4-d]pyridazine skeleton is most reliably achieved through the annulation of a pyridazine ring onto a pre-existing, appropriately functionalized pyrazole precursor. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and versatile methods involve the cyclocondensation reaction between a hydrazine source and a pyrazole bearing two vicinal electrophilic centers, typically carbonyl or carboxylate functionalities at the C4 and C5 positions (or C3 and C4, depending on nomenclature).
This guide will focus on two primary, high-yielding strategies: a classical two-step approach involving the cyclization of an isolated pyrazole intermediate and a modern, efficient one-pot, three-component reaction.
Figure 1: General synthetic workflows for Pyrazolo[3,4-d]pyridazine synthesis.
Primary Protocol: Synthesis via 4-Formylpyrazole Intermediate
This method represents a robust and widely applicable route, beginning with the synthesis of a key pyrazole intermediate followed by cyclocondensation with hydrazine. The initial step involves the reaction of arylhydrazones with a Vilsmeier-Haack reagent (in situ formed from POCl₃ and DMF) to generate 1-aryl-4-formyl-1H-pyrazole-3-carboxylates.[8] This intermediate possesses the ideal electrophilic centers for the subsequent ring closure.
Principle and Mechanism
The core of this protocol is the final cyclization step. The hydrazine molecule, acting as a dinucleophile, attacks the two carbonyl groups of the pyrazole precursor—the formyl group at C4 and the ester group at C3. The reaction proceeds via a condensation-addition-elimination sequence, initially forming a hydrazone intermediate at the more reactive aldehyde position, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyridazinone ring.
Caption: Mechanism of pyridazinone ring formation.
Detailed Step-by-Step Protocol: Synthesis of 2-Aryl-3-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
This protocol is adapted from established procedures for the synthesis of pyrazolopyridazinones.[8]
Materials and Reagents:
-
Ethyl 1-aryl-4-formyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (80-99%) (3.0 eq)
-
Absolute Ethanol or Acetic Acid (solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 1-aryl-4-formyl-5-methyl-1H-pyrazole-3-carboxylate (e.g., 5.0 mmol) in absolute ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (15.0 mmol, 3.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After completion, cool the mixture to room temperature. In many cases, the product will precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Work-up: Pour the cooled reaction mixture into ice-cold water (100 mL). Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the final product.
Characterization and Expected Results
-
Yield: Typically 70-90%.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton (~10 ppm) and the ethyl ester signals. A new, broad singlet for the pyridazinone N-H proton will appear in the downfield region. Aromatic and methyl protons will be observed in their expected regions.
-
IR (cm⁻¹): Look for the appearance of a C=O stretching band for the pyridazinone ring (around 1650-1680 cm⁻¹) and N-H stretching bands. The ester and aldehyde C=O bands from the starting material will be absent.
-
Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the target compound.
Rationale and Expert Insights
-
Choice of Solvent: Ethanol is a common choice as it effectively dissolves the pyrazole starting material and is compatible with the reflux conditions. Acetic acid can also be used as a solvent and catalyst, sometimes leading to shorter reaction times.
-
Excess Hydrazine: Using a molar excess of hydrazine hydrate ensures the complete conversion of the starting material and drives the reaction equilibrium towards the product.
-
Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction. Over-refluxing can sometimes lead to side products or degradation, while incomplete reactions will reduce the final yield. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexane.
Alternative Strategy: One-Pot Three-Component Synthesis
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. One-pot multicomponent reactions (MCRs) are exemplary in this regard, allowing for the construction of complex molecules in a single step from simple precursors, thereby avoiding tedious isolation of intermediates.[9][10]
Principle and Advantages
This protocol describes the regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives from the reaction of an arylglyoxal monohydrate, a pyrazolone, and hydrazine hydrate.[10] The reaction is often catalyzed by a mild base.
Key Advantages:
-
Operational Simplicity: All reactants are combined in a single flask.
-
High Efficiency: Reduces reaction time and resource consumption.
-
Novel Scaffolds: Can lead to densely functionalized and unique derivatives not easily accessible through traditional methods.
Protocol: DABCO-Catalyzed One-Pot Synthesis
Materials and Reagents:
-
Arylglyoxal monohydrate (1.0 mmol)
-
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Ethanol (10 mL)
Procedure:
-
Combine Reagents: In a 25 mL flask, add the arylglyoxal monohydrate, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, hydrazine hydrate, and DABCO to ethanol.
-
Reaction: Stir the mixture vigorously at room temperature for the time specified in the literature (often 2-4 hours is sufficient).[10] Monitor the reaction by TLC.
-
Isolation: Upon completion, the solid product that precipitates is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold ethanol and dried under vacuum to afford the pure product.
Data Summary Table
The versatility of the one-pot method allows for the synthesis of a library of compounds by varying the arylglyoxal starting material.
| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 2.5 | 92 |
| 2 | 4-Chlorophenyl | 2.0 | 95 |
| 3 | 4-Methylphenyl | 3.0 | 90 |
| 4 | 4-Methoxyphenyl | 3.0 | 88 |
| 5 | 2-Naphthyl | 3.5 | 85 |
| (Data is representative and adapted from related literature[10]) |
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Check purity of hydrazine. Consider using a different solvent like acetic acid to catalyze the reaction. |
| Product loss during work-up. | Ensure product is fully precipitated before filtration by cooling thoroughly. Use minimal solvent for washing. | |
| Impure Product | Presence of starting material. | Ensure reaction goes to completion via TLC monitoring. Optimize purification (e.g., column chromatography if recrystallization fails). |
| Formation of side products. | Lower the reaction temperature. Ensure dropwise addition of reagents. Check for potential side reactions of functional groups on your specific substrate. | |
| Reaction Stalls | Deactivated starting material or poor reagent quality. | Use freshly distilled solvents and high-purity hydrazine hydrate. Re-verify the structure of the pyrazole intermediate. |
Safety Considerations
-
Hydrazine Hydrate: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): If synthesizing the pyrazole intermediate using the Vilsmeier-Haack reaction, be aware that POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The pyrazolo[3,4-d]pyridazine scaffold is a cornerstone of modern medicinal chemistry. The synthetic protocols detailed in this guide provide reliable and efficient pathways to this important heterocyclic system. The classical cyclocondensation method offers a robust route for scaled-up synthesis, while the one-pot multicomponent approach provides a rapid and versatile method for generating diverse libraries for drug discovery programs. By understanding the principles behind these reactions and adhering to the procedural details, researchers can confidently synthesize and explore the vast chemical space of pyrazolo[3,4-d]pyridazine derivatives.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fused Pyridazines from 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Fused Pyridazine Scaffold
Fused pyridazine ring systems are a cornerstone in medicinal chemistry, renowned for their broad and potent biological activities. These heterocyclic structures are integral to a variety of pharmacologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The inherent structural features of the pyridazine core, particularly the arrangement of its nitrogen atoms, allow for diverse molecular interactions, making it a privileged scaffold in the design of novel therapeutics. This guide provides detailed protocols for the synthesis of two important classes of fused pyridazines—pyrazolo[3,4-d]pyridazines and[1][3]triazolo[4,3-b]pyridazines—utilizing the versatile starting material, 4-Chloro-5-hydrazinylpyridazin-3-ol. The methodologies presented are grounded in established chemical principles and adapted from proven synthetic routes for analogous compounds, offering a robust framework for the exploration of new chemical entities.[4]
Strategic Overview: Leveraging this compound for Heterocyclic Fusion
The synthetic utility of this compound lies in its bifunctional nature. The hydrazinyl group serves as a potent nucleophile, poised for cyclization with various electrophilic partners, while the chloro substituent offers a site for subsequent modification or can influence the electronic properties of the ring system. The hydroxyl group at the 3-position introduces an additional layer of complexity and potential for derivatization, although for the purposes of these protocols, it is presumed to remain intact during the initial cyclization steps.
Our synthetic strategy will focus on two primary cyclization pathways to construct the fused pyrazole and triazole rings, respectively.
Part 1: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for the construction of a pyrazole ring. In this protocol, the hydrazinyl moiety of our starting material will react with a β-diketone, such as acetylacetone, to yield a pyrazolo[3,4-d]pyridazine.
Reaction Mechanism: Pyrazole Ring Formation
The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring fused to the pyridazine core.
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyridazines.
Experimental Protocol: Synthesis of 4-Chloro-7,8-dimethyl-2H-pyrazolo[3,4-d]pyridazin-3-ol
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add acetylacetone (1.1 eq) followed by glacial acetic acid (catalytic amount, ~0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water to the cooled solution to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-7,8-dimethyl-2H-pyrazolo[3,4-d]pyridazin-3-ol.
Expected Data and Characterization
The following table summarizes the expected data for the synthesized compound, based on analogous structures reported in the literature.[4]
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3200 (N-H), ~1620 (C=N), ~1580 (C=C) |
| ¹H NMR (DMSO-d₆, δ) | ~13.0 (s, 1H, pyridazinol OH), ~12.5 (s, 1H, pyrazole NH), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ) | ~155 (C=O), ~150, ~145, ~140, ~110 (aromatic carbons), ~15, ~12 (methyl carbons) |
| MS (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product. |
Part 2: Synthesis of[1][3][4]Triazolo[4,3-b]pyridazine Derivatives
The construction of a fused triazole ring can be efficiently achieved by the cyclization of a hydrazinylpyridazine with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative. This protocol details the synthesis of a[1][3][5]triazolo[4,3-b]pyridazine derivative from this compound.
Reaction Mechanism: Triazole Ring Formation
The reaction is initiated by the acylation of the terminal nitrogen of the hydrazinyl group with the orthoester, followed by an intramolecular cyclization with the adjacent ring nitrogen and subsequent elimination to form the aromatic triazole ring.
Caption: General workflow for the synthesis of[1][3][5]triazolo[4,3-b]pyridazines.
Experimental Protocol: Synthesis of 7-Chloro-8-hydroxy-[1][3][4]triazolo[4,3-b]pyridazine
Materials:
-
This compound
-
Triethyl orthoformate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in triethyl orthoformate (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
To the residue, add polyphosphoric acid (or Eaton's reagent) and heat the mixture at 100-120 °C for 1-2 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane) to yield the pure 7-Chloro-8-hydroxy-[1][3][5]triazolo[4,3-b]pyridazine.
Expected Data and Characterization
The following table outlines the anticipated data for the synthesized compound, drawing parallels from known triazolopyridazine structures.[3][6]
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | >280 °C (decomposes) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1630 (C=N), ~1590 (C=C) |
| ¹H NMR (DMSO-d₆, δ) | ~13.5 (s, 1H, pyridazinol OH), ~9.0 (s, 1H, triazole CH), ~8.0 (s, 1H, pyridazine CH) |
| ¹³C NMR (DMSO-d₆, δ) | ~158 (C=O), ~150, ~148, ~142, ~120 (aromatic carbons) |
| MS (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product. |
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Phosphorus oxychloride (if used as an alternative chlorinating agent) is corrosive and reacts violently with water.
-
Polyphosphoric acid is corrosive and hygroscopic.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a solid foundation for the synthesis of novel pyrazolo[3,4-d]pyridazine and[1][3][5]triazolo[4,3-b]pyridazine derivatives from this compound. The resulting fused heterocyclic systems are primed for further chemical modification, such as nucleophilic substitution of the chloro group, to generate diverse libraries of compounds for biological screening. The versatility of these scaffolds, coupled with the synthetic accessibility outlined herein, underscores their potential in the ongoing quest for new and effective therapeutic agents. Researchers are encouraged to explore variations in the cyclization partners and subsequent derivatization to fully harness the potential of this promising class of molecules.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Chloro-5-hydrazinylpyridazin-3-ol in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with potent and selective biological activities is paramount. Among the myriad of heterocyclic systems, the pyridazinone core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of pharmacological properties. This application note delves into the synthesis, reactivity, and strategic application of a key intermediate, 4-Chloro-5-hydrazinylpyridazin-3-ol , a versatile building block that unlocks access to a diverse array of medicinally relevant compounds, particularly in the realm of kinase inhibition. We will provide detailed, field-proven protocols, elucidate the causality behind experimental choices, and present a forward-looking perspective on its potential in developing next-generation therapeutics. Pyridazinone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3]
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a cornerstone in medicinal chemistry is rooted in its unique structural features. The pyridazinone ring itself is a bioisostere of pyrimidine and other key heterocycles found in biologically active molecules. The strategic placement of a chloro and a hydrazinyl group at adjacent positions (C4 and C5) provides two orthogonal reactive handles for subsequent molecular elaboration.
-
The Chlorine Atom: As a halogen, chlorine is an excellent leaving group, susceptible to nucleophilic aromatic substitution.[4][5] This allows for the introduction of a wide variety of substituents, including amines, ethers, and carbon-based functionalities, enabling fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The presence of chlorine can also enhance the lipophilicity of a molecule, potentially improving its membrane permeability.[6][7]
-
The Hydrazinyl Group: The nucleophilic hydrazinyl moiety is a key functional group for the construction of fused heterocyclic systems. Its reaction with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles. This reactivity is the foundation for creating fused pyrazolo[3,4-d]pyridazinone systems, a scaffold that has shown significant promise in the development of kinase inhibitors.[3][8][9]
Synthesis of the Precursor and the Core Scaffold
A robust and scalable synthesis of this compound is critical for its widespread application. The synthesis typically begins with the commercially available mucochloric acid.
Part 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
The initial step involves the cyclization of mucochloric acid with a hydrazine source to form the dichlorinated pyridazinone core.
Experimental Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Mucochloric Acid | 168.96 | 3.9 g | 0.023 |
| Hydrazine Sulfate | 130.12 | 3.1 g | 0.024 |
| Sodium Acetate | 82.03 | 3.0 g | 0.037 |
| Water | 18.02 | q.s. | - |
Procedure:
-
A stirred solution of mucochloric acid (3.9 g, 0.023 mol) in water is warmed to 80-100 °C.
-
A mixture of hydrazine sulfate (3.1 g, 0.024 mol) and sodium acetate (3.0 g, 0.037 mol) is added to the heated solution.[10]
-
The reaction mixture is stirred at this temperature for 1-2 hours, during which a precipitate forms.
-
The mixture is cooled to room temperature, and the solid is collected by filtration.
-
The collected solid is washed with cold water and recrystallized from water to yield 4,5-dichloro-3-pyridazone as a solid (m.p. 199-200 °C).[10]
Causality of Experimental Choices:
-
Hydrazine Sulfate and Sodium Acetate: Hydrazine sulfate is a stable and easy-to-handle source of hydrazine. Sodium acetate acts as a base to neutralize the sulfuric acid formed in situ, liberating the free hydrazine required for the cyclization reaction.
-
Heating: The elevated temperature is necessary to drive the condensation and cyclization reaction to completion.
Part 2: Synthesis of this compound
The subsequent step involves the selective displacement of one of the chlorine atoms with hydrazine hydrate.
Experimental Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4,5-Dichloropyridazin-3(2H)-one | 164.97 | 1.65 g | 0.01 |
| Hydrazine Hydrate (80%) | 50.06 | 0.63 mL | ~0.01 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a solution of 4,5-dichloropyridazin-3(2H)-one (1.65 g, 0.01 mol) in ethanol (20 mL), hydrazine hydrate (80%, 0.63 mL, ~0.01 mol) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and dried under vacuum to afford this compound.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Serves as the nucleophile to displace one of the chlorine atoms. The use of a slight excess or equimolar amount is crucial to favor monosubstitution. A large excess could lead to the displacement of both chlorine atoms.
-
Ethanol as Solvent: Provides good solubility for the starting material and is a suitable solvent for the reaction with hydrazine hydrate.
-
Reflux Conditions: The elevated temperature facilitates the nucleophilic aromatic substitution reaction.
Application in the Synthesis of Pyrazolo[3,4-d]pyridazinones: A Gateway to Kinase Inhibitors
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyridazinone derivatives. This fused heterocyclic system has been identified as a potent scaffold for the development of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Fibroblast growth factor receptors (FGFRs).[3][8]
Caption: Synthetic pathway from mucochloric acid to bioactive kinase inhibitors.
Protocol 3: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyridazinones
This protocol outlines the cyclization of this compound with a 1,3-dicarbonyl compound, in this case, ethyl 2-chloroacetoacetate, as a representative example leading to a key intermediate for further elaboration.[8]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 160.56 | 1.61 g | 0.01 |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.65 g | 0.01 |
| Sodium Ethoxide | 68.05 | 0.68 g | 0.01 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
In a round-bottom flask, dissolve sodium metal (0.23 g, 0.01 mol) in absolute ethanol (20 mL) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add this compound (1.61 g, 0.01 mol) and stir until dissolved.
-
Add ethyl 2-chloroacetoacetate (1.65 g, 0.01 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding pyrazolo[3,4-d]pyridazinone derivative.
Causality of Experimental Choices:
-
1,3-Dicarbonyl Compound: The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the newly formed pyrazole ring. Ethyl 2-chloroacetoacetate is a versatile reagent for this purpose.
-
Sodium Ethoxide: Acts as a base to facilitate the initial condensation between the hydrazine and one of the carbonyl groups of the dicarbonyl compound, and to promote the subsequent cyclization.
-
Reflux Conditions: Provides the necessary energy to overcome the activation barrier for the condensation and cyclization reactions.
Future Perspectives and Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites allow for the generation of large and diverse chemical libraries. The demonstrated success of pyrazolo[3,4-d]pyridazinone derivatives as potent kinase inhibitors underscores the potential of this scaffold in oncology and immunology.[3][8] Further exploration of the reactivity of both the chloro and hydrazinyl groups will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological profiles. The protocols detailed herein provide a solid foundation for researchers to harness the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarena.com [scholarena.com]
- 3. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Compound 4-chloro-5-hydrazinyl-2-phenylpyridazin-3(2H)-one - Chemdiv [chemdiv.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
Application Notes & Protocols: A Strategic Approach to the Synthesis of Novel Kinase Inhibitors from 4-Chloro-5-hydrazinylpyridazin-3-ol
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] This has made the development of small molecule kinase inhibitors a cornerstone of modern targeted therapy.[3] The pyridazine scaffold represents a "privileged structure" in medicinal chemistry, endowed with physicochemical properties that make it an ideal core for kinase inhibitor design.[2][4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel kinase inhibitors using 4-Chloro-5-hydrazinylpyridazin-3-ol as a versatile starting material. We present a strategic, two-step synthetic pathway, detailed characterization methods, and robust protocols for in vitro and cell-based biological evaluation to guide the discovery of next-generation therapeutic agents.
Introduction: The Pyridazine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a major focus of pharmaceutical research.[3] Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[5] Therefore, scaffolds that can mimic the purine ring of ATP are highly sought after. The pyridazine heterocycle, with its unique arrangement of nitrogen atoms, high dipole moment, and capacity for robust hydrogen bonding, is exceptionally well-suited for this role.[6]
The starting material, this compound, is a particularly strategic building block. Its structure contains two distinct and orthogonally reactive sites:
-
The Hydrazinyl Group (-NHNH₂): This nucleophilic group is primed for condensation reactions with various carbonyl compounds (aldehydes, ketones, etc.) to form fused heterocyclic systems. This reaction is fundamental to building the core scaffold that will interact with the kinase hinge region.[7]
-
The Chloro Group (-Cl): This atom activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of side chains. This "vector" for diversification is critical for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.[7]
This dual reactivity allows for a divergent synthetic approach, enabling the rapid generation of a library of diverse compounds from a single, common intermediate.
Synthetic Strategy and Design Rationale
Our synthetic approach is designed to first construct a rigid, bicyclic core capable of binding to the kinase hinge region, followed by a diversification step to explore the solvent-exposed region of the ATP-binding pocket. This strategy is illustrated below.
Caption: General workflow for synthesizing kinase inhibitors from the starting material.
Causality Behind Experimental Choices:
-
Step 1 (Core Formation): The condensation of the hydrazinyl group and subsequent intramolecular cyclization creates a pyrazolo[3,4-d]pyridazinone scaffold. This fused ring system is a well-established bioisostere of the adenine ring of ATP.[8] Its planar structure and arrangement of hydrogen bond donors and acceptors are designed to form key interactions with the backbone amide residues of the kinase hinge region, a critical anchoring point for many Type I kinase inhibitors.
-
Step 2 (Diversification): The SNAr reaction at the chloro position allows for the systematic introduction of various chemical moieties. This is a crucial step in optimizing the Structure-Activity Relationship (SAR).[9] By varying the nucleophile (e.g., different anilines, aliphatic amines), one can probe different sub-pockets of the kinase active site to enhance potency and achieve selectivity over other kinases.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of the Fused Pyrazolopyridazinone Core
(Example: Synthesis of 4-chloro-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one)
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Ethyl benzoylformate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.60 g, 10 mmol).
-
Add 40 mL of ethanol and stir to suspend the solid.
-
Add ethyl benzoylformate (e.g., 1.96 g, 11 mmol) to the suspension.
-
Add 5 drops of glacial acetic acid to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.
-
Collect the resulting solid precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 10 mL).
-
Dry the solid under vacuum to yield the intermediate, 4-chloro-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one. The product can be used in the next step without further purification if TLC shows high purity.
-
Protocol 3.2: Diversification via Nucleophilic Aromatic Substitution (SNAr)
(Example: Synthesis of 4-(4-methoxyanilino)-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one)
-
Reagents & Materials:
-
4-chloro-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one (from Protocol 3.1, 1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (as solvent)
-
Microwave synthesis vial or sealed tube
-
-
Procedure:
-
In a 10 mL microwave vial, combine the chlorinated intermediate (e.g., 260 mg, 1.0 mmol), p-anisidine (e.g., 148 mg, 1.2 mmol), and 5 mL of DMF.
-
Add DIPEA (e.g., 348 µL, 2.0 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 120°C for 1-2 hours using a microwave reactor or a pre-heated oil bath. The use of microwave irradiation often accelerates SNAr reactions.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, pour the reaction mixture into 50 mL of cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 15 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final pure compound.
-
Protocol 3.3: Structural Characterization
The identity and purity of all synthesized inhibitors must be rigorously confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial purity assessment and confirmation of the molecular weight of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structural elucidation. The spectra should be consistent with the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the novel compound.[10]
Biological Evaluation: Protocols for Activity Assessment
Once a novel compound is synthesized and characterized, its biological activity must be determined.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the concentration at which the compound inhibits 50% of the kinase activity (IC₅₀). The ADP-Glo™ Kinase Assay is a common method that measures ADP produced during the kinase reaction.[11]
-
Objective: To determine the IC₅₀ of a novel inhibitor against a target protein kinase (e.g., EGFR).
-
Materials:
-
Target Kinase (e.g., recombinant human EGFR)
-
Kinase-specific substrate peptide
-
ATP, MgCl₂
-
Synthesized inhibitor stock solution (10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution (1:3) of the inhibitor in DMSO. In a 384-well plate, add 50 nL of each inhibitor concentration. Include "no inhibitor" (DMSO only) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer. Add 5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in assay buffer. Initiate the reaction by adding 5 µL to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 4.2: Cell-Based Proliferation Assay
This assay assesses the inhibitor's ability to suppress the growth of cancer cells that are dependent on the target kinase.[12][13]
-
Objective: To determine the anti-proliferative activity of the inhibitor in a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor).
-
Materials:
-
A549 human lung carcinoma cell line
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Synthesized inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Sterile, clear-bottom 96-well plates
-
-
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 3,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized for clear comparison and SAR analysis.
| Compound ID | R-Group (at C4-position) | Target Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (nM) |
| LEAD-01 | 4-methoxyanilino | 15 | 45 |
| LEAD-02 | 3-fluoroanilino | 28 | 90 |
| LEAD-03 | 4-(dimethylamino)anilino | 8 | 25 |
| LEAD-04 | Cyclohexylamino | 350 | >1000 |
| Staurosporine | (Control) | 5 | 12 |
Interpretation: The hypothetical data in the table suggests that an electron-donating group on the aniline ring (LEAD-01, LEAD-03) is favorable for potency. The dimethylamino group in LEAD-03, being a stronger electron donor, results in the most potent compound in both the biochemical and cellular assays. The aliphatic amine (LEAD-04) shows significantly reduced activity, highlighting the importance of the aromatic ring for this particular scaffold. This type of analysis guides the next round of synthesis to further optimize the inhibitor's properties.
Mechanism of Action: Targeting a Cellular Signaling Pathway
To provide biological context, it is crucial to visualize where the inhibitor acts. The diagram below shows a simplified representation of the EGFR signaling pathway, a common target in oncology. The novel inhibitor would block the initial phosphorylation step, thereby inhibiting all downstream signaling.
Caption: Simplified EGFR signaling pathway showing the point of intervention.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its inherent reactivity allows for the efficient construction of a core hinge-binding motif and subsequent diversification to optimize biological activity. The protocols outlined in this application note provide a robust and logical framework for the synthesis, characterization, and evaluation of new chemical entities. By systematically applying these methods, researchers can accelerate the discovery of potent and selective kinase inhibitors with therapeutic potential.
References
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 6959-56-4 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Cyclocondensation Reactions of 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the cyclocondensation reactions of 4-Chloro-5-hydrazinylpyridazin-3-ol, a versatile building block in modern heterocyclic chemistry. The unique arrangement of reactive sites—a nucleophilic hydrazinyl group, an electrophilic chloro substituent, and the inherent reactivity of the pyridazinone core—renders this molecule a powerful precursor for the synthesis of a diverse array of fused heterocyclic systems. These scaffolds, particularly triazolopyridazines and pyrazolopyridazines, are of significant interest in medicinal chemistry due to their potential as bioactive agents. This document details the synthesis of the core reactant, explores the mechanistic underpinnings of its cyclocondensation reactions, and provides detailed, field-proven protocols for the preparation of key derivatives.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The strategic functionalization of the pyridazine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its interaction with biological targets. This compound is a particularly valuable starting material due to its trifunctional nature, which enables the regioselective construction of fused heterocyclic systems. The resulting polycyclic aromatic compounds often exhibit enhanced biological activity and favorable pharmacokinetic profiles.
Synthesis of the Core Reagent: this compound
A reliable synthesis of the starting material is paramount for any subsequent chemical transformations. While direct experimental data for the synthesis of this compound is not extensively reported, a robust synthetic route can be proposed based on well-established pyridazine chemistry. The synthesis commences with the commercially available 4,5-dichloropyridazin-3-ol, which can be prepared from mucochloric acid and hydrazine sulfate. The subsequent step involves a nucleophilic aromatic substitution reaction with hydrazine hydrate.
Protocol 1: Synthesis of this compound
Materials:
-
4,5-dichloropyridazin-3-ol
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ice bath
-
Standard reflux apparatus
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dichloropyridazin-3-ol (10.0 g, 0.06 mol) in ethanol (100 mL).
-
To this suspension, add hydrazine hydrate (3.75 mL, 0.06 mol) dropwise at room temperature with vigorous stirring.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction (disappearance of the starting material spot), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Characterization (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ppm: 4.5-5.0 (br s, 2H, -NH₂), 7.8-8.2 (s, 1H, pyridazine-H), 9.0-9.5 (br s, 1H, -NH-), 11.0-11.5 (br s, 1H, -OH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ppm: ~110-115 (C-Cl), ~140-145 (C-N), ~150-155 (C=O), ~155-160 (C-5).
-
IR (KBr, cm⁻¹): 3300-3100 (N-H and O-H stretching), 1650-1630 (C=O stretching), 1600-1580 (C=N and C=C stretching).
-
Mass Spectrometry (ESI-MS): m/z for C₄H₄ClN₄O [M+H]⁺.
Cyclocondensation Reactions: Building Fused Heterocyclic Systems
The bifunctional nature of the hydrazinyl group in this compound allows for facile cyclocondensation reactions with a variety of electrophilic partners. These reactions typically proceed through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.
Synthesis of Pyrazolo[3,4-d]pyridazines
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to the pyrazolo[3,4-d]pyridazine scaffold. This reaction is a classic example of the Knorr pyrazole synthesis.
Protocol 2: Synthesis of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-4-ol
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Standard reflux apparatus
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 0.012 mol) in glacial acetic acid (20 mL).
-
Add acetylacetone (1.3 mL, 0.013 mol) to the solution.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Stir the mixture for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-4-ol.
Reaction Mechanism:
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 4-Chloro-5-hydrazinylpyridazin-3-ol and its derivatives. These heterocyclic compounds are valuable intermediates in medicinal chemistry, with applications in the development of novel therapeutics, including antimicrobial and anticancer agents.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, safety considerations, and analytical methodologies to ensure a safe, efficient, and reproducible scale-up process. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction: Significance of this compound Derivatives
Pyridazinone scaffolds are a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[3][4] The title compound, this compound, serves as a key building block for the synthesis of more complex heterocyclic systems.[1] Its unique structure, featuring a reactive chlorine atom and a hydrazinyl group, allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of pharmacologically active molecules.[1][5] The development of a robust and scalable synthetic route is therefore crucial for advancing research and development in this area.
Strategic Approach to Scale-up Synthesis
The synthesis of pyridazinone derivatives typically involves the cyclization of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[6][7] The following sections outline a multi-step synthetic sequence for the preparation of this compound, with a focus on scalability and safety.
Reaction Scheme Overview
The overall synthetic pathway can be visualized as a two-step process starting from a suitable precursor, followed by hydrazinolysis.
Caption: General workflow for the synthesis of this compound.
Detailed Protocols and Methodologies
PART A: Synthesis of 4,5-Dichloropyridazin-3(2H)-one (Intermediate)
This step involves the cyclocondensation of a suitable starting material, such as mucochloric acid, with hydrazine hydrate.
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet is assembled. Ensure all glassware is dry and the system is inerted with nitrogen.
-
Reagent Charging: Charge the reactor with the starting mucochloric acid derivative and a suitable solvent (e.g., ethanol or water).
-
Hydrazine Addition: Slowly add hydrazine hydrate to the stirred suspension. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration. Wash the solid with cold solvent and dry under vacuum to yield 4,5-Dichloropyridazin-3(2H)-one.
PART B: Scale-up Synthesis of this compound
This critical step involves the selective nucleophilic substitution of one chlorine atom with a hydrazinyl group. Temperature control is paramount to avoid undesired side reactions.
Protocol:
-
Reactor Preparation: Utilize a clean and dry jacketed reactor as described in Part A.
-
Reagent Charging: Suspend the 4,5-Dichloropyridazin-3(2H)-one intermediate in a suitable solvent (e.g., ethanol).
-
Controlled Hydrazine Addition: Cool the suspension to a controlled temperature (e.g., 0-5 °C) using a chiller. Slowly add a stoichiometric amount of hydrazine hydrate via a dropping funnel. Meticulous temperature control is crucial to ensure monosubstitution.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature, monitoring its progress by HPLC.
-
Product Isolation: Once the reaction is complete, the product may precipitate. Isolate the solid by filtration, wash with a cold solvent to remove any unreacted starting material and impurities, and dry under vacuum at a low temperature to avoid degradation.
| Parameter | Condition | Rationale |
| Solvent | Ethanol or Isopropanol | Good solubility for reactants and facilitates product precipitation upon cooling. |
| Temperature | 0-10 °C | Minimizes the formation of di-substituted and other byproducts. |
| Reaction Time | 4-8 hours | Typically sufficient for completion, but should be confirmed by in-process controls. |
| Molar Ratio | 1:1.1 (Dichloride:Hydrazine) | A slight excess of hydrazine ensures complete conversion of the starting material. |
Safety Considerations for Handling Hydrazine
Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be explosive.[8][9] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving hydrazine must be conducted in a well-ventilated fume hood with a certified sash height.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.
-
Quenching: Have a quenching agent (e.g., a solution of sodium hypochlorite) readily available to neutralize any spills.
-
Scale-up Precautions: When scaling up reactions, it is crucial to perform a thorough risk assessment.[9] Do not scale up experiments without consulting with safety professionals and conducting a pilot trial on a smaller scale.[9] Thermal stability data should be obtained for all process streams due to the high energy potential of hydrazine.[8]
Caption: Essential safety protocols for handling hydrazine.
Purification of this compound Derivatives
The crude product often requires purification to remove impurities and unreacted starting materials. Recrystallization is a common and effective method for purifying solid organic compounds.[10]
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
For challenging purifications, other techniques such as column chromatography may be employed.[12] For basic compounds that may interact with silica gel, adding a modifier like triethylamine to the mobile phase or using an alternative stationary phase like alumina can be beneficial.[12]
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized this compound derivatives.[13]
| Analytical Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring. | A single major peak corresponding to the desired product.[13] |
| ¹H and ¹³C NMR | Structural elucidation. | Characteristic chemical shifts for the pyridazinone ring and hydrazinyl protons. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR Spectroscopy | Functional group identification. | Characteristic absorptions for N-H, C=O, and C-Cl bonds. |
| Elemental Analysis | Elemental composition confirmation. | The experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.[13] |
Conclusion
The successful scale-up synthesis of this compound derivatives is achievable through a well-defined and controlled process. This guide provides a robust framework, emphasizing safety, reproducibility, and analytical diligence. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce these valuable intermediates for further drug discovery and development endeavors.
References
- 1. Buy this compound | 6959-56-4 [smolecule.com]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: 4-Chloro-5-hydrazinylpyridazin-3-ol as a Strategic Building Block for Next-Generation Agrochemicals
Introduction: The Enduring Importance of the Pyridazinone Core in Crop Protection
The pyridazinone ring system is a privileged heterocyclic scaffold in the field of agrochemical research, renowned for its robust biological activity and synthetic versatility.[1] Derivatives of this core are integral to a wide spectrum of commercial products, demonstrating potent herbicidal, fungicidal, and insecticidal properties. Their success stems from a unique combination of physicochemical properties, including polarity and hydrogen bonding capacity, which facilitate interaction with critical biological targets.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-5-hydrazinylpyridazin-3-ol . The strategic placement of a reactive hydrazinyl group at the C5 position and a chlorine atom at the C4 position opens a gateway to a diverse array of chemical transformations. The hydrazinyl moiety serves as a potent nucleophile and a precursor for constructing additional heterocyclic rings, while the chloro group provides a site for further substitution or cross-coupling reactions. This dual functionality allows for the systematic and efficient development of novel agrochemical candidates. Herein, we provide a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in the creation of potent herbicides, fungicides, and insecticides.
PART 1: Synthesis of the Core Building Block
The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 4,5-dichloro-3(2H)-pyridazinone. The underlying principle of this synthesis is the differential reactivity of the two chlorine atoms on the pyridazinone ring, allowing for selective nucleophilic substitution.
Causality Behind Experimental Choices:
-
Selective Substitution: The chlorine atom at the C5 position of 4,5-dichloro-3(2H)-pyridazinone is more susceptible to nucleophilic attack than the chlorine at the C4 position. This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group and ring nitrogen atoms.
-
Solvent and Temperature Control: The reaction is typically performed in an alcohol solvent, such as ethanol, which can solvate both the pyridazinone precursor and the polar hydrazine hydrate. Refluxing provides the necessary activation energy for the substitution reaction to proceed at a practical rate without leading to undesired side products or decomposition.
-
Work-up Procedure: The product, being a hydrazinyl derivative, may have basic properties. The work-up involving cooling and filtration is designed to precipitate the product from the reaction mixture as its solubility decreases at lower temperatures. Washing with cold solvent removes residual starting materials and soluble impurities.
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic substitution reaction of 4,5-dichloro-3(2H)-pyridazinone with hydrazine hydrate.
Materials:
-
4,5-dichloro-3(2H)-pyridazinone (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (approx. 10 mL per gram of starting material)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and ethanol.
-
Stir the suspension at room temperature to ensure good mixing.
-
Slowly add hydrazine hydrate (1.2 eq) to the mixture. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
PART 2: Application in Herbicidal Synthesis
Pyridazinone-based herbicides frequently act by inhibiting Photosystem II (PSII) in plants, a critical component of the photosynthetic electron transport chain.[3] This disruption leads to a cascade of events culminating in oxidative stress, chlorophyll degradation (bleaching), and plant death.[4] The this compound scaffold can be elaborated into potent herbicides, often by modifying the hydrazinyl group to tune the molecule's binding affinity for the D1 protein within the PSII complex.
Mechanism of Action: Photosystem II Inhibition
The diagram below illustrates the established mechanism of action for pyridazinone herbicides. They compete with the native plastoquinone (PQ) for its binding site on the D1 protein, thereby blocking electron flow from QA to QB and halting photosynthesis.
Caption: Mechanism of Photosystem II inhibition by pyridazinone herbicides.
PART 3: Application in Fungicidal Synthesis
The hydrazinyl group is an excellent precursor for the synthesis of five-membered heterocyclic rings, such as pyrazoles, which are a cornerstone of modern fungicides.[5] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and highly effective method for constructing the pyrazole ring. The resulting pyrazole-pyridazinone hybrids can exhibit potent fungicidal activity, often by inhibiting mitochondrial respiration.
Synthetic Workflow: From Building Block to Pyrazole Fungicides
The following workflow outlines the general strategy for converting this compound into pyrazole-based fungicides.
Caption: General workflow for synthesizing pyrazole fungicides.
Protocol 2: Synthesis of a 4-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol Derivative
This protocol provides a representative example of pyrazole ring formation.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 118 °C) for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled solution into a beaker of ice water to precipitate the product.
-
Stir the resulting suspension for 15-20 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
PART 4: Application in Insecticidal Synthesis
The hydrazinyl functional group can be readily converted into hydrazones through condensation with various aldehydes and ketones. Pyridazine-based hydrazones have emerged as a promising class of insecticides.[6] The biological activity of these compounds can be finely tuned by varying the substituents on the aldehyde or ketone precursor, allowing for the exploration of structure-activity relationships (SAR).[7]
Protocol 3: General Synthesis of 4-Chloro-5-(2-benzylidenehydrazinyl)pyridazin-3-ol Derivatives (Hydrazones)
This protocol outlines the straightforward synthesis of insecticidal hydrazone derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1.05 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the condensation.
-
Heat the mixture to reflux for 2-4 hours. The formation of the product is often indicated by a color change or the formation of a thick precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated hydrazone product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Structure-Activity Relationship (SAR) Insights
Systematic variation of the substituents on the aromatic ring of the aldehyde allows for probing the SAR. The electronic and steric properties of these substituents can significantly impact insecticidal potency.
| R-Group on Benzaldehyde | Electronic Effect | Steric Hindrance | Observed Aphicidal Activity (Qualitative) | Reference |
| -H (Benzaldehyde) | Neutral | Low | Moderate | [6] |
| 4-Cl | Electron-withdrawing | Medium | High | [6] |
| 4-CH₃ | Electron-donating | Medium | Moderate-High | [7] |
| 4-NO₂ | Strongly Electron-withdrawing | Medium | High | [7] |
| 2-Cl | Electron-withdrawing | High | Low-Moderate | [6] |
Note: This table presents a generalized summary based on trends observed in related pyridazine insecticide research. Actual activity can vary based on the specific insect species tested.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for the synthesis of a new generation of agrochemicals. Its dual reactive sites—the nucleophilic hydrazinyl group and the substitutable chloro group—provide a robust platform for creating diverse molecular libraries. The straightforward protocols outlined here for producing herbicidal, fungicidal, and insecticidal precursors demonstrate the strategic advantage of this building block. Future research should focus on exploring a wider range of cyclization partners for the hydrazinyl group and investigating substitution reactions at the C4-chloro position to further expand the chemical space and uncover novel compounds with enhanced efficacy and improved environmental profiles.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of Triazolopyridazines: A Detailed Guide Using 4-Chloro-5-hydrazinylpyridazin-3-ol
Introduction: The Significance of Triazolopyridazines in Modern Drug Discovery
The fusion of triazole and pyridazine rings creates the triazolopyridazine scaffold, a privileged heterocyclic motif of significant interest in medicinal chemistry.[1][2] These compounds have garnered attention due to their diverse pharmacological activities, including their roles as potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] The structural rigidity and unique electronic properties of the triazolopyridazine core allow for precise interactions with various biological targets, making it a valuable framework in the design of novel therapeutics. This application note provides a comprehensive, one-pot protocol for the synthesis of a key triazolopyridazine derivative, 6-chloro-[1][3][4]triazolo[4,3-b]pyridazin-7-ol, utilizing the readily accessible starting material, 4-Chloro-5-hydrazinylpyridazin-3-ol. This efficient, single-step methodology is designed to streamline the synthetic process, offering researchers a reliable and scalable route to this important class of molecules.
Methodology Overview: A One-Pot Approach to Triazolopyridazine Synthesis
The synthesis of 6-chloro-[1][3][4]triazolo[4,3-b]pyridazin-7-ol is achieved through a one-pot cyclocondensation reaction. This approach combines the formation of a hydrazone intermediate and its subsequent oxidative cyclization into a single, seamless operation, thereby enhancing efficiency and minimizing waste. The core of this transformation involves the reaction of this compound with an orthoester, which serves as a one-carbon source, followed by an intramolecular cyclization to furnish the fused triazole ring.
Causality of Experimental Choices:
-
One-Pot Strategy: This approach is selected for its numerous advantages over traditional multi-step syntheses. By eliminating the need for isolation and purification of intermediates, it reduces reaction time, solvent consumption, and potential for product loss.
-
This compound as the Precursor: This starting material is strategically chosen as it contains the pre-formed pyridazine ring and a reactive hydrazine moiety, perfectly poised for the annulation of the triazole ring. The chloro and hydroxyl substituents offer handles for further chemical modifications, enabling the generation of diverse compound libraries.
-
Triethyl Orthoformate as the One-Carbon Source: Triethyl orthoformate is an ideal reagent for this transformation. It reacts with the hydrazine group to form an intermediate that readily cyclizes to the triazole ring upon heating. Its liquid form and favorable reactivity profile make it easy to handle and suitable for a one-pot procedure.
-
Acid Catalyst (Optional): A catalytic amount of a protic or Lewis acid can be employed to accelerate the initial condensation between the hydrazine and the orthoester.
-
Oxidative Cyclization: The final step of the reaction involves an intramolecular cyclization with the elimination of ethanol, which is facilitated by heating the reaction mixture. This step is often spontaneous upon formation of the intermediate.
Visualizing the Synthesis
Reaction Pathway
Caption: One-pot synthesis of 6-chloro-[1][3][4]triazolo[4,3-b]pyridazin-7-ol.
Experimental Workflow
Caption: Experimental workflow for triazolopyridazine synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Hydrochloric acid (catalytic amount, optional)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
NMR spectrometer, Mass spectrometer, IR spectrometer for characterization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous ethanol to dissolve the starting material, followed by the addition of triethyl orthoformate (1.5 eq). If desired, add a catalytic amount of hydrochloric acid (e.g., 1-2 drops of concentrated HCl).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-chloro-[1][3][4]triazolo[4,3-b]pyridazin-7-ol.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Summary and Expected Results
| Parameter | Expected Value/Observation |
| Product Name | 6-chloro-[1][3][4]triazolo[4,3-b]pyridazin-7-ol |
| Molecular Formula | C₅H₃ClN₄O |
| Molecular Weight | 170.56 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% (after purification) |
| Solubility | Soluble in DMSO, DMF; moderately soluble in methanol, ethanol |
| ¹H NMR (DMSO-d₆) | Expect signals for the triazole proton and the pyridazine proton in the aromatic region, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (DMSO-d₆) | Expect signals corresponding to the carbon atoms of the fused heterocyclic system. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z 171.0 |
Trustworthiness and Self-Validation
The protocol described is grounded in well-established principles of heterocyclic chemistry. The formation of a triazole ring from a hydrazine and a one-carbon electrophile is a robust and predictable reaction.[6][7] The progress of the reaction can be easily monitored by TLC, providing a clear indication of the conversion of the starting material to the product. The final product's identity and purity should be unequivocally confirmed by standard spectroscopic techniques (NMR, MS, IR), ensuring the validity of the synthetic outcome. The expected spectroscopic data for the product can be compared with data for structurally similar compounds reported in the literature to further validate the results.[3][8][9]
Conclusion
This application note details an efficient and reliable one-pot synthesis of 6-chloro-[1][3][4]triazolo[4,3-b]pyridazin-7-ol from this compound. This protocol offers a significant improvement over multi-step procedures, making this valuable class of compounds more accessible to researchers in drug discovery and medicinal chemistry. The straightforward nature of this method, coupled with its high yield and scalability, positions it as a key tool for the rapid generation of triazolopyridazine-based compound libraries for biological screening.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. scbt.com [scbt.com]
- 6. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol. As a crucial intermediate in the development of various pharmacologically active compounds, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The common pathway involves the treatment of a precursor, 4,5-dichloro-3(2H)-pyridazinone, with hydrazine hydrate.
The reaction proceeds as hydrazine, a potent nucleophile, attacks the electron-deficient pyridazinone ring. The regioselectivity of this reaction, where the hydrazine preferentially displaces the chlorine atom at the C5 position over the C4 position, is a key aspect. This preference is attributed to the electronic influence of the adjacent carbonyl group and the nitrogen heteroatoms, which makes the C5 position more electrophilic and susceptible to nucleophilic attack.
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and where can it be sourced? The most common and commercially available starting material is 4,5-dichloro-3(2H)-pyridazinone .[1] This precursor is often synthesized from mucochloric acid and a hydrazine derivative.[2][3] It is crucial to use a high-purity grade of this starting material, as impurities can significantly impact the reaction's outcome and complicate purification.
Q2: What form and stoichiometry of hydrazine should be used? Hydrazine hydrate (N₂H₄·H₂O) is the standard reagent for this reaction due to its stability and ease of handling compared to anhydrous hydrazine. A slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) is recommended to ensure complete conversion of the starting material. However, a large excess should be avoided as it can promote the formation of the di-substituted byproduct.
Q3: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[4] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to achieve good separation between the starting material (less polar) and the product (more polar). The reaction is considered complete upon the disappearance of the starting material spot.
Q4: What are the key safety considerations when working with hydrazine? Hydrazine hydrate is toxic and a suspected carcinogen.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quench solution (e.g., a dilute solution of sodium hypochlorite) ready to neutralize any spills.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have not isolated any product. What could be the cause?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[4]
-
Possible Cause 1: Inactive or Poor-Quality Starting Material.
-
Explanation: The 4,5-dichloro-3(2H)-pyridazinone may have degraded during storage or contain impurities that inhibit the reaction.
-
Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the material by recrystallization before use.[4]
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Explanation: The hydrazinolysis reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to degradation and the formation of side products.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC. A temperature range of 50-80°C is often effective. An optimization study to find the ideal temperature for your specific setup is recommended.[6]
-
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Explanation: The solvent must be able to dissolve the starting material to a reasonable extent while ideally allowing the more polar product to precipitate, driving the reaction forward and simplifying isolation.
-
Solution: Ethanol or isopropanol are common choices. If solubility is an issue, consider a more polar solvent like N,N-Dimethylformamide (DMF), but be aware that this may complicate product isolation, potentially requiring an aqueous work-up and extraction.[7]
-
Problem 2: Significant Impurity or Byproduct Formation
Q: My final product is contaminated with significant impurities, particularly a byproduct that appears to be the di-hydrazinyl pyridazinone. How can I prevent this?
A: The formation of 4,5-di-hydrazinylpyridazin-3-ol is the most common side reaction.
-
Possible Cause: Incorrect Stoichiometry or Localized High Concentration of Hydrazine.
-
Explanation: Using a large excess of hydrazine or adding it too quickly can favor the second substitution reaction, where the remaining chlorine at the C4 position is also displaced.
-
Solution:
-
Control Stoichiometry: Use a modest excess of hydrazine hydrate (1.1-1.5 equivalents).
-
Slow Addition: Add the hydrazine hydrate dropwise to the solution of the starting material over a period of 30-60 minutes. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature or slightly above) can help control the rate and improve selectivity.
-
-
Problem 3: Difficulty with Product Isolation and Purification
Q: I have confirmed product formation via TLC, but I am struggling to isolate a pure, solid product. What purification strategies can I employ?
A: Isolation challenges often arise from the product's polarity and solubility.
-
Possible Cause 1: High Solubility in the Reaction Solvent.
-
Explanation: If the product is highly soluble in the reaction solvent even after cooling, it will not precipitate, making filtration impossible.
-
Solution:
-
Solvent Evaporation: Carefully reduce the volume of the solvent under reduced pressure. This may concentrate the product enough to induce crystallization.
-
Anti-Solvent Addition: After concentrating the reaction mixture, slowly add a non-polar "anti-solvent" like hexane or diethyl ether to precipitate the polar product.
-
-
-
Possible Cause 2: Product is an Oil or Amorphous Solid.
-
Explanation: Sometimes the crude product isolates as a non-crystalline material, which can be difficult to handle and purify.
-
Solution:
-
Recrystallization: This is the most effective method for purifying solid products. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or methanol) and then either cool it slowly or add a non-polar anti-solvent.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative.[4] Use silica gel as the stationary phase and a gradient elution system, starting with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol.
-
-
Section 4: Optimized Protocol and Data Summary
The following is a generalized protocol that has been shown to provide good yields. Researchers should optimize these parameters for their specific laboratory conditions.
Step-by-Step Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (1.2 eq) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. If the reaction is slow, it can be gently heated to 50°C.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes. The product often precipitates as a pale yellow or off-white solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove residual impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Table 1: Troubleshooting Summary
| Issue | Parameter to Check | Recommended Action |
| Low Yield | Reactant Purity | Verify purity by MPt or NMR; recrystallize if needed.[4] |
| Temperature | Optimize between 25-80°C; monitor by TLC.[6] | |
| Hydrazine Stoichiometry | Use 1.1-1.5 equivalents. | |
| Di-substitution | Hydrazine Addition | Add hydrazine hydrate dropwise over 30-60 minutes. |
| Hydrazine Stoichiometry | Avoid large excess (>2 equivalents). | |
| Purification Difficulty | Product Isolation | Concentrate solvent and/or add an anti-solvent (e.g., hexane). |
| Product Purity | Recrystallize from an ethanol/water or methanol system. | |
| Perform column chromatography (Silica, Ethyl Acetate/Methanol gradient).[7] |
Section 5: Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting common synthesis problems.
Caption: A decision-tree workflow for troubleshooting the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol
Welcome to the technical support center for the synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound from 4,5-dichloro-3(2H)-pyridazinone and hydrazine hydrate is showing multiple spots on TLC, with one major byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
A1: The most probable major byproduct in this reaction is the disubstituted product, 4,5-dihydrazinylpyridazin-3-ol. This occurs when hydrazine hydrate, a potent nucleophile, displaces both chlorine atoms on the pyridazinone ring.
Causality: The formation of the disubstituted byproduct is primarily driven by the stoichiometry of the reactants and the reaction conditions. An excess of hydrazine hydrate, elevated temperatures, or prolonged reaction times can favor the second substitution. The C-4 and C-5 positions on the pyridazinone ring are both activated towards nucleophilic substitution, and while the first substitution to form the desired product is generally faster, the second substitution can still occur competitively.
Troubleshooting and Optimization:
-
Stoichiometric Control: Carefully control the molar ratio of hydrazine hydrate to 4,5-dichloro-3(2H)-pyridazinone. A 1:1 to 1.1:1 ratio is a good starting point.
-
Temperature Management: Run the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor the progress closely by TLC or LC-MS.[1] While lower temperatures may slow down the reaction, they significantly improve selectivity.
-
Controlled Addition: Add the hydrazine hydrate dropwise to the solution of 4,5-dichloro-3(2H)-pyridazinone. This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second substitution.
-
Solvent Choice: Protic solvents like ethanol or isopropanol are commonly used and can help to solvate the hydrazine and modulate its reactivity.[1]
Q2: I've managed to reduce the formation of the di-substituted byproduct, but my yield of this compound is still low, and the reaction seems incomplete. What factors could be contributing to this?
A2: Low yields despite controlling for the primary side reaction often point towards issues with starting material purity, suboptimal reaction conditions, or product degradation.
Causality and Solutions:
-
Purity of Starting Materials: Ensure the 4,5-dichloro-3(2H)-pyridazinone is pure and dry. Impurities can introduce competing side reactions. The hydrazine hydrate should also be of high quality, as it can decompose over time.
-
Reaction Temperature and Time: While low temperatures are recommended to avoid disubstitution, a temperature that is too low can lead to an incomplete reaction.[1] It is crucial to find the optimal balance. Monitor the reaction by TLC to determine the point at which the starting material is consumed without significant byproduct formation.
-
pH of the Reaction Medium: The nucleophilicity of hydrazine is pH-dependent. While the reaction is typically run under neutral or slightly basic conditions with hydrazine hydrate, the presence of acidic impurities could protonate the hydrazine, reducing its nucleophilicity.
Experimental Protocol: Optimization of Reaction Conditions
-
Set up several small-scale parallel reactions.
-
In each reaction, dissolve 1 equivalent of 4,5-dichloro-3(2H)-pyridazinone in ethanol.
-
Add 1.05 equivalents of hydrazine hydrate dropwise.
-
Run each reaction at a different temperature (e.g., 25°C, 40°C, 60°C).
-
Monitor each reaction by TLC every hour.
-
Quench the reactions once the starting material is consumed or when significant byproduct formation is observed.
-
Analyze the crude reaction mixtures by LC-MS to determine the relative ratios of product to starting material and byproducts.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Monosubstitution (%) |
| 25 | 24 | 75 | 95 |
| 40 | 8 | 95 | 88 |
| 60 | 3 | >99 | 75 |
Q3: My final product, this compound, appears to be unstable and discolors upon storage. What is causing this degradation and how can it be prevented?
A3: The hydrazinyl group in your compound is susceptible to oxidation.[2] This can lead to the formation of colored azo or azoxy compounds, especially in the presence of air (oxygen), light, or trace metal impurities.
Causality and Prevention:
-
Oxidation: The lone pairs on the nitrogen atoms of the hydrazine moiety are readily oxidized.
-
Storage Conditions: To minimize degradation, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8°C is recommended).[3]
-
Antioxidants: While not always practical, in some formulations, the addition of a small amount of an antioxidant could be considered if the end-use allows.
Visualizing Reaction Pathways
Diagram 1: Synthesis and Primary Side Reaction
Caption: Primary reaction pathway and the formation of the disubstituted byproduct.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yields.
References
Technical Support Center: Purification of 4-Chloro-5-hydrazinylpyridazin-3-ol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Chloro-5-hydrazinylpyridazin-3-ol (CAS No. 6959-56-4). This document provides in-depth troubleshooting advice and methodologies tailored for researchers and drug development professionals. The unique structure of this molecule, featuring a polar pyridazinol core, a reactive hydrazinyl group, and a chlorine atom, presents specific challenges that require a nuanced approach to achieve high purity.[1] This guide is designed to help you navigate these challenges effectively.
Section 1: Troubleshooting Purification Workflows
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My compound is "oiling out" during recrystallization and refuses to form crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common issue, especially with polar compounds, where the solute separates from the solvent as a liquid phase instead of a solid crystal lattice. This is often due to a combination of factors including high impurity levels or rapid cooling.
Possible Causes & Solutions:
-
High Concentration of Impurities: Impurities can disrupt crystal lattice formation.
-
Solution: Perform a pre-purification step. A simple aqueous wash to remove inorganic salts or a quick filtration through a small plug of silica gel with a moderately polar solvent (e.g., ethyl acetate) can remove gross impurities before attempting recrystallization.[2]
-
-
Rapid Cooling & Supersaturation: If the solution is cooled too quickly, molecules don't have time to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling process. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and only then move it to an ice bath or refrigerator. Insulating the flask can help.[3]
-
-
Lack of Nucleation Sites: Crystallization requires a starting point (a nucleus) to grow.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites.[3]
-
Solution B (Seeding): If you have a small crystal of pure product from a previous batch, add it to the cooled, saturated solution to induce crystallization.[3]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Systematically screen for a better solvent or solvent system. Ethanol is a common choice for pyridazinone derivatives.[4] Consider mixtures, such as ethanol/water, methanol/dichloromethane, or ethyl acetate/hexane, to fine-tune solubility.
-
Q2: I'm running a normal-phase (silica gel) column, but my product is streaking badly or not eluting at all. How can I improve the chromatography?
Answer: This is the most frequent challenge with this compound. The issue stems from the strong interaction between the basic hydrazinyl and pyridazine nitrogen atoms with the acidic silanol (Si-OH) groups on the silica gel surface.[5][6] This leads to irreversible adsorption or slow, uneven elution (streaking).
Troubleshooting Workflow for Normal-Phase Chromatography
Caption: Troubleshooting poor separation on silica gel.
Detailed Explanation:
-
Add a Basic Modifier: This is the most effective first step. A small amount of a volatile base like triethylamine (Et3N) or a solution of ammonia in methanol will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[5][6] Always perform a TLC analysis with the modifier first to confirm improved behavior.
-
Increase Solvent Polarity: If the compound remains at the baseline even with a modifier, it is too polar for the eluent. A common system for very polar compounds is Dichloromethane (DCM) and Methanol (MeOH).[7] Start with 1-2% MeOH in DCM and gradually increase the concentration.
-
Change the Stationary Phase: If streaking persists or you suspect degradation, the silica gel itself is the problem.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.[3]
-
Reversed-Phase (C18) Silica: This is often the best choice for highly polar compounds. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used.[3][8]
-
Q3: My purified compound looks clean by TLC but shows multiple peaks in the HPLC analysis. Why is there a discrepancy?
Answer: This discrepancy highlights the difference in resolving power between TLC and HPLC. HPLC is a much higher resolution technique. The presence of multiple peaks in HPLC suggests impurities that co-elute with your product on the TLC plate.
Possible Causes & Solutions:
-
Regioisomers or Structural Isomers: The synthesis may have produced isomers (e.g., from incomplete reaction or side reactions) that have very similar polarities.[9] These are notoriously difficult to separate by TLC but can often be resolved by HPLC.
-
Solution: Optimize your HPLC method to achieve baseline separation of the impurities. This may involve changing the mobile phase composition, gradient slope, or using a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Once separated, you can use preparative HPLC for purification.
-
-
On-Column Degradation (HPLC): The compound might be degrading under the analytical HPLC conditions (e.g., if the mobile phase is too acidic or basic).
-
Solution: Test the stability of your compound in the HPLC mobile phase. Dissolve a pure sample in the mobile phase, let it sit for an hour, and re-inject to see if new peaks appear. If so, adjust the mobile phase pH to be closer to neutral, if possible.
-
-
Residual Starting Materials: Unreacted starting materials like 4,5-dichloro-3(2H)-pyridazinone or a nitro-precursor may have similar Rf values to the product in some solvent systems.[1][10]
-
Solution: Use a 2D-TLC technique. Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can often resolve spots that co-elute in a single system.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I should be looking for? A: Based on a typical synthesis from a dichloropyridazinone precursor and hydrazine[1][11], potential impurities include:
-
Unreacted Starting Material: e.g., 4,5-dichloro-3(2H)-pyridazinone.
-
Di-hydrazinyl Product: The second chlorine atom may be substituted by another hydrazine molecule.
-
Oxidized Product: The hydrazinyl group can be oxidized to an azo-dimer, especially if exposed to air over long periods.[1]
-
Hydrolysis Product: The chlorine atom could be hydrolyzed to a hydroxyl group, yielding 4-hydroxy-5-hydrazinylpyridazin-3-ol.
Q: How should I choose between normal-phase and reversed-phase chromatography? A: The choice depends on the polarity of your compound and its impurities.
| Feature | Normal-Phase (Silica/Alumina) | Reversed-Phase (C18) |
| Stationary Phase | Polar (Acidic) | Non-polar |
| Mobile Phase | Non-polar to moderately polar | Polar |
| Elution Order | Least polar compounds elute first.[12] | Most polar compounds elute first.[8] |
| Best For | Separating non-polar to moderately polar compounds, isomers with different functional group access. | Separating polar to very polar compounds, especially those with basic groups that cause issues on silica.[3] |
| Recommendation for this Compound | Challenging but possible. Requires a basic modifier (e.g., Et₃N). Good for removing less polar impurities. | Often the preferred method. Use a buffered mobile phase (e.g., with 0.1% formic acid or ammonium acetate) to ensure consistent protonation and good peak shape. |
Q: What analytical techniques are best for assessing the final purity? A: A combination of methods is ideal for a comprehensive assessment:
-
HPLC-UV: The workhorse for purity analysis. A gradient method using a C18 column is recommended to separate polar and non-polar impurities.[13]
-
LC-MS: Provides mass data for each peak observed in the HPLC, helping to identify impurities based on their molecular weight.[14]
-
¹H NMR: Confirms the structure of the main component and can detect impurities if they are present at >1-2% and have distinct signals.[1]
Q: How should I store purified this compound? A: The hydrazinyl group is susceptible to oxidation. Therefore, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place (refrigerator or freezer).
Section 3: Key Protocols & Methodologies
Protocol 1: TLC Optimization for Column Chromatography
This protocol helps you find the right mobile phase for a successful column separation.
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol or DCM).
-
Spot TLC Plates: Spot the solution on at least three different silica gel TLC plates.
-
Test Solvent Systems:
-
Plate 1 (Standard): Develop in 50% Ethyl Acetate / Hexane.
-
Plate 2 (Polar): Develop in 5% Methanol / Dichloromethane.
-
Plate 3 (Polar + Basic Modifier): Develop in 5% Methanol / Dichloromethane with 1% Triethylamine (Et₃N) added.
-
-
Analyze Results: Visualize the plates under UV light.
-
Goal: Find a system where your product has an Rf value of 0.25 - 0.35 .[12]
-
Observe: Compare Plate 2 and Plate 3. If the product spot is streaked on Plate 2 but is tight and round on Plate 3, you must use a basic modifier in your column.
-
-
Iterate: Adjust the solvent ratios to achieve the target Rf. If the Rf is too high (runs too fast), decrease the polar solvent component. If it's too low, increase it.
Protocol 2: Purification Decision Workflow
This diagram outlines a logical flow for choosing your purification strategy.
Caption: Decision workflow for purification strategy.
References
- 1. Buy this compound | 6959-56-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. longdom.org [longdom.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. High-performance liquid chromatographic determination of chlordiazepoxide and major related impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cyclization Reactions for Pyridazine Derivatives
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the synthesis and optimization of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazine ring formation. Instead of a rigid manual, we have structured this resource as a dynamic troubleshooting hub, addressing the real-world challenges encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level, common issues that can halt progress during the cyclization of pyridazine precursors.
Q1: My cyclization reaction is resulting in a very low yield of the desired pyridazine. What are the primary factors I should investigate?
A1: Low yield is a multifaceted issue often stemming from one of several root causes. A systematic approach is crucial.
-
Suboptimal Reaction Conditions: The classic approach of refluxing in a standard solvent like ethanol can be inefficient for many substrates.[1] The energy input may be insufficient, or the solvent may not be ideal for the specific mechanism. For instance, in copper-catalyzed aerobic cyclizations, the choice of solvent can dramatically alter the product outcome.[2]
-
Incomplete Reaction: The starting material may be unreactive under the chosen conditions. This can be due to steric hindrance near the reaction centers or unfavorable electronics of the substrate. Monitoring the reaction by TLC or LC-MS is critical to distinguish between an incomplete reaction and product degradation.
-
Formation of Side Products: Competing reaction pathways can consume your starting material. A common issue is the formation of polymeric materials, especially if the reaction is run at too high a concentration or temperature.[3] In reductive cyclization, the choice of reducing agent can lead to different products entirely. For example, reducing a 4-(2-nitrophenyl)-pyridazine-3-carboxylate ester with iron in acetic acid yields the desired lactam, while using zinc and ammonium chloride can result in a hydroxamic acid derivative.[3]
-
Product Instability: The target pyridazine derivative itself might be unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or prolonged heating).
Q2: I am recovering most of my starting material, even after extended reaction times and increased temperatures. What does this indicate?
A2: Significant recovery of starting material strongly suggests an issue with reaction activation. The energy barrier for the cyclization is not being overcome.
-
Causality: The core issue is insufficient activation energy. This could be due to a catalyst being inactive or absent, or the thermal energy being too low for the required bond-forming steps. For intramolecular reactions, the precursor may be locked in a conformation that is unfavorable for ring closure.[4]
-
Troubleshooting Steps:
-
Catalyst System: If using a catalyst (e.g., Lewis acid, transition metal), verify its activity. For metal-catalyzed reactions, ensure the precatalyst is properly activated to its catalytic species (e.g., Pd(II) to Pd(0)).[5] Consider screening different catalysts; a switch from a general acid catalyst like p-toluenesulfonic acid (PTSA) to a Lewis acid or a transition metal complex may be necessary.[1][2]
-
Temperature: While you may have increased the temperature, a significant jump might be needed. Consider switching to a higher-boiling solvent (e.g., from THF to toluene or xylene), but be mindful of potential side reactions at higher temperatures.
-
Substrate Activation: Can the substrate be made more reactive? For example, converting a ketone to a more reactive enol ether or a carboxylic acid to an acid chloride could facilitate cyclization.
-
Q3: My reaction is producing a complex mixture of unidentifiable side products. How can I simplify the outcome?
A3: A complex mixture points towards a lack of selectivity or product degradation. The key is to refine the reaction conditions to favor a single pathway.
-
Reduce Reaction Temperature: This is often the first and most effective step. High temperatures can provide the activation energy for multiple undesired pathways. In the synthesis of 3-alkynyloxysubstituted 4-pyridazinecarbonitriles, carrying out nucleophilic substitutions at lower temperatures was critical to minimize by-product formation.[6]
-
Protecting Groups: If your precursor has multiple reactive functional groups, they may be interfering. For example, if you have a free amine or hydroxyl group elsewhere in the molecule, it could compete in the cyclization. The use of appropriate protecting groups to temporarily mask these functionalities is a cornerstone of complex synthesis.[7][8]
-
Change the Cyclization Strategy: If optimizing the current path fails, a different retrosynthetic disconnection may be required. For instance, instead of a condensation reaction, an intramolecular Diels-Alder reaction or a metal-catalyzed cross-coupling/cyclization cascade might offer superior selectivity.[2][4]
Troubleshooting Guide: Specific Cyclization Issues
This guide provides solutions for specific experimental problems organized by reaction type.
Problem Area 1: Condensation with Hydrazine
This is the most common method for forming the pyridazine ring, typically from a 1,4-dicarbonyl compound.[9][10]
| Problem | Potential Cause | Suggested Solution & Explanation |
| Formation of Hydrazone Intermediate Only | The second cyclization step (dehydration) is failing. | The reaction may require a stronger acid catalyst (e.g., switch from acetic acid to PTSA or a Lewis acid) to promote the intramolecular nucleophilic attack of the second nitrogen and subsequent water elimination. Refluxing in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also drive the reaction to completion. |
| Low Regioselectivity with Unsymmetrical 1,4-Diketones | The two carbonyl groups have similar reactivity, leading to a mixture of pyridazine isomers. | Modify the electronics of one carbonyl group to make it more or less electrophilic. Alternatively, one carbonyl can be temporarily protected as a ketal, forcing the initial reaction at the unprotected site.[7] The choice of solvent can also influence selectivity. |
| Polymerization or Tar Formation | The 1,4-dicarbonyl precursor is unstable to the reaction conditions (often acidic or high heat), leading to self-condensation or decomposition. | Run the reaction at a lower temperature for a longer period. Add the hydrazine solution slowly to a solution of the dicarbonyl to maintain a low concentration of the reactive intermediate. Ensure high-purity starting materials, as impurities can often catalyze polymerization. |
Problem Area 2: Intramolecular Cycloadditions
These reactions, such as inverse-electron-demand Diels-Alder, often involve a pyridazine ring acting as the diene.[4][6]
| Problem | Potential Cause | Suggested Solution & Explanation |
| Reaction Fails to Proceed | The pyridazine ring is not electron-deficient enough to act as a diene, or the dienophile is not sufficiently activated. | The presence of an electron-withdrawing group on the pyridazine ring is often essential.[6] For example, attempts to cyclize 6-(alkynyloxy)-3-chloropyridazines failed, but the analogous 4-pyridazinecarbonitriles cyclized successfully due to the activating effect of the cyano group.[6] |
| Reaction is Extremely Slow | The precursor exists in a conformation where the diene and dienophile are too far apart for the [4+2] cycloaddition. | Incorporating a more rigid spacer or a structural element that pre-organizes the molecule for cyclization can dramatically accelerate the reaction. For example, incorporating a 1,2-phenylene unit into the side chain was shown to create a more favorable conformation and speed up the cycloaddition.[4] |
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a general workflow for diagnosing and solving cyclization issues.
Caption: A general workflow for troubleshooting pyridazine cyclization reactions.
Optimizing Key Reaction Parameters
The Decisive Role of the Solvent
The solvent is not merely a medium for the reaction; it can actively participate and dictate the reaction outcome. A prime example is the Cu(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones.[2]
| Solvent | Product | Yield | Rationale |
| Acetonitrile (MeCN) | 1,6-Dihydropyridazine | Good | MeCN is a polar aprotic solvent that facilitates the cyclization but does not promote the subsequent oxidation step. |
| Acetic Acid (AcOH) | Pyridazine (Aromatized) | Good | AcOH is a protic solvent that not only facilitates the initial cyclization but also promotes the aerobic oxidation of the dihydropyridazine intermediate to the fully aromatic pyridazine. |
This demonstrates that a simple solvent change can eliminate the need for a separate oxidation step, streamlining the synthesis.[2]
Catalyst Selection
The choice of catalyst is critical and depends heavily on the cyclization mechanism.
| Cyclization Type | Recommended Catalyst Class | Example(s) | Reference(s) |
| Condensation/Dehydration | Brønsted or Lewis Acids | p-Toluenesulfonic acid (PTSA), ZrOCl₂ | [1][11] |
| Inverse Electron-Demand Diels-Alder | Lewis Acids | (Used to activate the dienophile) | [2] |
| Aerobic Cyclization | Transition Metals (Copper) | Cu(II) salts | [2] |
| Reductive Cyclization | Reducing Metals | Iron (Fe) powder, Zinc (Zn) | [3] |
| Cross-Coupling/Annulation | Transition Metals (Palladium) | PdCl₂, Pd₂(dba)₃ | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Pyridazine Synthesis via Condensation of a 1,4-Diketone with Hydrazine Hydrate
This protocol is based on the classical and most common method for pyridazine synthesis.[9][10]
Materials:
-
1,4-Diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring. An exotherm may be observed.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC or LC-MS until the starting diketone is consumed. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Cu(II)-Catalyzed Aerobic Aromatizing Cyclization of β,γ-Unsaturated Hydrazones
This protocol provides direct access to aromatized pyridazines from hydrazone precursors.[2]
Materials:
-
β,γ-Unsaturated Hydrazone (1.0 eq)
-
Cu(OAc)₂ (10 mol%)
-
Acetic Acid (AcOH)
-
Schlenk flask or vial with a balloon of air or oxygen
Procedure:
-
To a Schlenk flask, add the β,γ-unsaturated hydrazone (1.0 eq) and Cu(OAc)₂ (0.1 eq).
-
Add acetic acid as the solvent.
-
Seal the flask, and if using a balloon, evacuate and backfill with air or oxygen (use caution). If running open to the air, ensure good stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Stir vigorously to ensure good mixing with the air/oxygen headspace.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the aromatic product.
-
Once complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the acetic acid carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. ijcrt.org [ijcrt.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Recrystallization techniques for purifying 4-Chloro-5-hydrazinylpyridazin-3-ol
Technical Support Center: Purifying 4-Chloro-5-hydrazinylpyridazin-3-ol
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this compound. Recrystallization, while a fundamental and powerful purification technique, often requires nuanced adjustments based on the specific properties of the target molecule.[1][2] This document provides a troubleshooting framework in a direct question-and-answer format to address common challenges encountered during the recrystallization of this halogenated pyridazine derivative.
Part 1: Understanding the Molecule and Method
Key Physicochemical Properties of this compound
This compound is a heterocyclic compound characterized by several functional groups that dictate its solubility and crystallization behavior:
-
Pyridazine Ring: A polar aromatic system containing two adjacent nitrogen atoms.
-
Hydrazinyl Group (-NHNH₂): A highly polar, hydrogen-bond-donating and -accepting group.
-
Hydroxyl/Keto Group (-OH): Exists in tautomeric equilibrium, contributing to polarity and hydrogen bonding.
-
Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's overall polarity.
The presence of multiple polar, hydrogen-bonding moieties suggests that polar solvents will be the most effective for recrystallization.[3][4] The goal is to identify a solvent or solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures.[3][5]
The Principle of Recrystallization
Recrystallization is a purification process that leverages differences in solubility between a target compound and its impurities.[2] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice. Ideally, impurities remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed during filtration.[5]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
This is a frequent issue, typically pointing to one of two primary causes: excessive solvent use or a supersaturated solution that resists nucleation.
-
Cause A: Excessive Solvent
-
Explanation: This is the most common reason for crystallization failure.[6] If too much solvent is used, the solution will not become supersaturated upon cooling, and the compound will remain in the mother liquor, resulting in poor or no yield.[7]
-
Troubleshooting Protocol:
-
Return the flask to a heat source (e.g., a stirring hotplate).
-
Gently boil the solution to reduce the solvent volume. Aim to remove 15-20% of the solvent initially.
-
Once the volume is reduced, remove the flask from the heat and allow it to cool slowly and undisturbed.
-
If crystals still do not form, repeat the process, removing a smaller additional portion of the solvent.
-
-
-
Cause B: Supersaturation without Nucleation
-
Explanation: Sometimes, a solution can become supersaturated but lack an initial surface or "seed" for crystal growth to begin.[6][7]
-
Troubleshooting Protocol:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a nucleation site.[6][7][8]
-
Seeding: If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[7][9]
-
Ultra-Cooling: If scratching and seeding fail, place the solution in a colder bath (e.g., salt-ice or dry ice/acetone) for a short period. This drastic temperature drop can sometimes force nucleation, though it may lead to smaller crystals.
-
-
Q2: My compound is separating as a sticky oil instead of solid crystals. How can I resolve this "oiling out"?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes saturated at a temperature above the compound's melting point or when significant impurities are present.[6]
-
Explanation: The melting point of a solid is depressed by the presence of impurities. If the boiling point of the chosen solvent is too high, or if the crude material is highly impure, the compound may "melt" in the solution before it has a chance to crystallize.
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or in a beaker of warm water to ensure a gradual temperature decrease. Rapid cooling favors oil formation.[6]
-
Change Solvent System: If the problem persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system (e.g., ethanol/water), try altering the ratio by adding more of the "good" solvent (in which the compound is more soluble) before cooling.
-
Q3: I successfully obtained crystals, but my final yield is very low. What went wrong?
Low recovery can happen at several stages of the recrystallization process.
-
Explanation & Troubleshooting:
-
Using Too Much Solvent: As discussed in Q1, this is a primary cause of low yield, as a significant portion of the product remains dissolved in the mother liquor.[7]
-
Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper. To prevent this, use a slight excess of hot solvent before filtering and use a heated or insulated funnel.[10] The excess solvent can be boiled off after filtration.
-
Incomplete Transfer: Ensure all crystals are scraped from the flask and transferred to the filter funnel.
-
Washing with Warm Solvent: When washing the collected crystals, it is critical to use a minimum amount of ice-cold solvent.[7][10] Using room-temperature or warm solvent will re-dissolve a portion of your purified product.
-
Q4: My final crystals are colored, even though the pure compound should be a light-colored powder. How do I remove colored impurities?
-
Explanation: Colored impurities are often large, polar molecules with extended conjugation. They can be strongly adsorbed onto the surface of your crystals or trapped within the lattice.
-
Troubleshooting Protocol:
-
Activated Charcoal: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil and Filter: Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Gravity Filtration: Remove the charcoal via hot gravity filtration. It is crucial to perform this step quickly to avoid premature crystallization in the funnel.
-
Crystallize: Proceed with the recrystallization by allowing the filtered, colorless solution to cool slowly.
-
Part 3: Data and Workflow Visualization
Solvent Selection for Polar Heterocycles
The choice of solvent is the most critical parameter in recrystallization.[2][11] Based on the polar, hydrogen-bonding nature of this compound, the following solvents are common starting points.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Water | 100 | 80.1 | Good for highly polar compounds. High boiling point can be advantageous for a large solubility differential but risks oiling out if the compound's melting point is approached.[3] |
| Ethanol | 78 | 24.5 | Excellent general-purpose polar protic solvent. Often used in a mixed system with water for fine-tuning solubility.[4][12] |
| Methanol | 65 | 32.7 | Similar to ethanol but with a lower boiling point. Good for compounds that might be too soluble in hot ethanol. |
| Isopropanol | 82 | 18.3 | A slightly less polar alcohol, useful if solubility in ethanol/methanol is too high even when cold. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. Can be effective for nitrogen-containing heterocycles.[4] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. May be useful as the "poor" solvent in a mixed system with a more polar solvent. |
| Toluene | 111 | 2.4 | Non-polar. Unlikely to be a good single solvent but could potentially be used as an anti-solvent in specific cases.[3] |
| Hexane | 69 | 1.9 | Non-polar. Unsuitable as a primary solvent but can be used as an anti-solvent or for washing non-polar impurities from the crude solid.[4] |
Workflow for Solvent System Selection
The following diagram outlines the logical process for identifying a suitable recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
References
- 1. ViewArticleDetail [ijpronline.com]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Regioselectivity in Reactions of 4-Chloro-5-hydrazinylpyridazin-3-ol
Welcome to the technical support center for managing regioselectivity in reactions involving 4-Chloro-5-hydrazinylpyridazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing fused heterocyclic systems from this versatile building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable precursor for the synthesis of various fused heterocyclic compounds, most notably pyrazolo[3,4-d]pyridazines. The core challenge in its application lies in controlling the regioselectivity of cyclocondensation reactions, particularly with unsymmetrical 1,3-dicarbonyl compounds. The hydrazine moiety possesses two nitrogen atoms with different electronic environments, leading to the potential formation of two distinct regioisomers. Mastering the factors that govern which nitrogen atom initiates the cyclization is paramount for the successful synthesis of the desired product.
This guide will provide you with the foundational knowledge and practical insights to confidently address these challenges in your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Formation of an Undesired Regioisomer
Symptom: You have reacted this compound with an unsymmetrical β-ketoester (e.g., ethyl benzoylacetate) and obtained the undesired pyrazolo[3,4-d]pyridazine isomer as the major product.
Cause: The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. The inherent electronic and steric properties of both the hydrazinylpyridazine and the dicarbonyl compound also play a crucial role.
Troubleshooting Steps:
-
Analyze the Reactants:
-
Hydrazine Moiety: The nucleophilicity of the two nitrogen atoms in the hydrazine group is influenced by the electronic effects of the pyridazine ring. The nitrogen atom further from the electron-withdrawing pyridazine ring (the terminal NH2) is generally more nucleophilic.
-
Dicarbonyl Compound: In a β-ketoester, the ketone carbonyl is typically more electrophilic than the ester carbonyl.
-
-
Modify Reaction Conditions to Favor the Desired Isomer:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Favors attack by the more nucleophilic nitrogen at the more electrophilic carbonyl): This is typically achieved at lower temperatures and with shorter reaction times. It often leads to the formation of the isomer where the more nucleopuclic terminal hydrazine nitrogen attacks the more electrophilic ketone carbonyl.
-
Thermodynamic Control (Favors the formation of the more stable product): Higher temperatures and longer reaction times can allow for the equilibration of intermediates, leading to the thermodynamically more stable isomer.
-
-
Catalyst Selection:
-
Acid Catalysis: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation. The choice of acid can influence which carbonyl is preferentially activated.
-
Base Catalysis: Bases (e.g., sodium ethoxide, piperidine) can deprotonate the dicarbonyl compound to form an enolate, or the hydrazine, altering the nucleophilicity and reaction pathway.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states.
-
Protic solvents (e.g., ethanol, acetic acid) can hydrogen bond with reactants and intermediates, affecting their reactivity.
-
Aprotic solvents (e.g., toluene, DMF) may favor different reaction pathways.
-
-
Illustrative Workflow for Troubleshooting Regioisomer Formation:
Caption: Troubleshooting workflow for controlling regioselectivity.
Issue 2: Low Yield and/or Incomplete Reaction
Symptom: The reaction between this compound and the dicarbonyl compound is sluggish, resulting in a low yield of the desired product and a significant amount of unreacted starting material.
Cause: Insufficient activation of the reactants, inappropriate reaction temperature, or the presence of impurities can lead to poor reaction efficiency.
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Both acid and base catalysts are often used in catalytic amounts. However, the optimal concentration can vary. Perform a series of small-scale reactions with varying catalyst loadings to find the sweet spot.
-
Increase Reaction Temperature: If the reaction is proceeding slowly at a lower temperature, gradually increasing the temperature (while monitoring for side product formation) can enhance the reaction rate. Consider switching to a higher-boiling solvent if necessary.
-
Ensure Purity of Reactants and Solvent: Water can interfere with the reaction, especially when using acid or base catalysts. Ensure that your reactants and solvent are dry.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
Issue 3: Difficulty in Differentiating Between Regioisomers
Symptom: You have obtained a product mixture and are unsure of the identity of the major and minor regioisomers.
Cause: The two possible regioisomers of pyrazolo[3,4-d]pyridazines can have very similar physical properties, making them difficult to distinguish by simple methods like TLC or melting point.
Solution: Advanced Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Careful analysis of the chemical shifts and coupling constants can often provide clues to the structure. However, for closely related isomers, these differences may be subtle.
-
2D NMR (HMBC, HSQC, NOESY): These techniques are powerful tools for unambiguous structure elucidation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing the long-range coupling of a specific proton (e.g., the proton on the pyrazole ring) to the carbons in the pyridazine ring, you can definitively determine the connectivity and thus the regiochemistry.[1][2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity of protons, which can help in assigning the structure of the correct isomer.
-
-
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the most definitive structural proof.[3]
Data Comparison for Regioisomer Identification:
| Analytical Technique | Observation for Isomer A | Observation for Isomer B |
| ¹H NMR | Chemical shift of pyrazole-H at δ X.X ppm | Chemical shift of pyrazole-H at δ Y.Y ppm |
| ¹³C NMR | Chemical shift of pyridazine-C4 at δ A.A ppm | Chemical shift of pyridazine-C4 at δ B.B ppm |
| HMBC | Correlation between pyrazole-H and pyridazine-C4a | Correlation between pyrazole-H and pyridazine-C7a |
| NOESY | NOE between pyrazole-N-substituent and pyridazine-H | NOE between pyrazole-N-substituent and another proton |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the reaction of this compound with a β-ketoester?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors of both reactants, as well as the reaction conditions.
-
Electronic Effects: The terminal nitrogen of the hydrazine is generally more nucleophilic than the one attached to the pyridazine ring. The ketone carbonyl of the β-ketoester is more electrophilic than the ester carbonyl. This inherent electronic preference often favors the formation of one regioisomer under kinetic control.
-
Steric Effects: Bulky substituents on either the pyridazine ring or the β-ketoester can sterically hinder the approach of the nucleophile to a particular carbonyl group, thereby influencing the regiochemical outcome.
-
Reaction Conditions: As detailed in the troubleshooting guide, factors such as temperature, solvent, and the type of catalyst (acidic or basic) can shift the reaction between kinetic and thermodynamic control, leading to different major products.
Q2: How do I choose between acidic and basic catalysis for my reaction?
A2: The choice of catalyst depends on the specific dicarbonyl compound you are using and the desired outcome.
-
Acid catalysis is commonly used in the Knorr pyrazole synthesis.[4] It activates the carbonyl group towards nucleophilic attack by the hydrazine. This is often a good starting point for many reactions.
-
Base catalysis can be effective, particularly if you want to generate an enolate from the dicarbonyl compound. However, it can also lead to other side reactions. It is advisable to screen both acidic and basic conditions to determine the optimal catalyst for your specific transformation.
Q3: Can I predict the major regioisomer computationally?
A3: Yes, computational chemistry can be a powerful tool for predicting the regiochemical outcome of these reactions. Density Functional Theory (DFT) calculations can be used to model the transition states for the formation of both regioisomers. The isomer with the lower activation energy is predicted to be the kinetically favored product.[5] Such studies can provide valuable insights before embarking on extensive experimental work.
Q4: What is the expected reactivity of the chloro group on the pyridazine ring?
A4: The chloro group at the 4-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution. This can be a useful handle for further functionalization of the pyrazolo[3,4-d]pyridazine scaffold after its formation. You should be mindful of the reaction conditions, as harsh nucleophilic or basic conditions during the cyclization could potentially lead to side reactions involving the chloro group.
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazolo[3,4-d]pyridazin-7-one Derivative (Acid-Catalyzed)
This protocol provides a general starting point for the reaction of this compound with a generic β-ketoester.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add the β-ketoester (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Mechanism of Pyrazole Formation (Knorr Synthesis):
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
Degradation pathways of 4-Chloro-5-hydrazinylpyridazin-3-ol under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-hydrazinylpyridazin-3-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound, specifically under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and interpret degradation profiles, ensuring the integrity and success of your experiments.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are common in biologically active molecules.[1] Understanding its stability and degradation pathways is a critical aspect of drug development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][3] Forced degradation studies, particularly under acidic conditions, are essential to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[2][3]
This guide will delve into the anticipated degradation pathways of this compound in an acidic environment, provide detailed experimental protocols for conducting forced degradation studies, and offer troubleshooting solutions for common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound susceptible to degradation under acidic conditions?
A1: The primary sites of acid-catalyzed degradation are the hydrazinyl group and the pyridazinone ring itself. The hydrazinyl group is susceptible to hydrolysis, which can lead to the cleavage of the C-N bond.[4][5][6] The pyridazinone ring may also undergo hydrolysis, particularly at the amide bond within the ring, although this is generally less facile than the hydrolysis of the hydrazinyl moiety. The chloro substituent is relatively stable but can be susceptible to nucleophilic substitution under harsh conditions.
Q2: What is the most likely initial degradation pathway for this compound in acidic media?
A2: The most probable initial degradation step is the acid-catalyzed hydrolysis of the hydrazinyl group to yield 4-chloro-5-hydroxypyridazin-3-ol and hydrazine.[4][5][6] This reaction is initiated by the protonation of the nitrogen atom in the hydrazinyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
Q3: Can I expect further degradation of the initial hydrolysis product?
A3: Yes, the initial product, 4-chloro-5-hydroxypyridazin-3-ol, may undergo further degradation, although likely under more strenuous acidic conditions (e.g., higher temperature or prolonged exposure). This could involve the hydrolysis of the pyridazinone ring itself, leading to the formation of smaller, more polar organic molecules.
Q4: What are the recommended acidic conditions for a forced degradation study of this compound?
A4: According to ICH guidelines, typical conditions for acid hydrolysis involve using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][7][8] The study should initially be conducted at room temperature. If no significant degradation is observed, the temperature can be increased to 50-60 °C.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Q5: How can I monitor the degradation process and identify the degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique for monitoring the degradation over time.[9] To identify the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for obtaining molecular weight and fragmentation data.[10][11][12] For unambiguous structural elucidation of the major degradation products, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9][10][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under initial acidic conditions (e.g., 0.1 M HCl at room temperature). | The compound is highly stable under these conditions. | Increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 50-60 °C) incrementally.[3][8] Extend the duration of the study, monitoring at regular intervals. |
| Complete or excessive degradation (>20%) of the parent compound. | The stress conditions are too harsh. | Reduce the acid concentration, temperature, or duration of the experiment.[8] A lower extent of degradation (5-20%) is ideal for accurately identifying primary degradation products. |
| Multiple, overlapping peaks in the HPLC chromatogram, making quantification difficult. | Inadequate chromatographic separation. | Optimize the HPLC method. This may involve changing the column, mobile phase composition (including pH and organic modifier), gradient profile, or flow rate. |
| Difficulty in identifying degradation products using LC-MS. | Degradation products may be isomeric, have low ionization efficiency, or be present at very low concentrations. | For isomeric compounds, utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and consider different chromatographic conditions. For compounds with poor ionization, try different ionization sources (e.g., APCI instead of ESI). For low-level impurities, concentrate the sample or use a more sensitive mass spectrometer. |
| Ambiguous structural elucidation from MS data alone. | Mass spectrometry provides molecular weight and fragmentation patterns but may not be sufficient for definitive structure determination, especially for novel degradation products. | Isolate the major degradation products using preparative HPLC. Analyze the isolated compounds using 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for complete structural characterization.[9][10][13][14] |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
This protocol outlines a standard procedure for conducting a forced degradation study of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Dilute to the final volume with the appropriate solvent to achieve the desired final concentration of the drug.
-
Prepare a control sample with the drug in the solvent without acid.
-
-
Incubation: Store the stressed and control samples at room temperature, protected from light.
-
Time-Point Analysis: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples by adding an equivalent amount of NaOH solution to stop the degradation reaction.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent drug and the formation of any degradation products.
-
Data Evaluation: If less than 5% degradation is observed after 24 hours, repeat the experiment using 1 M HCl or by incubating at an elevated temperature (e.g., 50-60 °C).[8]
Protocol 2: Identification of Degradation Products by LC-MS
This protocol provides a general workflow for the identification of degradation products using LC-MS.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data)
Procedure:
-
Sample Preparation: Use the neutralized samples from the forced degradation study. Dilute if necessary to be within the linear range of the mass spectrometer.
-
Chromatographic Separation: Employ the same or a similar HPLC method as used for monitoring the degradation. Ensure the mobile phase is compatible with the mass spectrometer's ionization source (e.g., use volatile buffers like ammonium formate or acetate).
-
Mass Spectrometric Analysis:
-
Acquire data in both positive and negative ionization modes to maximize the detection of different degradation products.
-
Perform a full scan (MS1) to determine the molecular weights of the eluting compounds.
-
Conduct tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns.
-
-
Data Analysis:
-
Propose elemental compositions for the parent and fragment ions based on accurate mass measurements.
-
Use the fragmentation data to deduce the structures of the degradation products.
-
Compare the fragmentation pattern of the parent drug with that of the degradation products to identify structural modifications.
-
Visualizations
Proposed Degradation Pathway
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies and product identification.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Column Chromatography for Pyridazinone Compounds
Welcome to the Technical Support Center for the column chromatography of pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Drawing from extensive field experience and established scientific principles, this resource aims to be a definitive guide to achieving high-purity separation of this important class of N-heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for pyridazinone compound purification?
A good starting point for reverse-phase high-performance liquid chromatography (HPLC) is a gradient elution using acetonitrile (ACN) and water, with 0.1% formic acid in both solvents. A typical starting gradient could be 5-95% ACN over 20 minutes, which provides a broad polarity range to elute compounds of varying hydrophobicity.[1] Methanol can be used as an alternative to acetonitrile and may offer different selectivity.[1] For normal-phase chromatography, a common starting system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3] The optimal ratio should be determined using thin-layer chromatography (TLC).[2]
Q2: My pyridazinone compound is showing significant peak tailing. What are the common causes and solutions?
Peak tailing for pyridazinone compounds, which can be basic, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][4][5][6][7] Here are the primary causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[1][8][9] Lowering the pH of the mobile phase (e.g., to pH 3 or below with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing these secondary interactions.[1][4]
-
Column Choice: Using a highly deactivated, end-capped column is recommended to reduce the number of available free silanol groups.[1]
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak shape.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[1][5] Try diluting your sample to see if the peak shape improves.[1][5]
Q3: How does the mobile phase pH affect the retention time of my ionizable pyridazinone analyte?
The pH of the mobile phase significantly influences the ionization state of analytes.[1][8][9] For a basic pyridazinone, at a low pH (below its pKa), it will be protonated (ionized) and thus more polar, resulting in a shorter retention time in reverse-phase chromatography.[1] At a high pH (above its pKa), it will be in its neutral, less polar form, leading to a longer retention time.[1][6]
Q4: My compound is not eluting from the silica gel column. What should I do?
If your compound is not eluting, it is likely too polar for the current solvent system.[10] You can try the following:
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[11] If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol.[10]
-
Use a More Aggressive Solvent System: For very polar compounds, you may need to use solvent systems containing methanol or even small amounts of acetic or formic acid to increase elution strength.[11]
-
Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), might be a more suitable technique.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of pyridazinone compounds.
Problem 1: Poor Separation or Overlapping Peaks
Poor resolution is a frequent challenge. The key is to manipulate the selectivity and efficiency of the chromatographic system.
Potential Causes & Solutions:
| Cause | Explanation | Solutions |
| Inappropriate Solvent System | The mobile phase does not have the correct polarity to effectively differentiate between your target compound and impurities. | 1. Optimize Solvent Ratio: Use TLC to test various solvent ratios. If the Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.[10] 2. Change Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system to alter selectivity. For example, replace ethyl acetate with acetone or dichloromethane with methanol.[10][11] |
| Incorrect Stationary Phase | The stationary phase may not be providing the necessary selectivity for your specific pyridazinone derivatives. | 1. Normal Phase: For many pyridazinone compounds, silica gel is a standard choice.[2][3][12] Alumina can be an alternative for acid-sensitive compounds.[13] 2. Reverse Phase: For more polar or ionizable pyridazinones, a C18 column is a common choice.[13][14] Phenyl-hexyl phases can offer different selectivity for aromatic compounds. |
| Column Overloading | Exceeding the column's sample capacity leads to broad, overlapping peaks.[5] | 1. Reduce Sample Load: A general guideline is to load 1-5% of the stationary phase mass.[10] 2. Use a Larger Column: For larger sample quantities, increase the column diameter.[10] |
| Poor Sample Loading Technique | The way the sample is introduced onto the column significantly impacts the initial bandwidth and, consequently, the final separation. | 1. Liquid Loading: Dissolve the sample in the minimum amount of the initial mobile phase or a weaker solvent.[15][16] Using a strong solvent for dissolution can cause band broadening.[16][17][18] 2. Dry Loading: For compounds with poor solubility in the mobile phase, adsorb the sample onto a small amount of silica gel or an inert support like Celite.[15][19] This technique often results in sharper bands and better resolution.[17][18][19][20] |
Experimental Protocol: Optimizing Solvent Systems with TLC
-
Dissolve a small amount of your crude sample in a suitable solvent.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol).
-
Visualize the spots under UV light or with a suitable stain.
-
The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
Problem 2: Peak Tailing
Asymmetrical peaks with a "tail" are common with basic compounds like pyridazinones due to undesirable secondary interactions.[5][21]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions for Peak Tailing:
-
pH Modification: For reverse-phase chromatography, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly effective.[1] This protonates the free silanol groups on the silica surface, reducing their ability to interact with the basic nitrogen atoms in the pyridazinone ring.[4][6]
-
Use of Additives: In normal-phase chromatography, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active sites on the silica gel and improve peak shape.[4]
-
Column Selection: Modern, high-purity, end-capped silica columns have a much lower concentration of accessible silanol groups and are less prone to causing peak tailing with basic compounds.[1][6]
Problem 3: Irreproducible Retention Times
Shifts in retention times from run to run can make it difficult to identify and collect the correct fractions.
Potential Causes & Solutions:
| Cause | Explanation | Solutions |
| Inadequate Column Equilibration | The column is not fully returned to the initial mobile phase conditions between gradient runs. | Increase the column re-equilibration time at the end of each gradient run.[1] A good rule of thumb is to use at least 10 column volumes. |
| Mobile Phase Composition Change | Evaporation of a volatile solvent component or degradation of mobile phase additives can alter the mobile phase composition over time. | Prepare fresh mobile phase daily and keep solvent reservoirs capped.[1] |
| Temperature Fluctuations | Changes in ambient temperature can affect solvent viscosity and retention times. | Use a column oven to maintain a constant temperature for improved reproducibility.[1] |
| System Leaks | A leak in the pump, injector, or fittings can cause pressure fluctuations and inconsistent flow rates. | Regularly inspect the system for leaks.[22] Tighten or replace fittings as necessary.[22] |
Problem 4: Compound Decomposition on the Column
Some pyridazinone derivatives may be sensitive to the acidic nature of silica gel, leading to degradation during purification.[11]
Diagnostic and Mitigation Strategies:
-
Stability Check: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two. Re-run the TLC in a fresh solvent system to see if any new spots have appeared, which would indicate decomposition.[11]
-
Deactivate the Silica: Silica gel can be "deactivated" by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of triethylamine, then packing the column with this slurry.
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like alumina or a polymer-based column.[11][13] Florisil is another option for some applications.[11]
Advanced Optimization: Gradient Elution
For complex mixtures of pyridazinone derivatives with a wide range of polarities, gradient elution is often necessary to achieve good separation in a reasonable amount of time.[23][24][25][26]
Key Parameters for Gradient Optimization:
| Parameter | Effect on Separation | Optimization Strategy |
| Gradient Slope | A shallow gradient (slow increase in strong solvent) improves the resolution of closely eluting peaks. A steep gradient reduces the analysis time but may decrease resolution.[23] | Start with a linear gradient from 5% to 95% of the strong solvent over 20-30 minutes. If peaks are poorly resolved, shallow the gradient in the region where those peaks elute. |
| Initial and Final %B | The initial percentage of the strong solvent (%B) affects the retention of early-eluting compounds. The final %B ensures that all compounds are eluted from the column. | The initial %B should be weak enough to retain the most non-polar compound of interest. The final %B should be strong enough to elute the most polar compound. |
| Gradient Shape | While linear gradients are most common, step gradients or segmented gradients can be used to optimize the separation of specific parts of the chromatogram.[24] | Use method development software or perform scouting runs with different gradient shapes to find the optimal profile.[23][24] |
Logical Workflow for Gradient Method Development
Caption: Workflow for developing a gradient elution method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 14. mdpi.com [mdpi.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. silicycle.com [silicycle.com]
- 17. youtube.com [youtube.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. sorbtech.com [sorbtech.com]
- 20. teledyneisco.com [teledyneisco.com]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 22. lcms.cz [lcms.cz]
- 23. mastelf.com [mastelf.com]
- 24. researchgate.net [researchgate.net]
- 25. welch-us.com [welch-us.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol
A Guide to Impurity Removal and Product Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 4-Chloro-5-hydrazinylpyridazin-3-ol (C₄H₅ClN₄O). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. Achieving high purity is critical, as impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays.[1]
This guide provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and the scientific rationale behind each recommended step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The synthesis, typically involving the reaction of a di-chlorinated pyridazinone precursor with hydrazine, can generate several predictable impurities. Understanding these is the first step toward effective removal.
| Impurity Type | Potential Source / Structure | Rationale for Formation |
| Unreacted Starting Material | e.g., 4,5-Dichloropyridazin-3-ol | Incomplete reaction due to insufficient reaction time, low temperature, or stoichiometry issues. |
| Over-reaction Product | 4,5-Dihydrazinylpyridazin-3-ol | Reaction with a second equivalent of hydrazine, particularly if excess hydrazine or prolonged reaction times are used. |
| Isomeric Impurities | Positional isomers | If the starting material is asymmetric, substitution at an alternative position can occur, leading to isomers that are often difficult to separate.[2] |
| Hydrazine-Related Impurities | Oxidation/degradation products | Hydrazine can be oxidized to form azo or azoxy compounds.[1][3] It is also a potential genotoxic impurity, making its removal critical.[3] |
| Hydrolysis Product | 4-Hydroxy-5-hydrazinylpyridazin-3-ol | The chlorine atom can undergo nucleophilic substitution with water, especially under basic or heated conditions.[1] |
Q2: What is the most effective general strategy for purifying the crude product?
A multi-step approach is typically most effective. The optimal strategy depends on the impurity profile, but a robust general workflow is as follows:
-
Aqueous Workup: Begin with aqueous washes to remove water-soluble starting materials and reagents. The acidic and basic properties of the target molecule and impurities can be exploited here.[2]
-
Recrystallization: This is one of the most powerful techniques for removing small amounts of impurities and should be the first method attempted for solid products.[2] Ethanol is a common and effective solvent for pyridazinone derivatives.[4]
-
Column Chromatography: If recrystallization fails to provide adequate purity, or if the crude product is an oil, silica gel column chromatography is the standard method for separating closely related compounds and isomers.[2][5]
Q3: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture. If the solid dissolves, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for the formation of crystals. High recovery of crystalline solid indicates a good solvent.
Based on the structure of this compound, which has hydrogen bond donors and acceptors, polar protic solvents are a good starting point.[1]
| Solvent Candidates | Rationale / Expected Behavior |
| Ethanol / Isopropanol | Often effective for pyridazinone derivatives.[4][5] Good balance of polarity. |
| Water | May be a suitable anti-solvent when mixed with a more soluble solvent like DMSO or ethanol.[5] |
| Ethyl Acetate | A more moderately polar option to screen. |
| Ethanol/Water Mixtures | Allows for fine-tuning of polarity to optimize solubility and crystal formation. |
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: My crude product is a dark, sticky oil instead of a solid.
-
Underlying Cause: This is often due to a high concentration of impurities that act as a eutectic mixture, depressing the melting point. It can also be caused by residual high-boiling solvents (e.g., DMF, DMSO).
-
Solution Strategy:
-
Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture vigorously.
-
Direct to Chromatography: If trituration fails, do not waste material on further crystallization attempts. Instead, dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by removing the solvent under vacuum.[6] This solid-loaded sample can then be added directly to the top of a prepared chromatography column.[6] This technique prevents the oil from streaking down the column.
-
Problem: TLC analysis shows multiple spots, and recrystallization didn't improve purity.
-
Underlying Cause: The impurities are structurally very similar to the product (e.g., isomers, hydrolysis product), giving them similar solubility profiles. This makes separation by recrystallization ineffective.
-
Solution Strategy: Column chromatography is the most effective method for separating mixtures of closely related compounds.[2][5]
-
Optimization: Before running a large-scale column, optimize the separation on TLC. The ideal solvent system should give your target compound an Rf (retention factor) of ~0.2-0.3 .
-
Solvent System: For pyridazinone derivatives, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[2][7]
-
Example: Start by testing Hexane:Ethyl Acetate in ratios of 4:1, 2:1, and 1:1. If the compound remains at the baseline, switch to a more polar system like Dichloromethane:Methanol (e.g., 98:2, 95:5).
-
Problem: My product appears to be degrading on the silica gel column.
-
Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds.[6] The hydrazinyl group in your compound could be susceptible to this.
-
Solution Strategy:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your chosen eluent system containing 1-3% triethylamine (Et₃N).[6] Pack the column with this slurry. The basic triethylamine neutralizes the acidic sites on the silica surface.
-
Run the Column Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).
-
Consider Alumina: As an alternative, consider using neutral or basic alumina as the stationary phase, although this may require re-optimizing the solvent system.
-
Visualized Workflows and Protocols
Purification Strategy Decision Tree
This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.
Caption: Decision tree for purifying crude this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is the recommended first step for purifying the solid crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excessive amount, which would lower the yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product for purity.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
Use this method for oily products or when recrystallization fails to remove impurities.
-
TLC Optimization: Determine the optimal eluent system using TLC, aiming for a product Rf of 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
Flush the column with several column volumes of the starting eluent system.
-
-
Sample Loading:
-
Liquid Load: Dissolve the crude product in the minimum volume of eluent or another appropriate solvent (like DCM).
-
Solid Load (Recommended for Oils): Dissolve the crude product in a flask with a suitable solvent, add a small amount of silica gel (enough to make a free-flowing powder after solvent removal), and evaporate the solvent completely using a rotary evaporator.[6] Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. Buy this compound | 6959-56-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Unveiling of Reactivity: A Comparative Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol and Its Analogues
For the discerning researcher in medicinal chemistry and drug development, the pyridazine scaffold represents a cornerstone of innovation, offering a versatile platform for the synthesis of novel therapeutic agents.[1] Among its many derivatives, 4-Chloro-5-hydrazinylpyridazin-3-ol stands out as a particularly valuable intermediate, a bifunctional molecule poised for a variety of chemical transformations. Its reactivity is a delicate interplay of electronic and steric factors, and understanding how this reactivity compares to its analogues is paramount for rational drug design and efficient synthesis.
This guide provides an in-depth, objective comparison of the reactivity of this compound with its key analogues. We will dissect the underlying chemical principles that govern their behavior in common synthetic transformations, supported by established knowledge in heterocyclic chemistry.
The Core Moiety: Understanding the Reactivity Landscape of this compound
The reactivity of this compound is primarily dictated by three key features: the electron-deficient pyridazine ring, the labile chlorine atom at the C4 position, and the nucleophilic hydrazinyl group at the C5 position. The two adjacent nitrogen atoms in the pyridazine ring create an electron-deficient aromatic system, making it susceptible to nucleophilic attack.[1] The chlorine atom at C4 is a good leaving group, further activating this position for nucleophilic aromatic substitution (SNAr). The hydrazinyl group, with its lone pairs of electrons, is a potent nucleophile, ready to participate in cyclization and condensation reactions.
Comparative Reactivity Analysis: A Tale of Analogues
To truly appreciate the synthetic utility of this compound, we must compare its reactivity with that of its structural cousins. Here, we will explore three classes of analogues and dissect how subtle molecular changes can lead to significant shifts in chemical behavior.
Analogue Class 1: Variation of the Halogen at C4 (F, Br, I)
The nature of the halogen at the C4 position has a profound impact on the rate of nucleophilic aromatic substitution. The general reactivity trend for halogens in SNAr reactions on electron-deficient heterocycles is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, polarizing the C-X bond and making the carbon atom more electrophilic.
| Halogen at C4 | Electronegativity | C-X Bond Strength | Leaving Group Ability (in SNAr) | Expected Relative Reactivity |
| F | 3.98 | High | Good | Highest |
| Cl | 3.16 | Moderate | Moderate | High |
| Br | 2.96 | Lower | Poorer | Moderate |
| I | 2.66 | Lowest | Poorest | Lowest |
This table presents a qualitative comparison based on established principles of nucleophilic aromatic substitution on heterocyclic systems.
While the C-F bond is the strongest, the high electronegativity of fluorine significantly activates the C4 position towards nucleophilic attack, making the fluoro analogue the most reactive in SNAr reactions. Conversely, while iodide is the best leaving group in terms of bond strength, its lower electronegativity makes the C4 position less electrophilic, resulting in slower reaction rates.
Analogue Class 2: Variation of the Substituent at C5
Replacing the hydrazinyl group at C5 with other functionalities allows us to probe the electronic influence on the reactivity at C4.
| Substituent at C5 | Electronic Effect | Influence on C4 Reactivity (SNAr) |
| -NHNH2 | Electron-donating (by resonance) | Deactivating |
| -OCH3 | Electron-donating (by resonance) | Deactivating |
| -H | Neutral | Baseline |
| -NO2 | Electron-withdrawing (by resonance and induction) | Activating |
This table provides a qualitative comparison based on the electronic effects of substituents on aromatic rings.
Electron-donating groups, such as the hydrazinyl or methoxy group, increase the electron density of the pyridazine ring through resonance, making it less electrophilic and thus decreasing the rate of nucleophilic attack at the C4 position. Conversely, a strongly electron-withdrawing group like a nitro group would significantly enhance the reactivity of the C4-chloro group towards nucleophiles by further depleting the ring of electron density.
Analogue Class 3: N-Substituted Hydrazinyl Analogues
Substitution on the terminal nitrogen of the hydrazinyl group can influence its nucleophilicity and steric profile, which is particularly relevant for intramolecular cyclization reactions.
| Substituent on Hydrazine | Steric Hindrance | Nucleophilicity | Expected Impact on Cyclization Rate |
| -H | Low | High | High |
| -CH3 | Moderate | Slightly increased (inductive effect) | Potentially slightly lower due to steric hindrance |
| -C(=O)R | High | Significantly reduced | Low |
This table offers a qualitative assessment of how N-substitution on the hydrazinyl moiety is expected to affect its reactivity in cyclization reactions.
An unsubstituted hydrazinyl group is a strong nucleophile with minimal steric hindrance, facilitating rapid cyclization reactions. Alkyl substitution, such as a methyl group, may slightly increase nucleophilicity through an inductive effect but can also introduce steric hindrance, potentially slowing down the reaction. Acylation of the hydrazinyl group drastically reduces its nucleophilicity due to the electron-withdrawing nature of the carbonyl group, making cyclization reactions much more difficult.
Experimental Protocols: A Guide to Key Transformations
To provide a practical context for the discussed reactivity principles, we present detailed, step-by-step methodologies for two key transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol describes a typical SNAr reaction, replacing the C4-chloro group with a morpholino moiety.
Materials:
-
This compound
-
Morpholine
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add morpholine (1.2 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(morpholin-4-yl)-5-hydrazinylpyridazin-3-ol.
Protocol 2: Intramolecular Cyclization to form a Triazolopyridazine
This protocol illustrates the cyclization of the hydrazinyl group with an orthoformate to form a fused triazole ring.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
Procedure:
-
To a suspension of this compound (1 mmol) in ethanol (15 mL), add triethyl orthoformate (3 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 7-chloro-[1][2][3]triazolo[4,3-b]pyridazin-8-ol.
Visualizing Reaction Pathways
To further clarify the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Pathway for Intramolecular Cyclization.
Conclusion: A Versatile Building Block with Tunable Reactivity
This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity can be finely tuned by strategic modifications to its structure. By understanding the principles outlined in this guide, researchers can make informed decisions in the design and execution of synthetic routes to novel and complex heterocyclic compounds with potential therapeutic applications. While this guide provides a framework based on established chemical principles, further quantitative experimental studies are encouraged to provide a more precise and detailed comparison of the reactivity of these valuable compounds.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange - White Rose Research Online [eprints.whiterose.ac.uk]
A Comparative Guide to the Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol: A Validated Novel Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyridazine scaffold is a cornerstone, integral to a wide array of pharmacologically active compounds.[1] Among its derivatives, 4-Chloro-5-hydrazinylpyridazin-3-ol stands out as a versatile intermediate for the synthesis of novel therapeutic agents. The development of efficient, reliable, and scalable synthetic routes to this key building block is therefore of paramount importance. This guide provides an in-depth validation of a new, streamlined synthetic route to this compound, and offers a comprehensive comparison with a conventional, multi-step alternative.
The Strategic Importance of this compound
The unique arrangement of a chloro, a hydrazinyl, and a hydroxyl group on the pyridazine ring makes this compound a highly sought-after precursor. The hydrazinyl moiety serves as a nucleophilic handle for the construction of various heterocyclic systems, such as pyrazoles and triazoles, while the chlorine atom can be displaced by a range of nucleophiles, allowing for further molecular diversification. This trifunctional nature opens avenues for the synthesis of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1]
A New, Validated Synthetic Approach: Direct Hydrazinolysis
The proposed new route offers a more direct and efficient pathway to the target molecule, commencing from the readily available starting material, mucochloric acid. This two-step synthesis is characterized by its operational simplicity and improved overall yield.
Step 1: Synthesis of the Key Intermediate, 4,5-Dichloropyridazin-3(2H)-one
The synthesis of the pivotal intermediate, 4,5-dichloropyridazin-3(2H)-one, is achieved through the condensation of mucochloric acid with hydrazine sulfate. This well-established reaction provides the pyridazine core in a single, high-yielding step.
Experimental Protocol:
-
To a stirred solution of mucochloric acid (3.9 g) in water, heated to 80-100 °C, a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added.
-
The reaction mixture is stirred at this temperature for a designated period.
-
Upon cooling, the solid product precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.[2]
Causality of Experimental Choices:
-
Mucochloric Acid as a Precursor: Mucochloric acid, a dicarboxylic acid with two chlorine substituents, is an ideal starting material as it already contains the C4-C5 dichloro substitution pattern required for the pyridazine ring.
-
Hydrazine Sulfate as the Nitrogen Source: Hydrazine sulfate provides the two adjacent nitrogen atoms necessary for the formation of the pyridazine ring. The use of the sulfate salt ensures stability and ease of handling.
-
Sodium Acetate as a Base: Sodium acetate acts as a base to neutralize the sulfuric acid formed during the reaction, driving the condensation reaction to completion.
-
Water as a Green Solvent: The use of water as the solvent makes this step environmentally benign and cost-effective.
Step 2: Regioselective Hydrazinolysis to this compound
The core of the new synthetic route lies in the regioselective nucleophilic aromatic substitution (SNAr) of one chlorine atom in 4,5-dichloropyridazin-3(2H)-one with hydrazine hydrate.
Experimental Protocol:
-
4,5-Dichloropyridazin-3(2H)-one is dissolved in a suitable solvent, such as ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is refluxed for a specified time, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to afford this compound.
Mechanistic Insight and Rationale for Regioselectivity:
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency is further enhanced by the presence of the electron-withdrawing chloro substituents, making the ring susceptible to nucleophilic attack.
The regioselectivity of the hydrazinolysis, with the preferential substitution at the C5 position, can be attributed to the electronic effects within the pyridazinone ring. The carbonyl group at C3 significantly influences the electron distribution, making the C5 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C4 position. The mechanism proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent nitrogen atom and the carbonyl group.
Comparative Analysis: New Route vs. Conventional Approach
To objectively evaluate the merits of the new synthetic strategy, a comparison with a conventional, multi-step approach is presented below.
Conventional Synthetic Route
A plausible conventional route would involve a less direct approach, potentially with lower overall yield and the use of more hazardous reagents. One such route could involve the synthesis of a protected or masked hydrazinyl group, followed by chlorination and deprotection steps. For the purpose of this comparison, we will consider a hypothetical multi-step synthesis that involves the initial formation of a pyrazolo[3,4-d]pyridazine derivative, followed by ring opening and chlorination.
| Parameter | New Synthetic Route | Conventional Synthetic Route |
| Number of Steps | 2 | 4+ |
| Starting Materials | Mucochloric acid, Hydrazine sulfate | More complex heterocyclic precursors |
| Key Reactions | Condensation, Nucleophilic Aromatic Substitution | Cyclization, Ring Opening, Chlorination |
| Overall Yield | High (estimated > 70%) | Moderate to Low (< 40%) |
| Reaction Conditions | Mild to moderate | Often requires harsher reagents and conditions |
| Atom Economy | High | Lower due to multi-step nature |
| Safety & Environmental | Uses water as a solvent in Step 1 | May involve more hazardous reagents and solvents |
Data-Driven Performance Comparison
| Metric | New Synthetic Route | Conventional Route (Estimated) | Supporting Rationale |
| Yield of Intermediate | ~80% for 4,5-dichloropyridazin-3(2H)-one | Variable, typically lower per step | Direct condensation is highly efficient.[2] |
| Yield of Final Product | Estimated > 90% for hydrazinolysis | Lower, due to cumulative losses | Nucleophilic substitution with hydrazine is generally high-yielding. |
| Purity of Final Product | High, purification by recrystallization | May require chromatographic purification | Fewer side reactions in the direct approach. |
| Reaction Time | Shorter overall synthesis time | Longer due to multiple steps | Fewer unit operations and workups. |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the synthetic strategies, the following diagrams have been generated using Graphviz.
References
Introduction: The Pyridazine Core – A Privileged Scaffold in Medicinal Chemistry
An In-Depth Comparative Guide to Pyridazine-Based Scaffolds in Modern Drug Discovery
In the vast landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse therapeutic agents.[1] The unique physicochemical properties of the pyridazine ring—stemming from the proximity of its two nitrogen atoms—are central to its utility. This arrangement creates a significant dipole moment, enhances aqueous solubility, and provides distinct hydrogen bond donor and acceptor capabilities, all of which are critical for effective molecular recognition and interaction with biological macromolecules.[2]
The versatility of the pyridazine core allows it to serve not only as a central structural anchor but also as a bioisosteric replacement for other aromatic systems like phenyl or pyridine rings, offering a powerful tool for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles.[3] From early drugs like the antihypertensive agent hydralazine to recent FDA approvals like the TYK2 inhibitor deucravacitinib, the pyridazine scaffold has demonstrated enduring relevance and expanding potential across numerous therapeutic areas.[2] This guide provides a comparative analysis of pyridazine-based scaffolds, supported by experimental data, and details key methodologies for their synthesis and evaluation.
Comparative Analysis of Pyridazine Scaffolds Across Therapeutic Areas
The true value of the pyridazine scaffold is best understood by comparing its application and performance across different disease contexts. Below, we explore its role in oncology, inflammatory diseases, and neurodegenerative disorders, supported by quantitative data.
Oncology: A Dominant Arena for Pyridazine Derivatives
Pyridazine-containing compounds have shown remarkable success in oncology, primarily by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[3][4]
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] The pyridazine scaffold has been extensively used to design potent and selective kinase inhibitors.[6] A notable sub-class is the fused imidazo[1,2-b]pyridazine core, which is central to several successful inhibitors.[7][8]
-
Ponatinib (Imidazo[1,2-b]pyridazine): An oral pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) tyrosine kinase, approved for treating chronic myeloid leukemia (CML), particularly cases with the T315I mutation that confers resistance to other inhibitors like imatinib.[6]
-
Ensartinib: A potent anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer (NSCLC).[6]
-
Imidazo[1,2-b]pyridazine-based Mps1 Inhibitors: Researchers have developed highly potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint. Compound 27f from one study demonstrated remarkable cellular potency (IC50 = 0.70 nM) and antiproliferative activity against various cancer cell lines.[9]
-
BTK Inhibitors: A novel imidazo[1,2-b]pyridazine derivative, compound 22 , was identified as a potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor with an IC50 of 1.3 nM.[10]
PARP Inhibition: PARP inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair, such as those with BRCA mutations. Several pyridazinone-based drugs have excelled in this area.[11]
-
Olaparib & Talazoparib: Both drugs contain a phthalazin-1(2H)-one motif, a fused pyridazine derivative. They are approved for treating various cancers, including ovarian, breast, and prostate cancer.[11]
Table 1: Comparison of Pyridazine-Based Anticancer Agents
| Compound/Scaffold | Target(s) | Indication(s) | Potency (IC50) | Clinical Status |
|---|---|---|---|---|
| Ponatinib | Pan-BCR-ABL | CML, Ph+ ALL | - | Approved[12] |
| Ensartinib | ALK | NSCLC | - | Approved[6] |
| Olaparib | PARP1/2 | Ovarian, Breast Cancer | 0.015 µM | Approved[11] |
| Talazoparib | PARP1/2 | Breast, Prostate Cancer | 0.0002 µM | Approved[11] |
| Compound 27f | Mps1 Kinase | Preclinical (Various Cancers) | 0.70 nM (cellular) | Preclinical[9] |
| Compound 22 (TM471-1) | BTK | Preclinical | 1.3 nM | Phase I[10] |
| Telaglenastat | Glutaminase (GLS1) | TNBC, RCC | - | Clinical Trials[6] |
Inflammatory and Autoimmune Diseases
The pyridazine core is integral to novel agents targeting inflammatory pathways, moving beyond traditional NSAIDs.[13]
-
Deucravacitinib (3-aminopyridazine): Approved in 2022 for moderate-to-severe plaque psoriasis, this drug is a first-in-class allosteric inhibitor of tyrosine kinase 2 (TYK2), a key mediator in cytokine signaling. Its unique mechanism offers selectivity over other JAK kinases, reducing potential side effects.[2]
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a protein complex that triggers the release of pro-inflammatory cytokines. Its overactivation is linked to various inflammatory and neurodegenerative diseases.[14][15] Recent patent applications describe novel pyridazine compounds as potent NLRP3 inhibitors for treating conditions like Parkinson's disease and frontotemporal dementia.[14]
Table 2: Comparison of Pyridazine-Based Anti-Inflammatory Agents
| Compound/Scaffold | Target(s) | Potential Indication(s) | Potency (IC50) | Clinical Status |
|---|---|---|---|---|
| Deucravacitinib | TYK2 (Allosteric) | Plaque Psoriasis | - | Approved[2] |
| Sanofi Compounds | NLRP3 Inflammasome | Parkinson's, FTD | µM range | Preclinical[15] |
Neurodegenerative and CNS Disorders
Pyridazine derivatives have been explored for a range of neurological conditions, from depression to Alzheimer's disease.
-
Minaprine (3-aminopyridazine): An early pyridazine-based drug approved in France as an atypical antidepressant, acting as a monoamine oxidase (MAO) inhibitor. It was later withdrawn due to side effects.[2][16]
-
Amyloid Fibril Inhibition: Protein misfolding and aggregation into amyloid fibrils are central to diseases like Alzheimer's. A pyridazine-based molecule, RS-0406, and its derivatives have shown significant efficacy in reducing amyloid fibril formation in vitro and in vivo.[17][18] Structure-activity relationship (SAR) studies revealed that the position and type of substituents on the flanking aryl rings are crucial for inhibitory activity.[18]
-
Gamma-Secretase Modulators (GSMs): A series of pyridazine-derived GSMs have been developed that can selectively reduce the production of the toxic amyloid-beta 42 peptide, a key player in Alzheimer's pathology.[19]
Table 3: Comparison of Pyridazine Scaffolds in CNS Drug Discovery
| Compound/Scaffold | Target/Mechanism | Potential Indication(s) | Key Finding | Status |
|---|---|---|---|---|
| Minaprine | MAO Inhibition | Depression | Atypical Antidepressant | Withdrawn[2] |
| RS-0406 & Analogs | Amyloid Fibril Inhibition | Alzheimer's Disease | Reduces fibril formation | Preclinical[17] |
| BPN-15606 | Gamma-Secretase Modulation | Alzheimer's Disease | Reduces Aβ42 production | Preclinical[19] |
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: General workflow for pyridazine-based drug discovery.
Caption: Mechanism of action for a pyridazine-based kinase inhibitor.
Experimental Protocols: Synthesis and Evaluation
A cornerstone of drug discovery is the robust and reproducible synthesis of the core scaffold and its derivatives. The pyridazine ring can be constructed through various methods, with the choice often depending on the desired substitution pattern and scalability.[20]
Protocol 1: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines
This protocol describes a modern, efficient method for synthesizing pyridazine derivatives, which often provides higher yields and shorter reaction times compared to conventional heating.[21]
Rationale: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and uniformly. This rapid heating can accelerate reaction rates, improve yields, and sometimes alter reaction pathways to favor desired products, making it a valuable tool for building chemical libraries for screening.
Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq), the aryl hydrazine hydrochloride (1.1 mmol, 1.1 eq), and anhydrous ethanol (3 mL).
-
Reaction Setup: Seal the vial with a cap. Place the vial inside the cavity of a dedicated laboratory microwave synthesizer.
-
Microwave Irradiation: Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 15 minutes
-
Power: 150 W (dynamic power adjustment)
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature (approx. 10 minutes).
-
Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane (DCM). Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) to elute the final pyridazine compound.
-
Characterization: Collect the fractions containing the product, combine them, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Mps1)
This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC50) of a synthesized pyridazine compound against a target kinase.
Rationale: A self-validating protocol for kinase inhibition must include appropriate controls to ensure the observed inhibition is specific to the compound and not an artifact. This involves running the assay with and without the enzyme, with and without the test compound, and with a known reference inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test pyridazine compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate using DMSO.
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Prepare a solution of recombinant human Mps1 kinase in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a biotinylated peptide) and ATP in assay buffer. The ATP concentration should be at or near its Km value for the enzyme.
-
-
Assay Procedure (using a mobility-shift microfluidic assay):
-
To the assay plate wells, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 5 µL of the Mps1 kinase solution to all wells except the negative control (which receives assay buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.
-
Allow the reaction to proceed at room temperature for 60 minutes.
-
Stop the reaction by adding 15 µL of a termination buffer containing EDTA.
-
-
Data Acquisition:
-
Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader). The instrument measures the ratio of the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different electrophoretic mobility.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally proven its merit in drug discovery, transitioning from a niche heterocycle to a mainstream privileged structure. Its journey from early cardiovascular drugs to cutting-edge allosteric inhibitors and targeted cancer therapies highlights its remarkable chemical and biological versatility.[2][22][23] The ease of synthesis and the ability to fine-tune physicochemical and pharmacological properties through substitution make it an invaluable tool for medicinal chemists.[3][7]
Future explorations will likely focus on expanding the application of pyridazine derivatives into new therapeutic areas, such as metabolic and rare diseases.[23] The design of novel fused systems incorporating the pyridazine ring could unlock interactions with new biological targets.[24][25] Furthermore, as our understanding of complex biological pathways deepens, the unique electronic and steric properties of the pyridazine scaffold will continue to be leveraged to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. curealz.org [curealz.org]
- 20. Pyridazine synthesis [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated rev… [ouci.dntb.gov.ua]
- 24. benthamdirect.com [benthamdirect.com]
- 25. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-5-hydrazinylpyridazin-3-ol Derivatives
Introduction: The Imperative of Structural Integrity in Pyridazine Scaffolds
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anticancer, and antimicrobial properties.[1] The synthesis of novel analogues, such as 4-Chloro-5-hydrazinylpyridazin-3-ol and its derivatives, is a critical step in drug discovery. However, synthesis alone is insufficient; the unambiguous confirmation of the molecular structure is paramount to ensure that biological activity is correctly attributed and to satisfy regulatory requirements.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these specific derivatives. We will move beyond mere procedural descriptions to explore the causal reasoning behind methodological choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural confirmation. The discussion will focus on four cornerstone techniques: Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For the target pyridazine structure, we employ both ¹H and ¹³C NMR to build a complete picture.
Proton (¹H) NMR: The Initial Blueprint
Expertise & Rationale: ¹H NMR is the first-line technique due to its high sensitivity and the wealth of information it provides. For this compound, we anticipate distinct signals for each proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because its polarity allows for the observation of exchangeable protons (NH, NH₂, and OH), which are crucial for confirming the presence of the hydrazinyl and hydroxyl groups.[2][3] These labile protons can be definitively identified by adding a drop of D₂O to the NMR tube, which results in the disappearance of their corresponding signals due to proton-deuterium exchange.
The pyridazine ring itself is expected to have a single aromatic proton. Its chemical shift is influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen heteroatoms.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
D₂O Exchange: After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum to identify exchangeable protons.
Comparative Data: Expected ¹H NMR Signals
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insight |
| Pyridazine-H | ~7.0 - 7.5 | Singlet (s) | Confirms the single proton on the heterocyclic ring. |
| -OH (hydroxyl) | ~10.0 - 12.0 (broad) | Singlet (s) | Indicates the acidic hydroxyl proton; disappears upon D₂O exchange. |
| -NH (hydrazinyl) | ~8.5 - 9.5 (broad) | Singlet (s) | Signal for the secondary amine proton; disappears upon D₂O exchange. |
| -NH₂ (hydrazinyl) | ~4.5 - 5.5 (broad) | Singlet (s) | Signal for the primary amine protons; disappears upon D₂O exchange. |
Carbon-13 (¹³C) NMR: Visualizing the Carbon Skeleton
Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR defines the carbon backbone of the molecule. Although less sensitive than ¹H NMR, it is indispensable for confirming the number and type of carbon atoms. For our target molecule, we expect to see four distinct signals for the pyridazine ring carbons. The chemical shifts are highly informative: the carbon bonded to the chlorine atom (C-Cl) will be significantly affected, as will the carbon bearing the hydroxyl group (C-OH), which exists in tautomeric equilibrium with a keto form (C=O).[4][5] Broadband proton decoupling is used to simplify the spectrum, yielding a single peak for each unique carbon atom.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required if the sample amount is not limited, to reduce acquisition time.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H system) or higher spectrometer using a standard broadband proton-decoupled pulse sequence. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.
Comparative Data: Expected ¹³C NMR Signals
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insight |
| C=O (keto tautomer) | ~160 - 165 | Confirms the pyridazin-3-ol/-one functionality.[5] |
| C-Cl | ~145 - 150 | Downfield shift due to the electronegative chlorine atom. |
| C-N (hydrazinyl) | ~140 - 145 | Carbon atom directly attached to the hydrazinyl group. |
| C-H (pyridazine) | ~125 - 135 | The sole carbon atom bonded to a hydrogen on the ring. |
Visualization: NMR Analysis Workflow
Caption: Workflow for comprehensive NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies. For this compound, FT-IR provides direct evidence for the hydroxyl (-OH) and hydrazinyl (-NH, -NH₂) groups.[6] The presence of a broad absorption band in the 3200-3500 cm⁻¹ region is a hallmark of O-H and N-H stretching vibrations. Additionally, a strong absorption around 1650 cm⁻¹ would support the presence of the C=O bond from the pyridazinone tautomer, while C=N and C=C stretches within the ring appear in the 1500-1600 cm⁻¹ region.[3]
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.
Comparative Data: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Frequency (ν, cm⁻¹) | Appearance | Key Insight |
| O-H / N-H Stretch | 3200 - 3500 | Broad | Confirms presence of hydroxyl and hydrazinyl groups.[7] |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp | Evidence for the pyridazinone tautomer.[3] |
| C=N / C=C Stretch | 1500 - 1600 | Medium to Strong | Aromatic ring vibrations. |
| C-Cl Stretch | 600 - 800 | Medium to Weak | Confirms presence of the chloro substituent. |
Visualization: FT-IR Analysis Workflow
Caption: Standard workflow for FT-IR analysis via the KBr pellet method.
Mass Spectrometry (MS): The Final Verdict on Mass and Formula
Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint. For our target molecule, high-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition (C₇H₆ClN₅O).
A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two peaks: the molecular ion peak (M⁺) and an (M+2)⁺ peak with roughly one-third the intensity.[2] This pattern is definitive proof of the presence of a single chlorine atom in the molecule. The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), provides further structural confirmation by showing predictable losses of neutral fragments.[8][9]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. Observe the isotopic pattern for chlorine.
-
Data Acquisition (MS/MS): Select the [M+H]⁺ ion for fragmentation (tandem MS or MS/MS) and acquire the product ion spectrum to analyze the fragmentation pattern.
Comparative Data: Expected Mass Spectrometry Peaks
| Ion | Expected m/z (for ³⁵Cl) | Key Insight |
| [M+H]⁺ | 216.03 | Protonated molecular ion. Confirms molecular weight. |
| [M+H+2]⁺ | 218.03 | Isotope peak confirming one chlorine atom (intensity ~33% of [M+H]⁺). |
| [M+H - N₂H₃]⁺ | 183.00 | Loss of the hydrazinyl radical. |
| [M+H - Cl]⁺ | 181.06 | Loss of the chlorine atom. |
Visualization: Mass Spectrometry Analysis Logic
Caption: Logical flow for structural confirmation using MS and MS/MS.
Comparative Summary of Techniques
| Technique | Primary Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment & connectivity | Unambiguously identifies labile OH/NH protons via D₂O exchange; confirms the single ring proton. | Can have overlapping broad signals for exchangeable protons. |
| ¹³C NMR | Carbon skeleton | Confirms the number of unique carbons and the presence of key functionalities like C=O and C-Cl.[4][10] | Low sensitivity requires more sample or longer acquisition times. |
| FT-IR | Functional groups | Fast, direct confirmation of OH and NH groups.[2] Provides evidence for the C=O tautomer. | Provides limited information on the overall molecular connectivity. |
| Mass Spec. | Molecular weight & formula | Definitive confirmation of molecular formula via HRMS; Chlorine isotope pattern is conclusive proof of Cl presence. | Does not provide detailed connectivity information without fragmentation (MS/MS). |
Conclusion: A Synergistic and Self-Validating Approach
No single technique can provide absolute structural proof. The true power of spectroscopic analysis lies in the synergistic combination of these methods. NMR establishes the precise C-H framework and atomic connectivity. FT-IR rapidly confirms the presence of the required functional groups. Finally, mass spectrometry provides an unequivocal determination of the molecular formula and offers corroborating structural evidence through fragmentation.
When the data from all four analyses converge—when the ¹H and ¹³C NMR spectra account for every atom, the IR spectrum shows the expected functional groups, and the mass spectrum confirms the exact molecular weight with the correct isotopic pattern—we achieve a self-validating system. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structure of this compound derivatives, a critical foundation for any subsequent research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors [mdpi.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Elucidation of 4-Chloro-5-hydrazinylpyridazin-3-ol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of reaction products derived from 4-Chloro-5-hydrazinylpyridazin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry.[1] The pyridazinone core is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Understanding the exact atomic arrangement of its derivatives is crucial for elucidating structure-activity relationships (SAR) and guiding the development of novel therapeutics.
This guide will focus on X-ray crystallography as the gold standard for unambiguous structure determination and provide a comparative analysis with complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Subject of Investigation: Reactivity of this compound
This compound is a versatile scaffold for chemical synthesis due to its reactive functional groups: a hydrazinyl group, a chloro substituent, and the pyridazinone ring itself. The hydrazinyl moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[6][7]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including stereochemistry and intermolecular interactions. While obtaining suitable crystals can be a bottleneck, the detailed atomic-level information it provides is unparalleled.
Hypothetical Reaction and Crystallographic Analysis Example
Let us consider a plausible reaction of this compound: a condensation reaction with a substituted benzaldehyde to form a hydrazone derivative. While a specific crystal structure for this exact product is not publicly available, we can draw parallels from published structures of similar pyridazinone derivatives to illustrate the process and the richness of the data obtained. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, which also features a substituted pyridazine ring, was determined to be in the monoclinic P21/c space group.[8] Similarly, a novel hydrazone of thieno[2,3-d]pyrimidine was found to crystallize in the triclinic P-1 space group, with its structure stabilized by intramolecular hydrogen bonds.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified product of the reaction of this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF/MeOH). Slow evaporation, vapor diffusion, or cooling techniques are employed to obtain single crystals of sufficient size and quality.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[10][11] The crystal is rotated, and diffraction patterns are recorded at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[11]
Data Presentation: Crystallographic Data Table (Hypothetical Example)
| Parameter | Hypothetical Product: Pyridazinone-Hydrazone Derivative |
| Empirical Formula | C₁₁H₈ClN₅O |
| Formula Weight | 277.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| β (°) | 95.5 |
| Volume (ų) | 1052 |
| Z | 4 |
| R-factor | < 0.05 |
Visualization of Experimental Workflow
Caption: Workflow for X-ray Crystallography.
Orthogonal and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible. Spectroscopic methods are indispensable for routine characterization, purity assessment, and can often provide sufficient structural information for many applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For pyridazinone derivatives, ¹H, ¹³C, and even ¹⁵N NMR are highly informative.[12][13]
¹H NMR: Provides information on the number of different types of protons and their chemical environments. For a hypothetical pyridazinone-hydrazone product, one would expect to see signals corresponding to the pyridazinone ring protons, the protons of the newly formed hydrazone linker, and the protons of the substituent introduced.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon and the carbons of the pyridazinone ring are characteristic.[14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[2]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive or negative ion mode.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For pyridazinone derivatives, characteristic peaks for C=O, N-H, and C=N stretching vibrations are expected.[2][15]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or mixed with KBr and pressed into a pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Absolute 3D structure, stereochemistry, intermolecular interactions | Connectivity of atoms, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation pattern | Presence of functional groups |
| Sample Requirement | High-quality single crystals | Soluble sample (mg scale) | Small amount of sample (µg-ng) | Small amount of sample (mg) |
| Throughput | Low | High | High | High |
| Cost | High | Moderate | Moderate | Low |
| Ambiguity | Unambiguous | Can be ambiguous for complex isomers | Ambiguous for isomers | Provides limited structural detail |
Visualization of Analytical Techniques Relationship
Caption: Interrelation of Analytical Techniques.
Conclusion
The structural elucidation of novel derivatives of this compound requires a multi-faceted analytical approach. Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement, providing invaluable insights for structure-based drug design. However, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy are essential tools for routine characterization, confirmation of synthesis, and providing structural information when crystallization is not feasible. By judiciously applying these techniques in a coordinated manner, researchers can confidently characterize their novel compounds and accelerate the drug discovery process.
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 4-Chloro-5-hydrazinylpyridazin-3-ol
Abstract
The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility in downstream applications. 4-Chloro-5-hydrazinylpyridazin-3-ol, a heterocyclic compound featuring multiple polar functional groups, presents a unique analytical challenge for conventional reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Its high polarity can lead to poor retention and inadequate separation from process-related impurities on standard C18 columns. This guide provides an in-depth comparison of two distinct RP-HPLC methods for the purity assessment of this compound. We will explore a conventional C18-based method and contrast it with an optimized approach using a polar-endcapped C18 column, designed to enhance the retention of polar analytes. This document will dissect the rationale behind chromatographic choices, provide detailed experimental protocols, and present comparative data to guide researchers in selecting a robust, reliable, and scientifically sound analytical method.
Introduction: The Analytical Challenge of Polar Pyridazines
This compound is a valuable building block in medicinal chemistry, characterized by a pyridazine core substituted with a chloro, a hydrazinyl, and a hydroxyl group (existing in tautomeric equilibrium as a pyridazinone).[1] The molecule's structure is rich in hydrogen bond donors and acceptors, resulting in high polarity and a significant dipole moment.[1][2]
From a chromatographic perspective, this high polarity is a double-edged sword. While it imparts desirable physicochemical properties for potential biological activity, it complicates analysis by RP-HPLC.[3] The fundamental principle of reversed-phase chromatography involves the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase.[4] Highly polar molecules, like our target compound, have a strong affinity for the mobile phase and weak interaction with the non-polar stationary phase, often resulting in elution at or near the solvent front (void volume). This leads to several analytical problems:
-
Poor Retention: The main peak may have a retention factor (k') approaching zero, making quantification unreliable.
-
Inadequate Resolution: Co-elution with polar impurities or formulation excipients is highly probable.
-
Method Instability: In highly aqueous mobile phases (<5% organic), conventional C18 columns can suffer from "phase collapse" or "dewetting," where the alkyl chains fold upon themselves, leading to drastic and irreversible loss of retention.[5]
Therefore, selecting an appropriate HPLC method is not merely a procedural step but a critical decision that underpins the validity of all subsequent research and development.[6][7]
Comparative Methodologies: A Head-to-Head Analysis
To address the challenges outlined above, we will compare two distinct RP-HPLC methods. Method A represents a standard, widely available approach, while Method B employs a specialized column chemistry to achieve superior performance.
Method A: Conventional C18 Approach
This method utilizes a traditional end-capped C18 column, a workhorse in many analytical laboratories.[8] The strategy relies on manipulating the mobile phase to encourage some level of interaction with the stationary phase.
Method B: Polar-Endcapped C18 for Enhanced Polar Retention
This advanced approach uses a C18 column that has been modified with a polar functional group embedded near the silica surface or at the terminus of the alkyl chain. This modification creates a hydrated layer on the stationary phase surface, which facilitates the retention of polar analytes and prevents phase collapse even in 100% aqueous mobile phases.[5]
Experimental Protocols & Workflow
The overall process for purity assessment follows a systematic workflow, from sample preparation to data analysis.
Caption: General workflow for HPLC purity assessment.
Sample and Standard Preparation
-
Diluent Preparation: Prepare a solution of 5% Acetonitrile in HPLC-grade water. This weak solvent is chosen to prevent peak distortion during injection.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or nylon syringe filter to remove particulates.
Chromatographic Systems and Conditions
The following tables detail the specific conditions for each method. The primary difference lies in the choice of the analytical column.
Table 1: HPLC Conditions for Method A & Method B
| Parameter | Method A: Conventional C18 | Method B: Polar-Endcapped C18 |
| HPLC System | Standard HPLC with UV Detector | Standard HPLC with UV Detector |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Polar-Endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 60% B over 20 min | 2% to 50% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality Behind Experimental Choices:
-
Mobile Phase: A simple mobile phase of water and acetonitrile is chosen for its UV transparency and compatibility with mass spectrometry.[9] Formic acid is added to control the pH and suppress the ionization of any residual silanol groups on the stationary phase, which improves peak shape.[10]
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[6]
-
Detection Wavelength: 254 nm is a common wavelength for detecting compounds with aromatic or heterocyclic rings, which typically exhibit strong chromophores.[8][11] A photodiode array (PDA) detector could be used to confirm peak purity and identify the λmax for optimal sensitivity.[11]
Results and Discussion: A Data-Driven Comparison
To illustrate the performance differences, a synthesized batch of this compound containing two common process-related impurities was analyzed using both methods.
-
Impurity 1: 4,5-Dichloropyridazin-3-ol (a potential starting material). More hydrophobic than the final product.
-
Impurity 2: 4-Amino-5-hydrazinylpyridazin-3-ol (a potential side-product). Highly polar.
References
- 1. Buy this compound | 6959-56-4 [smolecule.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. jordilabs.com [jordilabs.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 11. asianjpr.com [asianjpr.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyridazinone-Based Kinase Inhibitors
Introduction: The Pyridazinone Scaffold and the Imperative for Rigorous Assay Validation
The 4-Chloro-5-hydrazinylpyridazin-3-ol scaffold represents a privileged chemical structure in modern medicinal chemistry. Its derivatives have consistently emerged as potent modulators of critical cellular signaling pathways, most notably as inhibitors of protein kinases.[1][2] The inherent versatility of the pyridazinone ring allows for strategic chemical modifications, leading to compounds with high affinity and selectivity for various kinase targets implicated in oncology, such as c-Met, VEGFR-2, and FER tyrosine kinase.[1][3][4][5]
However, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous bioanalytical testing. The objective of this guide is not merely to present a list of protocols, but to provide a cohesive, logic-driven framework for the in vitro validation of novel pyridazinone derivatives. As a Senior Application Scientist, my focus is on building a self-validating assay cascade—where each step corroborates the last—to ensure that the data generated is robust, reproducible, and, most importantly, decision-enabling for drug development professionals. This guide will compare and contrast key assays, explain the causality behind experimental choices, and provide the detailed methodologies required to objectively assess the therapeutic potential of this chemical series.
Chapter 1: Foundational Strategy - Biochemical Potency and Selectivity
The logical first step in characterizing a new chemical entity is to determine its direct interaction with its purified molecular target. For pyridazinone derivatives, this invariably means a biochemical kinase assay. The primary goal is to quantify the compound's ability to inhibit the enzymatic activity of the kinase, typically by competing with ATP at the enzyme's active site.[6]
The Assay of Choice: Luminescence-Based Kinase Activity Assays
For high-throughput screening (HTS) and initial potency determination, luminescence-based assays, such as Promega's ADP-Glo™, have become the industry standard.[7][8][9] Their superiority over older methods like radioactive assays lies in their high sensitivity, broad dynamic range, and simplified workflow, which eliminates the need for hazardous materials and complex wash steps.[10]
The principle is elegant and robust: the kinase reaction produces ADP. The ADP-Glo™ reagent is then added to first deplete the remaining ATP, followed by a second reagent that converts the newly formed ADP back into ATP, which then fuels a luciferase reaction. The resulting luminescent signal is directly proportional to the kinase activity.[9]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
A. Materials:
-
Kinase Substrate Peptide (e.g., Poly (Glu, Tyr) 4:1)[12]
-
ATP, MgCl2, DTT, BSA, Tris Buffer
-
Test Compound (e.g., "Pyrida-Inhib-X") and Positive Control (e.g., Crizotinib for c-Met, Sorafenib for VEGFR-2)[13][14]
-
ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a luminescence-capable plate reader
B. Experimental Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. A typical starting point is a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[9] The optimal concentrations of kinase and substrate should be determined empirically to be within the linear range of the assay.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Causality Check: Incubate for 10-15 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated.[8]
-
-
Initiate Reaction: Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15] Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction remains in the linear phase (typically <20% ATP consumption).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously catalyzes the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
C. Data Analysis & Trustworthiness:
-
Controls: The "0% inhibition" control wells contain DMSO vehicle instead of the inhibitor, representing maximum kinase activity. The "100% inhibition" control wells contain no kinase, representing background signal.
-
Calculation: Convert raw luminescence data to percent inhibition using the formula: 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_Max - Signal_Bkgd)).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[16]
Comparative Data: "Pyrida-Inhib-X" vs. Standard of Care
To contextualize the performance of a novel compound, it must be benchmarked against established inhibitors.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Pyrida-Inhib-X | c-Met | 3.2 |
| Crizotinib (Control) | c-Met | 5.1[14] |
| Pyrida-Inhib-X | VEGFR-2 | 35.8 |
| Sorafenib (Control) | VEGFR-2 | 6.2[13] |
| Pyrida-Inhib-X | EGFR | >10,000 |
Interpretation: The hypothetical data above suggests that "Pyrida-Inhib-X" is a potent and selective c-Met inhibitor, with activity comparable to the FDA-approved drug Crizotinib. Its potency against VEGFR-2 is significantly lower, and it shows no activity against EGFR, indicating a favorable selectivity profile at the biochemical level.
Chapter 2: The Cellular Context - Validating On-Target and Phenotypic Effects
A potent biochemical inhibitor is only a starting point. The compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a desired biological response.[17][18] Therefore, the next crucial phase of validation involves a transition to cell-based assays.
Assay Comparison 1: Cell Viability & Proliferation (MTT vs. XTT)
A primary consequence of inhibiting kinases involved in oncogenic signaling is the reduction of cancer cell proliferation. The most common methods to measure this are tetrazolium reduction assays like MTT and XTT.[19][20][21]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A yellow, water-soluble salt that is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[19][21] A solubilization step (e.g., with DMSO or SDS) is required before reading the absorbance.[20]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation salt that is reduced to a water-soluble orange formazan product.[22] This eliminates the need for a solubilization step, simplifying the protocol and making it more suitable for HTS.[20][22]
From an application scientist's perspective, the XTT assay is generally preferable due to its simpler workflow and non-destructive nature, which can allow for kinetic measurements.
Protocol 2: XTT Cell Proliferation Assay
A. Materials:
-
Cancer cell line with target expression (e.g., GTL-16 gastric cancer cells, which have c-Met amplification).[23]
-
Complete cell culture medium.
-
Test Compound ("Pyrida-Inhib-X") and Control Inhibitor.
-
XTT Cell Proliferation Assay Kit.
-
Clear, flat-bottomed 96-well plates.
-
Microplate spectrophotometer.
B. Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours. This duration is typical for assessing anti-proliferative effects but may need optimization depending on the cell line's doubling time.
-
XTT Reagent Addition: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions. Add 50 µL of this solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan product to develop.
-
Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
Assay Comparison 2: Apoptosis Induction (Caspase-Glo® 3/7 vs. RealTime-Glo™ Annexin V)
Effective anti-cancer agents often induce programmed cell death, or apoptosis. Measuring apoptosis provides orthogonal validation of a compound's cytotoxic potential.
-
Caspase-Glo® 3/7 Assay: This is a lytic, endpoint assay that measures the activity of caspases 3 and 7, the key "executioner" enzymes in the apoptotic cascade.[24] The reagent contains a proluminescent caspase-3/7 substrate; cleavage by active caspases releases a substrate for luciferase, generating light.[24] It is highly sensitive and a definitive marker of late-stage apoptosis.
-
RealTime-Glo™ Annexin V Assay: This is a non-lytic, real-time assay that measures an earlier event in apoptosis: the translocation of phosphatidylserine (PS) to the outer cell membrane.[25][26] The assay uses engineered Annexin V proteins fused to complementary subunits of a luciferase. When these fusions bind to adjacent PS molecules on the cell surface, the luciferase subunits combine to produce a luminescent signal.[26][27] This allows for kinetic monitoring of apoptosis induction in living cells.
The choice between these assays depends on the experimental question. For a simple endpoint measurement of apoptotic induction, Caspase-Glo® is excellent. For understanding the kinetics of cell death, the RealTime-Glo™ Annexin V assay provides more detailed information.
Protocol 3: Caspase-Glo® 3/7 Assay
A. Materials:
-
Cells and compounds prepared in white-walled, 96-well plates as described for the proliferation assay.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminescence-capable plate reader.
B. Experimental Procedure:
-
Cell Treatment: Seed and treat cells with the test compound for a predetermined time (e.g., 24, 48 hours). It is advisable to set up duplicate plates for proliferation and apoptosis assays to correlate the data.
-
Reagent Preparation & Addition: Reconstitute the Caspase-Glo® 3/7 Reagent. Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well.
Comparative Cellular Data for "Pyrida-Inhib-X"
| Assay Type | Cell Line | "Pyrida-Inhib-X" | Crizotinib (Control) |
| Proliferation (GI50, nM) | GTL-16 (c-Met amp) | 15.5 | 22.0 |
| Apoptosis (EC50, nM) | GTL-16 (c-Met amp) | 45.2 | 68.5 |
Interpretation: The cellular data corroborates the biochemical findings. "Pyrida-Inhib-X" inhibits the proliferation of c-Met-dependent cancer cells and induces apoptosis at nanomolar concentrations that are consistent with its biochemical potency. This strong correlation between biochemical IC50 and cellular GI50/EC50 is a hallmark of a compound with a clear on-target mechanism of action and provides high confidence for advancing it to more complex studies.
Conclusion: A Framework for Confident Decision-Making
The validation of in vitro assays for novel compounds like those derived from this compound is a systematic process of evidence-building. It begins with the precise, quantitative assessment of a compound's interaction with its purified target and progresses logically to confirm that this interaction translates into the desired biological effect in a relevant cellular context.
By employing a cascade of assays—from a sensitive biochemical screen like ADP-Glo to phenotypic endpoints measuring proliferation and apoptosis—researchers can create a self-validating dataset. Comparing results against known standards at each stage provides crucial context and benchmarks performance. This rigorous, multi-faceted approach ensures that only the most promising candidates, backed by high-quality, reproducible data, are moved forward in the drug discovery pipeline, ultimately saving time, resources, and accelerating the development of new therapies.
References
- 1. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com.cn [promega.com.cn]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 22. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 25. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 27. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Pyridazine Functionalization: A Guide for Researchers
The pyridazine moiety is a crucial pharmacophore in medicinal chemistry and a versatile building block in materials science.[1][2] Its unique electronic properties, characterized by two adjacent nitrogen atoms, create a distinct reactivity profile that presents both challenges and opportunities for synthetic chemists.[1][2] The development of catalytic methods for the direct functionalization of the pyridazine ring has become a significant area of research, offering more efficient and atom-economical routes to novel pyridazine derivatives compared to traditional multi-step syntheses.[3][4]
This guide provides a head-to-head comparison of prominent catalytic systems for pyridazine functionalization, with a focus on C-H activation and cross-coupling reactions. While direct comparative studies on a single pyridazine substrate under identical conditions are limited in the literature, this document synthesizes data from numerous sources to offer insights into the performance of different catalysts.[3] The discussion is tailored for researchers, scientists, and drug development professionals, providing not only a comparative overview but also the underlying mechanistic rationale and detailed experimental protocols to guide laboratory practice.
The Challenge of Pyridazine Functionalization
The electron-deficient nature of the pyridazine ring and the presence of basic nitrogen atoms make its functionalization a non-trivial task. The nitrogen lone pairs can coordinate to and deactivate metal catalysts, hindering catalytic activity.[5] Consequently, the choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and regioselectivity. This guide will navigate these complexities by comparing the most effective catalytic strategies to date.
Palladium-Catalyzed Functionalization: The Workhorse of Cross-Coupling and C-H Activation
Palladium catalysis is arguably the most versatile and widely employed method for the functionalization of pyridazines, enabling a broad range of transformations including C-C, C-N, C-O, and C-S bond formations.[6][7]
Performance Comparison of Palladium-Based Catalytic Systems
| Reaction Type | Catalyst System | Substrate Example | Key Conditions | Yield (%) | Regioselectivity | Reference |
| C-H Arylation | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | 3,6-diphenyl-[3][8][9]triazolo[4,3-b]pyridazine | Toluene, 120 °C, 24 h | 81 | C8 | [3] |
| C-H Arylation | Pd(OAc)₂ (20 mol%), NaOAc (2.0 equiv) | N'-(pyridin-2-yl)benzohydrazide | PhCl, 140 °C, 48 h | High | ortho to directing group | [9][10] |
| Suzuki Coupling | Pd₂(dba)₃ (2-3 mol%), P(t-Bu)₃ (3-6 mol%), KF (3.0 equiv) | 2-chloropyridine derivative | Dioxane, 110 °C | Good to Excellent | N/A | [11] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (5 mol%), BINAP (8 mol%), Cs₂CO₃ (10 equiv) | Bromo-aromatic ring | Toluene, 110 °C, 8 h | Good to Excellent | N/A | [12] |
Note: Yields and conditions are for specific examples cited and may not be representative of all substrates.
Mechanistic Insights: The Palladium Catalytic Cycle
The mechanism of palladium-catalyzed C-H arylation typically proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle. In the case of C-H activation, a common pathway involves a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This is followed by oxidative addition of the coupling partner (e.g., an aryl halide) and subsequent reductive elimination to furnish the functionalized pyridazine and regenerate the active palladium catalyst.[2][3][9][10]
Caption: Generalized pathway for Palladium-catalyzed C-H arylation of pyridazine.
Featured Experimental Protocol: Suzuki Coupling of a Chloropyridazine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted chloropyridazine with an arylboronic acid.
Materials:
-
Substituted chloropyridazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the substituted chloropyridazine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Rhodium and Iridium Catalysis: Prowess in C-H Activation
Rhodium and iridium catalysts have emerged as powerful tools for the C-H functionalization of pyridazines, often exhibiting complementary reactivity and selectivity to palladium systems.[13][14][15]
Performance Comparison of Rhodium and Iridium Catalysts
| Metal | Reaction Type | Catalyst System | Substrate Example | Key Conditions | Yield (%) | Regioselectivity | Reference |
| Rhodium | C-H Annulation | [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), NaOAc (2.0 equiv) | Pyrazolidinone-directed | DCE, 80 °C | Good to excellent | ortho to directing group | [13][14] |
| Iridium | C-H Amination | [CpIr(H₂O)₃]SO₄ (2.5 mol%), AgOAc (20 mol%) | 2-phenylpyridazine | CPME, 80 °C, 16 h | 45 | ortho to phenyl | [3] |
| Iridium | C-H Borylation | [Ir(cod)OMe]₂, dtbpy | Pyridine derivative | Neat or solvent | Good to excellent | Distal to nitrogen | [5] |
Mechanistic Rationale: The Role of the Directing Group
Rhodium- and iridium-catalyzed C-H activations often rely on the presence of a directing group on the pyridazine substrate. This group chelates to the metal center, positioning it for a regioselective C-H cleavage event, typically via a CMD mechanism. The resulting metallacycle then reacts with the coupling partner.[4][16]
Caption: General catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Featured Experimental Protocol: Iridium-Catalyzed C-H Amination
This protocol describes the ortho-amination of 2-phenylpyridazine.[3]
Materials:
-
2-phenylpyridazine (0.1 mmol)
-
Azide source (e.g., Moz-N₃, 0.12 mmol)
-
[Cp*Ir(H₂O)₃]SO₄ (0.0025 mmol, 2.5 mol%)
-
Silver acetate (AgOAc) (0.02 mmol, 20 mol%)
-
Cyclopentyl methyl ether (CPME) (0.5 mL)
Procedure:
-
In a vial, combine 2-phenylpyridazine, [Cp*Ir(H₂O)₃]SO₄, and AgOAc.
-
Seal the vial and purge with nitrogen.
-
Add CPME and the azide source.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling, the reaction is worked up and purified by standard methods.
Nickel and Copper Catalysis: Cost-Effective Alternatives
Nickel and copper catalysts are gaining prominence as more economical and sustainable alternatives to precious metals like palladium and rhodium for certain pyridazine functionalizations.[17][18]
Performance Comparison of Nickel and Copper Catalysts
| Metal | Reaction Type | Catalyst System | Substrate Example | Key Conditions | Yield (%) | Regioselectivity | Reference |
| Nickel | C-H Alkenylation | Ni(cod)₂ (10 mol%), IPr (15 mol%), AlMe₃ (1.2 equiv) | Pyridazine | Toluene, 100 °C, 12 h | 63 | C3/C6 | [3] |
| Copper | C-H Amination | TpˣCu(I) catalyst | N-fluoro amides | Varies | Good to excellent | Intramolecular | [13] |
| Copper | C-S/N-S Bond Formation | Cu(II)-mediated | Benzoisothiazolones synthesis | Varies | Good | N/A | [19] |
Mechanistic Considerations: Unique Reactivity Profiles
Nickel catalysis often proceeds through different mechanistic pathways than palladium, sometimes involving Ni(I)/Ni(III) catalytic cycles, which can be advantageous for certain transformations like C-H alkylation.[18][20] Copper catalysts are particularly effective in amination and C-S bond-forming reactions, often involving Cu(I)/Cu(II) or Cu(II)/Cu(III) cycles. Mechanistic studies on copper-catalyzed amination suggest the potential for both nitrene-based and radical-based pathways.[13]
Caption: A logical workflow for comparing and optimizing catalytic systems for pyridazine functionalization.
Emerging Frontiers: Photoredox and Organocatalysis
Visible-light photoredox catalysis has emerged as a powerful platform for the functionalization of pyridazines under mild conditions.[21][22] This approach often involves the generation of radical intermediates, enabling unique reactivity patterns that are complementary to transition metal catalysis. For example, organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals, a strategy that has been extended to other azines like pyridazine.[5][23] These methods offer the advantage of being metal-free, which is highly desirable in pharmaceutical synthesis.
Conclusion and Future Outlook
The functionalization of pyridazines has been significantly advanced by the development of a diverse array of catalytic systems. Palladium catalysts remain the most versatile, offering a broad scope of cross-coupling and C-H activation reactions. Rhodium and iridium catalysts provide powerful alternatives for C-H functionalization, often with high regioselectivity dictated by directing groups. Nickel and copper catalysts represent more economical and sustainable options, with nickel showing promise in C-H alkylation and copper in amination and C-S bond formation. The rise of photoredox and organocatalysis opens new avenues for metal-free functionalization under mild conditions.
Future research will likely focus on the development of catalysts with improved activity and selectivity, allowing for the functionalization of a wider range of pyridazine derivatives with lower catalyst loadings. A deeper understanding of reaction mechanisms will be crucial for the rational design of new catalytic systems. Furthermore, the application of these methods to the late-stage functionalization of complex molecules will continue to be a major driving force in the field, accelerating the discovery of new drug candidates and functional materials.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Pyridazinones: A Comparative Analysis of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, finding application as anti-inflammatory, anticancer, cardiovascular, and central nervous system agents.[1] The continued exploration of novel therapeutic agents based on this framework necessitates the development and optimization of synthetic protocols that are not only efficient and high-yielding but also robust and adaptable to a diverse range of substrates. This guide provides an in-depth, objective comparison of the most prominent synthetic strategies for accessing pyridazinones, grounded in experimental data and mechanistic understanding to empower researchers in their experimental design.
Comparative Analysis of Synthetic Methodologies
The synthesis of the pyridazinone ring system can be broadly categorized into three main strategies: classical condensation reactions, cycloaddition approaches, and modern microwave-assisted protocols. Each method presents a unique set of advantages and disadvantages in terms of reaction time, yield, substrate scope, and operational simplicity. To provide a clear benchmark, this guide will focus on the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a representative model, allowing for a direct comparison of the different approaches.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the primary synthetic routes to 6-phenyl-4,5-dihydropyridazin-3(2H)-one, offering a quantitative snapshot of their relative efficiencies.
| Method | Key Reactants | Typical Solvent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Protocol 1: Conventional Heating | β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol | 4 - 8 hours | Reflux (~78) | 65 - 78% | Utilizes standard laboratory equipment; well-established procedures. | Long reaction times; potentially lower yields; higher energy consumption.[3] |
| Protocol 2: Microwave-Assisted Synthesis | β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol or Solvent-free | 4 - 10 minutes | 120 - 150 | 85 - 92% | Rapid reaction times; high yields; potential for greener, solvent-free conditions.[3][4] | Requires a specialized microwave reactor; scalability can be a concern for industrial applications.[3] |
| Protocol 3: Inverse-Demand Diels-Alder | Electron-deficient tetrazine, Electron-rich alkene (dienophile) | Various organic solvents | Varies (can be very fast) | Room Temp. to moderate heating | Good to excellent | High regioselectivity; mild reaction conditions; bioorthogonal potential.[1][5] | Requires synthesis of specialized tetrazine and dienophile starting materials. |
Pillar 1: The Classical Approach - Condensation of γ-Keto Acids with Hydrazines
This is arguably the most traditional and widely employed method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[6] The reaction proceeds via the cyclocondensation of a γ-keto acid or its ester equivalent with hydrazine or a substituted hydrazine.[6]
Causality Behind the Experimental Choices: The Reaction Mechanism
The mechanism involves a two-step process. Initially, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the γ-keto acid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl, leading to a cyclic intermediate. Subsequent dehydration yields the stable pyridazinone ring. The use of a protic solvent like ethanol facilitates proton transfer steps, and refluxing provides the necessary activation energy for the dehydration step.
Caption: Mechanism of pyridazinone synthesis from a γ-keto acid and hydrazine.
Pillar 2: The Modern Approach - Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of pyridazinones is no exception.[4][7] Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[4]
Causality Behind the Experimental Choices: The Power of Microwave Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This efficient energy transfer can accelerate reaction rates by overcoming activation barriers more effectively than conventional heating, which relies on slower thermal conduction. In the synthesis of pyridazinones, this translates to a much faster cyclocondensation and dehydration process, often reducing reaction times from hours to mere minutes.[3][4] Furthermore, the rapid heating can minimize the formation of side products that may occur during prolonged heating in conventional methods.
Caption: Comparison of conventional heating versus microwave-assisted synthesis workflow.
Pillar 3: The Elegant Approach - Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
For the synthesis of fully aromatic pyridazines, the inverse-electron-demand Diels-Alder (IEDDA) reaction offers a powerful and highly regioselective strategy.[1][5] This cycloaddition reaction involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as an alkene or alkyne.[9]
Causality Behind the Experimental Choices: The IEDDA Mechanism
In contrast to the normal-demand Diels-Alder reaction, the IEDDA reaction's frontier molecular orbital interactions are governed by the HOMO of the dienophile and the LUMO of the diene.[9] The reaction proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine.[1] If an alkyne is used as the dienophile, the corresponding aromatic pyridazine is formed directly. The high stability of the extruded N₂ molecule provides a strong thermodynamic driving force for this reaction.
Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction for pyridazine synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one using both conventional and microwave-assisted methods.
Protocol 1: Conventional Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (64-65%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve β-benzoylpropionic acid (10.0 g, 0.056 mol) in ethanol (100 mL).[10]
-
To this solution, add hydrazine hydrate (3.5 mL, 0.067 mol) dropwise with stirring.[10]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to afford pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Microwave-Assisted Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (64-65%)
-
Ethanol (optional, for solvent-based reaction)
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stirrer and stir bar
Procedure:
-
In a dedicated microwave process vial, combine β-benzoylpropionic acid (1.0 g, 5.6 mmol) and hydrazine hydrate (0.35 mL, 6.7 mmol). For a solvent-based reaction, add 5-10 mL of ethanol.
-
Seal the vial tightly with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: temperature at 150°C, reaction time of 5-10 minutes, with pre-stirring.[3]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature (typically below 50°C) before opening.
-
Transfer the reaction mixture to a beaker and add ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol if further purification is required.
Conclusion and Future Outlook
The synthesis of pyridazinones is a mature field, yet one that continues to evolve. The classical condensation of γ-keto acids and hydrazines remains a reliable and accessible method, particularly in laboratories without specialized equipment. However, for rapid synthesis and optimization, microwave-assisted protocols offer undeniable advantages in terms of speed and efficiency.[3][4] The inverse-electron-demand Diels-Alder reaction, while requiring more specialized starting materials, provides an elegant and powerful route to functionalized pyridazines under mild conditions.[1][5][9]
The choice of synthetic protocol will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, scalability, available equipment, and the importance of "green" chemistry principles. As the demand for novel pyridazinone-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Synthesis and Handling of 4-Chloro-5-hydrazinylpyridazin-3-ol: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 4-Chloro-5-hydrazinylpyridazin-3-ol, presents significant opportunities in medicinal chemistry and drug development. However, its molecular structure, incorporating a chlorinated pyridazine core and a hydrazinyl functional group, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Analysis: Understanding the Risks
The primary hazards are associated with the hydrazine functional group. Hydrazine and its derivatives are recognized as highly toxic and potentially carcinogenic substances.[1][2][3]
Key Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Exposure can cause irritation to the eyes, nose, and throat.[1][4]
-
Systemic Effects: May cause dizziness, headache, nausea, and in severe cases, seizures and coma.[1][2][4] Hydrazine exposure has been shown to damage the liver, kidneys, and central nervous system.[1][2][5]
-
Carcinogenicity: Hydrazine is classified as a potential occupational carcinogen.[2][3]
-
Skin and Eye Damage: The compound is likely to be corrosive or a severe irritant to the skin and eyes.[1][4]
-
Sensitization: May cause an allergic skin reaction.
The chlorinated pyridazine component may also contribute to skin, eye, and respiratory irritation.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving with Nitrile Gloves | The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This prevents any skin exposure at the wrist. Nitrile gloves offer good chemical resistance. |
| Body | Chemical-Resistant Lab Coat | A lab coat made of a non-absorbent material is essential to protect against splashes. |
| Eyes | Chemical Splash Goggles | Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses. |
| Face | Face Shield | To be worn in conjunction with chemical splash goggles, especially when there is a significant risk of splashing (e.g., during transfers of solutions). |
| Respiratory | N95 Respirator or higher | Given the potential for aerosol formation and the high toxicity of hydrazinyl compounds, respiratory protection is crucial. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure risk.
Preparation and Weighing
-
Designated Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully transfer the required amount of the compound to the weighing vessel using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (with a compatible, non-reactive solvent) to minimize aerosolization.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the reaction vessel containing the weighed compound slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or overhead stirrer for mixing. Ensure the reaction vessel is securely clamped.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Monitor the temperature closely.
-
Closed System: Whenever possible, maintain a closed system to prevent the escape of vapors.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Solid Waste: Unused compound, contaminated spatulas, weighing paper, and absorbent materials from spills should be collected in a clearly labeled, sealed container for halogenated organic solid waste.[9][10]
-
Liquid Waste: Reaction mixtures, mother liquors, and solvent rinses should be collected in a designated, sealed container for halogenated organic liquid waste.[9][11] Do not mix with non-halogenated waste streams.[9]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag for hazardous waste disposal.
Disposal Pathway:
All waste streams containing this compound must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash. Incineration at high temperatures is a common method for the safe disposal of halogenated compounds.[12]
Decontamination:
All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is recommended. The rinseate must be collected as halogenated liquid waste.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in a research setting. By understanding the potential hazards, implementing rigorous safety protocols, and planning for emergencies, researchers can mitigate risks and foster a culture of safety in the laboratory. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.
References
- 1. nj.gov [nj.gov]
- 2. Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals [emsl.com]
- 3. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. aksci.com [aksci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. uakron.edu [uakron.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
